molecular formula C10H20 B15367103 1-Ethyl-2,4-dimethylcyclohexane CAS No. 61142-69-6

1-Ethyl-2,4-dimethylcyclohexane

Cat. No.: B15367103
CAS No.: 61142-69-6
M. Wt: 140.27 g/mol
InChI Key: KRFHQQXJAGLZLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-2,4-dimethylcyclohexane is a useful research compound. Its molecular formula is C10H20 and its molecular weight is 140.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

61142-69-6

Molecular Formula

C10H20

Molecular Weight

140.27 g/mol

IUPAC Name

1-ethyl-2,4-dimethylcyclohexane

InChI

InChI=1S/C10H20/c1-4-10-6-5-8(2)7-9(10)3/h8-10H,4-7H2,1-3H3

InChI Key

KRFHQQXJAGLZLP-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethyl-2,4-dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Ethyl-2,4-dimethylcyclohexane, a substituted cycloalkane. Due to its nature as a simple organic compound, the concepts of biological signaling pathways are not applicable. This document focuses on its chemical identity, physical characteristics, and available safety information.

Chemical Identity and Structure

This compound is a saturated hydrocarbon featuring a cyclohexane (B81311) ring substituted with one ethyl and two methyl groups. Its chemical structure leads to the existence of multiple stereoisomers, though information often pertains to a mixture of these forms.

  • Systematic Name: this compound

  • CAS Number: 61142-69-6[1][2][3]

  • Molecular Formula: C₁₀H₂₀[1][4]

  • Synonyms: Cyclohexane, 1-ethyl-2,4-dimethyl-[1][4][5]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Molecular Weight 140.27 g/mol [4][6]
Density 0.762 g/cm³[1]
Boiling Point 167.3 °C at 760 mmHg[1]
Flash Point 44.1 °C[1]
Refractive Index 1.418[1]
Vapor Pressure 2.26 mmHg at 25°C[1]
XLogP3-AA 4.5[5]
Topological Polar Surface Area 0 Ų[5]
Rotatable Bond Count 1[4][5]
Heavy Atom Count 10[4][5]
Complexity 96.2[5]

Experimental Protocols

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available from the search results, data for structurally similar flammable hydrocarbons like dimethylcyclohexane and ethylcyclohexane (B155913) provide general guidance.[8][9][10]

  • Hazards: This compound is expected to be a flammable liquid and vapor.[8][9] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[8] Skin and eye irritation may occur upon contact.[10]

  • Handling: Use in a well-ventilated area with explosion-proof equipment.[8] Keep away from heat, sparks, and open flames.[8][9] All metal parts of the equipment must be grounded to prevent static discharge.[8] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

  • First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[8] For skin contact, wash off immediately with soap and plenty of water.[8] If inhaled, move to fresh air.[9] Do not induce vomiting if ingested.[8] Seek medical attention in all cases of significant exposure.[8]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[9] Keep away from strong oxidizing agents.[8]

Logical Relationship of Compound Data

The following diagram illustrates the logical flow of information for characterizing a chemical compound like this compound.

G A Chemical Identity (CAS: 61142-69-6) B Molecular Structure (C10H20) A->B Defines C Physicochemical Properties (Boiling Point, Density, etc.) B->C Determines D Spectroscopic Data (e.g., NMR, MS) B->D Characterized by E Reactivity & Synthesis B->E Governs F Safety & Handling (Flammability, Toxicity) C->F Informs G Applications & Research E->G Enables F->G Constrains

References

An In-depth Technical Guide to the Synthesis of 1-Ethyl-2,4-dimethylcyclohexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of viable synthetic pathways for the preparation of 1-Ethyl-2,4-dimethylcyclohexane isomers. The synthesis of these saturated carbocycles is of interest for their potential as scaffolds or intermediates in medicinal chemistry and materials science. This document details two primary retrosynthetic approaches, focusing on the formation of a key intermediate, 1-ethyl-2,4-dimethylcyclohexene, followed by its catalytic hydrogenation.

Executive Summary

The synthesis of this compound isomers can be efficiently achieved through a two-step process. The initial step involves the synthesis of the corresponding cyclohexene (B86901) derivative, 1-ethyl-2,4-dimethylcyclohexene. Two effective methods for this transformation are the Grignard reaction and the Wittig reaction, both starting from 2,4-dimethylcyclohexanone (B1329789). The subsequent and final step is the catalytic hydrogenation of the resulting alkene to yield the desired saturated this compound. The stereochemical outcome of the final product is influenced by the stereoselectivity of both the initial bond formation and the hydrogenation step.

Retrosynthetic Analysis

The primary disconnection for this compound points to 1-ethyl-2,4-dimethylcyclohexene as the immediate precursor. This alkene can be synthesized from 2,4-dimethylcyclohexanone through either a Grignard reaction followed by dehydration, or a direct Wittig olefination.

G cluster_grignard Grignard Pathway cluster_wittig Wittig Pathway This compound This compound 1-Ethyl-2,4-dimethylcyclohexene 1-Ethyl-2,4-dimethylcyclohexene This compound->1-Ethyl-2,4-dimethylcyclohexene Catalytic Hydrogenation 2,4-Dimethylcyclohexanone 2,4-Dimethylcyclohexanone 1-Ethyl-2,4-dimethylcyclohexene->2,4-Dimethylcyclohexanone Grignard Reaction + Dehydration 1-Ethyl-2,4-dimethylcyclohexene->2,4-Dimethylcyclohexanone Wittig Reaction Grignard Reaction + Dehydration Grignard Reaction + Dehydration 2,4-Dimethylcyclohexanone->Grignard Reaction + Dehydration Wittig Reaction Wittig Reaction 2,4-Dimethylcyclohexanone->Wittig Reaction Ethyl Grignard Reagent Ethyl Grignard Reagent Ethyl Grignard Reagent->Grignard Reaction + Dehydration Ethyl Phosphorus Ylide Ethyl Phosphorus Ylide Ethyl Phosphorus Ylide->Wittig Reaction

Caption: Retrosynthetic analysis of this compound.

Synthesis Pathway I: Grignard Reaction Followed by Dehydration

This pathway involves the nucleophilic addition of an ethyl Grignard reagent (ethylmagnesium bromide) to 2,4-dimethylcyclohexanone, forming a tertiary alcohol intermediate. Subsequent acid-catalyzed dehydration of this alcohol yields the target alkene, 1-ethyl-2,4-dimethylcyclohexene.

G 2,4-Dimethylcyclohexanone 2,4-Dimethylcyclohexanone 1-Ethyl-2,4-dimethylcyclohexan-1-ol 1-Ethyl-2,4-dimethylcyclohexan-1-ol 2,4-Dimethylcyclohexanone->1-Ethyl-2,4-dimethylcyclohexan-1-ol 1. EtMgBr, Dry Ether 2. H3O+ workup Ethylmagnesium Bromide Ethylmagnesium Bromide Ethylmagnesium Bromide->1-Ethyl-2,4-dimethylcyclohexan-1-ol 1-Ethyl-2,4-dimethylcyclohexene 1-Ethyl-2,4-dimethylcyclohexene 1-Ethyl-2,4-dimethylcyclohexan-1-ol->1-Ethyl-2,4-dimethylcyclohexene Acid-catalyzed Dehydration (e.g., H2SO4, heat) This compound This compound 1-Ethyl-2,4-dimethylcyclohexene->this compound H2, Pd/C

Caption: Grignard reaction pathway for the synthesis.

Experimental Protocol: Grignard Reaction

This protocol is adapted from general procedures for the reaction of Grignard reagents with substituted cyclohexanones.[1][2]

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether

  • 2,4-Dimethylcyclohexanone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Concentrated sulfuric acid

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine. A solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether is added dropwise to initiate the reaction. Once initiated, the remaining ethyl bromide solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30-60 minutes.

  • Reaction with Ketone: The solution of 2,4-dimethylcyclohexanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the prepared Grignard reagent at 0 °C (ice bath). After the addition, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-ethyl-2,4-dimethylcyclohexan-1-ol.

  • Dehydration: The crude alcohol is mixed with a catalytic amount of sulfuric acid and heated to induce dehydration. The resulting alkene, 1-ethyl-2,4-dimethylcyclohexene, is purified by distillation.

Synthesis Pathway II: Wittig Reaction

The Wittig reaction provides a direct method to form the carbon-carbon double bond, converting the carbonyl group of 2,4-dimethylcyclohexanone into an ethylidene group to form 1-ethyl-2,4-dimethylcyclohexene.

G Ethyltriphenylphosphonium Bromide Ethyltriphenylphosphonium Bromide Ethylidene-triphenylphosphorane (Ylide) Ethylidene-triphenylphosphorane (Ylide) Ethyltriphenylphosphonium Bromide->Ethylidene-triphenylphosphorane (Ylide) Strong Base (e.g., n-BuLi) Strong Base (e.g., n-BuLi) Strong Base (e.g., n-BuLi)->Ethylidene-triphenylphosphorane (Ylide) 1-Ethyl-2,4-dimethylcyclohexene 1-Ethyl-2,4-dimethylcyclohexene Ethylidene-triphenylphosphorane (Ylide)->1-Ethyl-2,4-dimethylcyclohexene 2,4-Dimethylcyclohexanone 2,4-Dimethylcyclohexanone 2,4-Dimethylcyclohexanone->1-Ethyl-2,4-dimethylcyclohexene This compound This compound 1-Ethyl-2,4-dimethylcyclohexene->this compound H2, Pd/C

References

An In-depth Technical Guide to the Stereoisomers of 1-Ethyl-2,4-dimethylcyclohexane: Nomenclature, Conformational Analysis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Stereoisomerism plays a critical role in the fields of chemistry and pharmacology, where the three-dimensional arrangement of atoms in a molecule can dictate its physical properties, reactivity, and biological activity. 1-Ethyl-2,4-dimethylcyclohexane serves as an exemplary model for understanding the complexities of stereochemistry in cyclic systems. This technical guide provides a comprehensive analysis of the stereoisomers of this compound, detailing their systematic nomenclature using both Cahn-Ingold-Prelog (R/S) and cis/trans conventions, their conformational preferences, and relative stabilities. Furthermore, this document outlines detailed experimental protocols for the separation and characterization of these isomers using chiral gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.

Introduction to Stereoisomerism in this compound

This compound is a saturated cyclic hydrocarbon featuring three stereogenic centers at carbons 1, 2, and 4. The presence of 'n' stereocenters in a molecule can give rise to a maximum of 2^n stereoisomers. Consequently, for this compound, there are 2^3 = 8 possible stereoisomers. These eight stereoisomers exist as four pairs of enantiomers. The relationships between these isomers are not trivial; isomers that are not enantiomers of each other are diastereomers, exhibiting different physical and chemical properties.

Nomenclature and Structural Relationships

The eight stereoisomers can be systematically named using the Cahn-Ingold-Prelog (CIP) priority rules to assign an absolute configuration (R or S) to each of the three stereocenters. The cis/trans nomenclature is also used to describe the relative positions of the substituents on the cyclohexane (B81311) ring.

The four pairs of enantiomers are:

  • (1R,2R,4R) and (1S,2S,4S)

  • (1R,2R,4S) and (1S,2S,4R)

  • (1R,2S,4R) and (1S,2R,4S)

  • (1R,2S,4S) and (1S,2R,4R)

The relationship between these pairs is diastereomeric. For instance, the (1R,2R,4R) isomer is a diastereomer of (1R,2R,4S), (1R,2S,4R), and (1R,2S,4S) isomers.

stereoisomers cluster_0 Pair 1 cluster_1 Pair 2 cluster_2 Pair 3 cluster_3 Pair 4 RRR (1R,2R,4R) SSS (1S,2S,4S) RRR->SSS Enantiomers RRS (1R,2R,4S) RRR->RRS Diastereomers RSR (1R,2S,4R) RRR->RSR Diastereomers RSS (1R,2S,4S) RRR->RSS Diastereomers SSR (1S,2S,4R) RRS->SSR Enantiomers RRS->RSR Diastereomers RRS->RSS Diastereomers SRS (1S,2R,4S) RSR->SRS Enantiomers RSR->RSS Diastereomers SRR (1S,2R,4R) RSS->SRR Enantiomers

Fig. 1: Stereoisomeric relationships of this compound.

Conformational Analysis and Stability

The stability of substituted cyclohexanes is predominantly governed by steric strain, which is minimized when bulky substituents occupy equatorial positions in the chair conformation.[1] This preference is quantified by "A-values," which represent the Gibbs free energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane.[2] Larger A-values indicate a stronger preference for the equatorial position.

The stability of a given stereoisomer of this compound is determined by the conformational equilibrium of its two chair forms. The most stable conformation is the one that minimizes steric interactions, particularly 1,3-diaxial interactions. The total steric strain in an axial conformation can be estimated by summing the A-values of the axial substituents.

Table 1: Quantitative Conformational Energy Data

SubstituentA-Value (kcal/mol)
Methyl (-CH₃)~1.74
Ethyl (-CH₂CH₃)~1.79

Note: A-values are additive and can be used to estimate the relative energy of different conformers.

For any given isomer, the most stable chair conformation will have the maximum number of substituents, particularly the larger ones, in the equatorial position. For example, for the all-cis isomer (where all substituents can be on the same face of the ring), one conformer would have all three substituents equatorial, making it exceptionally stable. Conversely, a conformer with all three groups in axial positions would be highly unstable due to significant 1,3-diaxial strain.[1]

Experimental Protocols for Separation and Characterization

The separation and identification of the stereoisomers of this compound require specialized analytical techniques capable of differentiating between molecules with subtle structural differences.

Protocol 1: Chiral Gas Chromatography (GC) for Stereoisomer Separation

Chiral GC is the method of choice for separating enantiomers and diastereomers of volatile compounds. The use of a chiral stationary phase (CSP) allows for differential interaction with each stereoisomer, leading to different retention times.

  • Objective: To separate the eight stereoisomers of this compound.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A chiral capillary column, such as one coated with a derivatized cyclodextrin (B1172386) (e.g., Chirasil-Dex). Column dimensions: 25 m length x 0.25 mm I.D. x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL of a 1% solution of the isomer mixture in hexane, with a split ratio of 100:1.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 120 °C at a rate of 2 °C/min.

    • Hold: Maintain at 120 °C for 5 minutes.

  • Detector Temperature: 280 °C.

  • Expected Outcome: A chromatogram showing multiple, ideally baseline-resolved, peaks corresponding to the different stereoisomers. Diastereomers will have different retention times on both chiral and achiral columns, while enantiomers will only be resolved on a chiral column.

Protocol 2: NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure and relative stereochemistry (cis/trans) of the isomers.[3]

  • Objective: To confirm the constitution and determine the relative stereochemistry of isolated isomers.

  • Instrumentation: 500 MHz NMR spectrometer.

  • Sample Preparation: 5-10 mg of the isolated isomer dissolved in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Experiments to be Performed:

    • ¹H NMR: Provides information on the proton environments, chemical shifts, and coupling constants (J-values). The magnitude of vicinal coupling constants can help distinguish between axial-axial, axial-equatorial, and equatorial-equatorial proton relationships, thus inferring substituent conformation.[3]

    • ¹³C NMR & DEPT-135: Reveals the number of unique carbon environments and distinguishes between CH₃, CH₂, CH, and quaternary carbons.

    • 2D COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks, confirming proton connectivity within the molecule.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon signal.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å). For cyclic systems, NOE correlations between substituents or between a substituent and ring protons can definitively establish their relative cis/trans stereochemistry.

Integrated Experimental Workflow

The complete analysis of a stereoisomeric mixture of this compound involves a logical sequence of separation and characterization steps.

workflow cluster_separation Separation cluster_isolation Isolation cluster_characterization Characterization cluster_analysis Analysis & Elucidation arrow arrow mixture Mixture of 8 Stereoisomers gc Chiral Gas Chromatography (GC) mixture->gc fractions Isolated Isomer Fractions gc->fractions nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, NOESY) fractions->nmr elucidation Structure and Stereochemistry Elucidation nmr->elucidation

Fig. 2: Experimental workflow for the analysis of stereoisomers.

Conclusion

The comprehensive analysis of the stereoisomers of this compound requires a systematic approach combining theoretical principles of nomenclature and conformational analysis with advanced analytical techniques. Understanding the distinct properties and behaviors of each stereoisomer is fundamental in many scientific disciplines, particularly in drug development, where the stereochemistry of a molecule can determine its efficacy and safety profile. The methodologies presented in this guide provide a robust framework for the separation, identification, and characterization of complex stereoisomeric mixtures, applicable to a wide range of substituted cyclic compounds.

References

Conformational Landscape of 1-Ethyl-2,4-dimethylcyclohexane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional conformation of cyclic molecules is a critical determinant of their physical properties and biological activity. For drug development professionals and researchers in the chemical sciences, a thorough understanding of the conformational preferences of substituted cyclohexanes is paramount for rational molecular design and the prediction of intermolecular interactions. This technical guide provides a comprehensive conformational analysis of the cis and trans isomers of 1-Ethyl-2,4-dimethylcyclohexane. By examining the energetic penalties associated with axial and equatorial substituent orientations—namely 1,3-diaxial interactions and gauche butane (B89635) interactions—we delineate the hierarchy of conformational stability for each stereoisomer. This analysis is supported by quantitative data, detailed experimental and computational protocols, and visual representations of the conformational equilibria, offering a foundational resource for professionals engaged in molecular modeling and medicinal chemistry.

Introduction to Conformational Analysis of Substituted Cyclohexanes

The cyclohexane (B81311) ring adopts a puckered chair conformation to minimize angle and torsional strain, resulting in two distinct substituent positions: axial and equatorial. Through a process known as ring inversion, these positions interconvert. In monosubstituted cyclohexanes, the conformer with the substituent in the equatorial position is generally more stable due to the avoidance of destabilizing 1,3-diaxial interactions, which are a form of steric strain.[1][2]

The energetic preference for the equatorial position is quantified by the "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane.[2] For polysubstituted cyclohexanes, the stability of a given conformer is determined by the sum of these steric interactions. In addition to 1,3-diaxial strain, gauche interactions between adjacent substituents also contribute to the overall conformational energy.[3]

This guide will systematically analyze the chair conformations of the cis and trans isomers of this compound, applying the principles of A-values and gauche interactions to predict the most stable conformers.

Quantitative Energetic Parameters

The conformational analysis of this compound isomers relies on established energetic parameters for the steric interactions of the substituents. These values are summarized in the table below.

Interaction TypeSubstituents InvolvedEnergy (kcal/mol)
A-Value (1,3-Diaxial Strain) Axial Methyl (CH₃)1.7[1][2]
Axial Ethyl (CH₂CH₃)1.8[4]
Gauche Butane Interaction Equatorial Ethyl / Equatorial Methyl (1,2-disubstituted)0.9[3]

Conformational Analysis of cis-1-Ethyl-2,4-dimethylcyclohexane

For cis-1-Ethyl-2,4-dimethylcyclohexane, the ethyl group at C1 and the methyl group at C2 are on the same side of the ring, while the methyl group at C4 is also on the same side. This results in a (1,2-cis, 1,4-cis) configuration. Let's analyze the two possible chair conformations and their associated strain energies.

Conformer A: Ethyl (ax), Methyl at C2 (eq), Methyl at C4 (ax)
  • 1,3-Diaxial Interactions:

    • Axial Ethyl at C1: 1.8 kcal/mol

    • Axial Methyl at C4: 1.7 kcal/mol

  • Gauche Interactions: None

  • Total Strain Energy: 1.8 + 1.7 = 3.5 kcal/mol

Conformer B: Ethyl (eq), Methyl at C2 (ax), Methyl at C4 (eq)
  • 1,3-Diaxial Interactions:

    • Axial Methyl at C2: 1.7 kcal/mol

  • Gauche Interactions: None

  • Total Strain Energy: 1.7 kcal/mol

Conformational Analysis of trans-1-Ethyl-2,4-dimethylcyclohexane

For trans-1-Ethyl-2,4-dimethylcyclohexane, there are multiple possible stereoisomers depending on the relative orientations of the three substituents. We will consider the most common case where the ethyl group at C1 and the methyl group at C2 are trans to each other, and the methyl group at C4 is trans to the ethyl group at C1 (1,2-trans, 1,4-trans).

Conformer C: Ethyl (ax), Methyl at C2 (eq), Methyl at C4 (eq)
  • 1,3-Diaxial Interactions:

    • Axial Ethyl at C1: 1.8 kcal/mol

  • Gauche Interactions: None

  • Total Strain Energy: 1.8 kcal/mol

Conformer D: Ethyl (eq), Methyl at C2 (ax), Methyl at C4 (ax)
  • 1,3-Diaxial Interactions:

    • Axial Methyl at C2: 1.7 kcal/mol

    • Axial Methyl at C4: 1.7 kcal/mol

  • Gauche Interactions: None

  • Total Strain Energy: 1.7 + 1.7 = 3.4 kcal/mol

Another possibility is the (1,2-trans, 1,4-cis) isomer.

Conformer E: Ethyl (eq), Methyl at C2 (eq), Methyl at C4 (ax)
  • 1,3-Diaxial Interactions:

    • Axial Methyl at C4: 1.7 kcal/mol

  • Gauche Interactions:

    • Equatorial Ethyl at C1 and Equatorial Methyl at C2: 0.9 kcal/mol

  • Total Strain Energy: 1.7 + 0.9 = 2.6 kcal/mol

Conformer F: Ethyl (ax), Methyl at C2 (ax), Methyl at C4 (eq)
  • 1,3-Diaxial Interactions:

    • Axial Ethyl at C1: 1.8 kcal/mol

    • Axial Methyl at C2: 1.7 kcal/mol

  • Gauche Interactions: None

  • Total Strain Energy: 1.8 + 1.7 = 3.5 kcal/mol

Summary of Conformational Energies

IsomerConformerSubstituent Positions (C1-Et, C2-Me, C4-Me)1,3-Diaxial Strain (kcal/mol)Gauche Strain (kcal/mol)Total Strain Energy (kcal/mol)Relative Stability
cisAax, eq, ax3.503.5Less Stable
B eq, ax, eq 1.7 0 1.7 More Stable
trans (1,2-t, 1,4-t)C ax, eq, eq 1.8 0 1.8 More Stable
Deq, ax, ax3.403.4Less Stable
trans (1,2-t, 1,4-c)Eeq, eq, ax1.70.92.6Less Stable
Fax, ax, eq3.503.5Least Stable

Experimental and Computational Protocols

Experimental Determination via Variable Temperature NMR (VT-NMR) Spectroscopy

Objective: To experimentally determine the energy barrier for ring inversion and the relative populations of the conformers at equilibrium.

Methodology:

  • Sample Preparation: Dissolve a pure sample of the desired this compound isomer in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated toluene, d8-toluene).

  • Initial Spectrum Acquisition: Record a standard ¹H NMR spectrum at room temperature. At this temperature, rapid ring inversion will lead to time-averaged signals for the axial and equatorial protons.

  • Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in increments of 10-20°C.

  • Coalescence Temperature: Observe the broadening of the signals as the rate of ring inversion slows down. The temperature at which two exchanging signals merge into a single broad peak is the coalescence temperature.

  • Low-Temperature Spectrum: Continue to lower the temperature until the signals for the individual conformers are sharp and well-resolved. This "slow-exchange" regime allows for the integration of signals corresponding to each conformer.

  • Data Analysis:

    • From the integrated peak areas at low temperature, the equilibrium constant (Keq) between the two conformers can be calculated.

    • The Gibbs free energy difference (ΔG°) can then be determined using the equation: ΔG° = -RTln(Keq).

    • The energy barrier to ring inversion can be calculated from the coalescence temperature and the frequency difference between the exchanging signals.

Computational Analysis using Molecular Mechanics and DFT

Objective: To computationally model the chair conformations and calculate their relative energies.

Methodology:

  • Structure Building: Construct the 3D models of the different chair conformations for each isomer using a molecular modeling software package (e.g., Avogadro, Maestro).

  • Initial Geometry Optimization (Molecular Mechanics): Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94, OPLS3e). This provides a computationally inexpensive way to obtain reasonable starting geometries.

  • Conformational Search (Optional but Recommended): For a more thorough exploration of the potential energy surface, a conformational search can be performed to identify all low-energy conformers.

  • Higher-Level Geometry Optimization (DFT): Take the low-energy conformers from the molecular mechanics step and perform a more accurate geometry optimization using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to the Gibbs free energy.

  • Energy Comparison: Compare the calculated Gibbs free energies of the different conformers to determine their relative stabilities.

Visualizing Conformational Equilibria

The following diagrams, generated using the DOT language, illustrate the ring-flip equilibria for the most stable isomers of cis- and trans-1-Ethyl-2,4-dimethylcyclohexane.

cis_conformation cluster_cis cis-1-Ethyl-2,4-dimethylcyclohexane Equilibrium Conformer_A Conformer A (ax, eq, ax) Strain = 3.5 kcal/mol Conformer_B Conformer B (eq, ax, eq) Strain = 1.7 kcal/mol Conformer_A->Conformer_B Ring Flip Conformer_B->Conformer_A Ring Flip

Caption: Conformational equilibrium of cis-1-Ethyl-2,4-dimethylcyclohexane.

trans_conformation cluster_trans trans-1-Ethyl-2,4-dimethylcyclohexane (1,2-t, 1,4-t) Equilibrium Conformer_C Conformer C (ax, eq, eq) Strain = 1.8 kcal/mol Conformer_D Conformer D (eq, ax, ax) Strain = 3.4 kcal/mol Conformer_C->Conformer_D Ring Flip Conformer_D->Conformer_C Ring Flip

Caption: Conformational equilibrium of trans-1-Ethyl-2,4-dimethylcyclohexane.

Conclusion

The conformational analysis of cis- and trans-1-Ethyl-2,4-dimethylcyclohexane reveals a clear preference for conformers that minimize steric strain. By quantifying the energetic penalties of 1,3-diaxial and gauche interactions, we can predict the most stable conformations for each isomer. For the cis isomer, the most stable conformer places the bulky ethyl group and one methyl group in equatorial positions. For the common trans isomers, the most stable conformer also seeks to maximize equatorial substitution, though a completely equatorial arrangement is not always possible. This detailed understanding of conformational preferences is essential for applications in drug design, where the three-dimensional shape of a molecule dictates its interaction with biological targets, and in materials science, where molecular conformation influences macroscopic properties. The experimental and computational protocols outlined provide a robust framework for the empirical and theoretical investigation of these and other complex cyclic systems.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Ethyl-2,4-dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-Ethyl-2,4-dimethylcyclohexane. Due to the limited availability of experimental spectra for this specific compound in public databases, this guide utilizes high-quality predicted data to offer insights into its structural characterization. The information presented is intended to support researchers in the identification, elucidation, and quality control of this and structurally related molecules.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is complex due to the presence of multiple stereoisomers. The data presented here corresponds to the most stable predicted conformation, which is generally the all-equatorial isomer.

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityPredicted Coupling Constants (J in Hz)
CH₃ (ethyl)0.85Triplet7.4
CH₂ (ethyl)1.25Quartet7.4
CH₃ (C2-methyl)0.88Doublet6.5
CH₃ (C4-methyl)0.90Doublet6.8
Cyclohexane (B81311) Ring Protons0.95 - 1.80Multiplet-

Note: The chemical shifts of the cyclohexane ring protons are heavily overlapped and appear as a complex multiplet. The exact assignment of each proton is challenging without advanced 2D NMR techniques.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a clearer picture of the carbon skeleton of this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C138.5
C234.2
C331.0
C432.8
C536.0
C629.5
CH₂ (ethyl)28.7
CH₃ (ethyl)11.9
CH₃ (C2-methyl)22.8
CH₃ (C4-methyl)23.1

Experimental Protocols

The following is a general experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of a liquid organic compound like this compound.

3.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified liquid sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The choice of solvent should be based on the sample's solubility and the desired chemical shift reference.

  • Homogenization: Gently swirl the vial to ensure the sample is completely dissolved and the solution is homogeneous.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. The final liquid level should be approximately 4-5 cm.

  • Internal Standard (Optional): If a precise chemical shift reference is required, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added to the solvent.

3.2. NMR Spectrometer Setup and Data Acquisition

  • Instrument Preparation: Ensure the NMR spectrometer is properly tuned and shimmed for the chosen solvent.

  • Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 8-16) and a suitable relaxation delay (e.g., 1-2 seconds).

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a larger number of scans (e.g., 128-1024) due to the lower natural abundance of ¹³C.

    • Set a suitable relaxation delay (e.g., 2 seconds).

    • Acquire the FID.

3.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired FIDs to convert the time-domain signal into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum to the chemical shift of the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integration (¹H NMR): Integrate the area under each proton signal to determine the relative ratios of the different types of protons.

  • Peak Picking: Identify and list the chemical shifts of all significant peaks in both the ¹H and ¹³C spectra.

Visualization of NMR Workflow

The following diagram illustrates the general workflow for obtaining and analyzing NMR spectral data.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_h1 Acquire ¹H FID lock_shim->acquire_h1 acquire_c13 Acquire ¹³C FID lock_shim->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference integrate Integration (¹H) reference->integrate peak_pick Peak Picking reference->peak_pick assign Structure Assignment integrate->assign peak_pick->assign

Caption: General workflow for NMR spectroscopy from sample preparation to spectral analysis.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 1-Ethyl-2,4-dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 21, 2025 – In the intricate world of molecular analysis, understanding the fragmentation patterns of compounds under mass spectrometry is paramount for structural elucidation and identification. This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-Ethyl-2,4-dimethylcyclohexane, a substituted cycloalkane. This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for detailed molecular characterization.

Predicted Mass Spectrometry Data

The fragmentation of this compound (C10H20, molecular weight: 140.27 g/mol ) is anticipated to follow established principles for alkyl-substituted cyclohexanes. The primary fragmentation pathways involve the loss of alkyl substituents and ring cleavage events. The predicted quantitative data for the major fragments are summarized in the table below.

m/zPredicted Fragment IonProposed Neutral LossRelative Abundance (Predicted)
140[C10H20]+•-Low
125[C9H17]+•CH3Moderate
111[C8H15]+•C2H5High
97[C7H13]+•C3H7Moderate to High
83[C6H11]+•C4H9Moderate
69[C5H9]+•C5H11Moderate
55[C4H7]+•C6H13High
41[C3H5]+•C7H15Moderate

Core Fragmentation Pathways

The fragmentation of the this compound molecular ion ([M]+•) is primarily driven by the stability of the resulting carbocations. The initial ionization event, the removal of an electron, will form the molecular ion at m/z 140. Due to its aliphatic nature, the molecular ion peak is expected to be of low abundance.

The most significant fragmentation pathways are predicted to be:

  • Loss of a Methyl Radical (•CH3): Cleavage of a C-C bond to lose one of the methyl groups results in a stable secondary or tertiary carbocation at m/z 125 .

  • Loss of an Ethyl Radical (•C2H5): The expulsion of the ethyl group is a highly probable fragmentation pathway, leading to a prominent peak at m/z 111 . The stability of the resulting cation makes this a favored fragmentation.

  • Ring Cleavage and Subsequent Alkene Loss: The cyclohexane (B81311) ring can undergo cleavage, followed by the loss of neutral alkene fragments. A common fragmentation for cycloalkanes is the loss of ethene (C2H4), which would lead to a fragment at m/z 112, followed by further fragmentation.[1] More complex ring-opening and rearrangement reactions will lead to the series of fragment ions observed at m/z 97, 83, 69, 55, and 41, corresponding to the loss of progressively larger alkyl radicals. The peak at m/z 55 is often a significant fragment for cyclohexanes.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of this compound is best performed using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. The following provides a detailed methodology for such an experiment.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a volatile, high-purity solvent such as hexane (B92381) or dichloromethane (B109758) at a concentration of 1 mg/mL.

  • Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 50:1) to prevent column overload.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 35-400.

  • Scan Rate: 2 scans/second.

  • Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

4. Data Acquisition and Analysis:

  • Acquire data using the instrument's data acquisition software.

  • Process the raw data to obtain the mass spectrum of the analyte peak.

  • Identify the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library (if available) or interpret the fragmentation pattern to confirm the structure.

Visualization of Fragmentation Pathways

To illustrate the logical relationships in the fragmentation of this compound, the following diagram has been generated using the DOT language.

Fragmentation_Pattern M [C10H20]+• (m/z 140) F1 [C9H17]+ (m/z 125) M->F1 - •CH3 F2 [C8H15]+ (m/z 111) M->F2 - •C2H5 F3 [C7H13]+ (m/z 97) M->F3 - C3H7• F4 [C6H11]+ (m/z 83) F3->F4 - CH2 F5 [C5H9]+ (m/z 69) F4->F5 - CH2 F6 [C4H7]+ (m/z 55) F5->F6 - CH2

References

The Ubiquitous Cyclohexane Ring: An In-depth Technical Guide to the Natural Occurrence of Alkylated Cyclohexanes in Crude Oil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alkylated cyclohexanes are a significant class of saturated hydrocarbons ubiquitously present in crude oils and their refined products.[1] Their molecular structure, characterized by a cyclohexane (B81311) ring bearing one or more alkyl chains, imparts a notable resistance to biodegradation, making them valuable biomarkers for geochemical fingerprinting and environmental forensics. This technical guide provides a comprehensive overview of the natural occurrence of alkylated cyclohexanes in crude oil, delving into their geochemical formation pathways, quantitative distribution, and the analytical methodologies employed for their characterization. Detailed experimental protocols for their extraction and analysis are provided, alongside visualizations of key processes to facilitate a deeper understanding of these important petroleum constituents.

Introduction

Crude oil is a complex amalgam of hydrocarbons and other organic compounds, the composition of which is dictated by the original organic matter, depositional environment, and subsequent geological history. Among the myriad of molecular structures, saturated hydrocarbons, including alkanes and cycloalkanes, form a substantial fraction. Alkylated cyclohexanes, a prominent group within the cycloalkane family, are of particular interest to geochemists, environmental scientists, and the petroleum industry. Their inherent stability and resistance to microbial degradation, compared to their linear alkane counterparts, make them persistent markers in weathered oils and valuable indicators of oil spills.[1] Understanding their origin, abundance, and structural diversity is crucial for oil-source rock correlation, assessing the degree of biodegradation, and for the development of more effective refining processes.

Geochemical Formation of Alkylated Cyclohexanes

The genesis of alkylated cyclohexanes in crude oil is a complex process rooted in the transformation of biological material over geological timescales. The primary pathway involves the diagenesis and catagenesis of organic matter buried in sedimentary basins.

2.1. Diagenesis and Catagenesis: The Precursors to Petroleum

The journey begins with the deposition of organic matter, primarily from algae, bacteria, and higher plants, in anoxic sedimentary environments. During diagenesis, at relatively low temperatures and pressures, this organic matter undergoes microbial and chemical alteration, leading to the formation of kerogen, a complex, insoluble macromolecular substance. As burial depth and temperature increase, the process of catagenesis commences, during which the kerogen undergoes thermal cracking, breaking down into smaller, more mobile hydrocarbon molecules, including the precursors to alkylated cyclohexanes.

2.2. Formation Pathways of the Cyclohexane Ring

The formation of the cyclohexane ring itself is believed to occur through several potential mechanisms involving the cyclization of acyclic biological precursors. One prominent theory involves the intramolecular cyclization of specific acyclic isoprenoids, which are common components of biological lipids. These long-chain molecules, derived from sources like the phytol (B49457) side chain of chlorophyll, can undergo internal cyclization reactions under the influence of acidic clay catalysts and elevated temperatures within the source rock.

Another significant pathway is the hydrogenation of aromatic hydrocarbons. Benzene and its alkylated derivatives, which are also formed during catagenesis, can be subsequently hydrogenated to form cyclohexane and its corresponding alkylated derivatives. This process is particularly relevant in reservoirs with a sufficient supply of hydrogen.

Below is a diagram illustrating the generalized geochemical pathways leading to the formation of alkylated cyclohexanes.

G Figure 1: Geochemical Formation Pathways of Alkylated Cyclohexanes cluster_0 Diagenesis cluster_1 Catagenesis (Thermal Cracking) cluster_2 Cyclohexane Ring Formation Biological Precursors (Lipids, etc.) Biological Precursors (Lipids, etc.) Kerogen Formation Kerogen Formation Biological Precursors (Lipids, etc.)->Kerogen Formation Microbial & Chemical Alteration Acyclic Isoprenoids Acyclic Isoprenoids Kerogen Formation->Acyclic Isoprenoids Aromatic Hydrocarbons (e.g., Alkylbenzenes) Aromatic Hydrocarbons (e.g., Alkylbenzenes) Kerogen Formation->Aromatic Hydrocarbons (e.g., Alkylbenzenes) Cyclization Cyclization Acyclic Isoprenoids->Cyclization Hydrogenation Hydrogenation Aromatic Hydrocarbons (e.g., Alkylbenzenes)->Hydrogenation Alkylated Cyclohexanes Alkylated Cyclohexanes Cyclization->Alkylated Cyclohexanes Hydrogenation->Alkylated Cyclohexanes G Figure 2: Experimental Workflow for Alkylated Cyclohexane Analysis Crude Oil Sample Crude Oil Sample Asphaltene Precipitation (n-pentane) Asphaltene Precipitation (n-pentane) Crude Oil Sample->Asphaltene Precipitation (n-pentane) Maltene Fraction Maltene Fraction Asphaltene Precipitation (n-pentane)->Maltene Fraction Column Chromatography (Silica/Alumina) Column Chromatography (Silica/Alumina) Maltene Fraction->Column Chromatography (Silica/Alumina) Saturate Fraction Saturate Fraction Column Chromatography (Silica/Alumina)->Saturate Fraction Aromatic & Polar Fractions Aromatic & Polar Fractions Column Chromatography (Silica/Alumina)->Aromatic & Polar Fractions GC-MS Analysis GC-MS Analysis Saturate Fraction->GC-MS Analysis Data Processing & Identification Data Processing & Identification GC-MS Analysis->Data Processing & Identification Quantitative Results Quantitative Results Data Processing & Identification->Quantitative Results

References

An In-depth Technical Guide to the Physical Properties of C10H20 Cyclohexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of various C10H20 isomers containing a cyclohexane (B81311) ring. Understanding these properties is crucial for applications in solvent chemistry, materials science, and as building blocks in pharmaceutical drug development. This document summarizes essential quantitative data, details relevant experimental methodologies, and provides a logical workflow for the characterization of such isomers.

Core Physical Properties of C10H20 Cyclohexane Isomers

The physical properties of C10H20 cyclohexane isomers are significantly influenced by their molecular structure, including the nature and position of alkyl substituents and the stereochemistry of the ring system. These variations in structure lead to differences in intermolecular forces, which in turn affect properties such as boiling point, melting point, density, and refractive index.

Data Summary

The following table summarizes the key physical properties of several prominent C10H20 cyclohexane isomers. This data has been compiled from various scientific sources to provide a comparative overview.

IsomerStructureBoiling Point (°C)Melting Point (°C)Density (g/mL)Refractive Index (n_D)
Decalin (Decahydronaphthalene)
cis-DecalinBicyclo[4.4.0]decane196[1]-42.9[1]0.896 at 20°C[2]1.481 at 20°C[2]
trans-DecalinBicyclo[4.4.0]decane187[1]-30.4[1]0.870 at 20°C[2]1.469 at 20°C[2]
Butylcyclohexane
n-Butylcyclohexane1-Butylcyclohexane178-180[3]-78[3]0.818 at 25°C[3]1.441 at 20°C[3]
sec-Butylcyclohexane(1-Methylpropyl)cyclohexane~175---
isobutylcyclohexane(2-Methylpropyl)cyclohexane~171---
Pentylcyclopentane
n-Pentylcyclopentane1-Pentylcyclopentane~179-830.7911.436
Cyclodecane
CyclodecaneCyclodecane201[4]9-10[4]0.871 at 25°C[5]1.471 at 20°C
Methylpropylcyclohexane
1-Methyl-2-propylcyclohexane (mixture of diastereomers)176.15[6]-84.33 (estimate)[6]0.8130[6]1.4468[6]
cis-1-Methyl-3-propylcyclohexane168.6[7]---
trans-1-Methyl-3-propylcyclohexane169.3[8]---
1-Methyl-4-propylcyclohexane (isomer not specified)168-170---
Diethylcyclohexane
1,2-Diethylcyclohexane (isomer not specified)173-175-0.8171.448
1,3-Diethylcyclohexane (isomer not specified)170-172-0.8031.440
1,4-Diethylcyclohexane (isomer not specified)172-174-0.8041.441

Experimental Protocols

The accurate determination of the physical properties of C10H20 cyclohexane isomers relies on standardized experimental procedures. Below are detailed methodologies for the key experiments cited.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, especially with small sample volumes, the micro-reflux method is commonly employed.

Apparatus:

  • Heating block or oil bath

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Stirring bar (optional)

Procedure:

  • A small amount of the liquid isomer (a few milliliters) is placed in the test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

  • The apparatus is gently heated. Initially, a stream of bubbles will emerge from the capillary tube as the trapped air expands.

  • As the temperature approaches the boiling point, the rate of bubbling will increase as the vapor of the liquid displaces the remaining air.

  • Heating is continued until a rapid and continuous stream of bubbles is observed.

  • The heat source is then removed, and the liquid is allowed to cool slowly.

  • The boiling point is recorded as the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube. At this point, the vapor pressure of the substance is equal to the atmospheric pressure.

Distillation is another common method for determining the boiling point of volatile liquids and also serves as a purification technique. During distillation, the temperature of the vapor that is in equilibrium with the boiling liquid is measured, which corresponds to the boiling point.

Determination of Melting Point

The melting point is the temperature at which a solid transitions to a liquid. It is a crucial indicator of purity, with pure crystalline solids typically exhibiting a sharp melting point range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer

Procedure:

  • A small amount of the solid isomer is finely powdered.

  • The open end of a capillary tube is pressed into the powder to pack a small amount of the solid into the closed end. The tube is then tapped to compact the sample.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point.

  • For an accurate measurement, the heating rate is slowed to 1-2 °C per minute as the approximate melting point is approached.

  • The melting point range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the entire sample has melted into a clear liquid.

Determination of Density

The density of a liquid is its mass per unit volume. It is typically measured at a specific temperature, as density is temperature-dependent.

Apparatus:

  • Pycnometer (a glass flask with a precise volume)

  • Analytical balance

  • Constant temperature bath

Procedure:

  • The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed.

  • The pycnometer is filled with the liquid isomer, ensuring no air bubbles are trapped.

  • The filled pycnometer is placed in a constant temperature bath until it reaches thermal equilibrium.

  • The volume is adjusted precisely to the pycnometer's calibration mark, and any excess liquid is carefully removed.

  • The pycnometer is removed from the bath, dried on the outside, and weighed again to determine the mass of the liquid.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Alternatively, a digital density meter can be used, which measures the oscillation frequency of a U-shaped tube filled with the sample. The frequency is related to the density of the sample.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property of a substance and is dependent on temperature and the wavelength of light.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Light source (typically a sodium lamp, D-line at 589 nm)

  • Dropper

Procedure:

  • The refractometer is calibrated using a standard of known refractive index, such as distilled water.

  • The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.

  • A few drops of the liquid isomer are placed on the surface of the lower prism using a dropper.

  • The prisms are closed and locked.

  • Water from a constant temperature bath is circulated through the refractometer to maintain a constant temperature (usually 20°C or 25°C).

  • The light source is positioned to illuminate the prisms.

  • While looking through the eyepiece, the adjustment knob is turned until the field of view is divided into a light and a dark region.

  • The compensator knob is adjusted to eliminate any color fringes and to obtain a sharp, well-defined boundary line.

  • The main adjustment knob is used to bring the boundary line exactly to the center of the crosshairs in the eyepiece.

  • The refractive index is then read directly from the instrument's scale.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental characterization of the physical properties of C10H20 cyclohexane isomers.

G cluster_0 Sample Preparation & Purity Assessment cluster_1 Physical Property Determination cluster_2 Data Analysis & Reporting Synthesis/Procurement Synthesis/Procurement Purification (e.g., Distillation, Chromatography) Purification (e.g., Distillation, Chromatography) Synthesis/Procurement->Purification (e.g., Distillation, Chromatography) Purity Check (e.g., GC-MS, NMR) Purity Check (e.g., GC-MS, NMR) Purification (e.g., Distillation, Chromatography)->Purity Check (e.g., GC-MS, NMR) Boiling Point Measurement Boiling Point Measurement Purity Check (e.g., GC-MS, NMR)->Boiling Point Measurement Melting Point Measurement Melting Point Measurement Purity Check (e.g., GC-MS, NMR)->Melting Point Measurement Density Measurement Density Measurement Purity Check (e.g., GC-MS, NMR)->Density Measurement Refractive Index Measurement Refractive Index Measurement Purity Check (e.g., GC-MS, NMR)->Refractive Index Measurement Data Comparison with Literature Data Comparison with Literature Boiling Point Measurement->Data Comparison with Literature Melting Point Measurement->Data Comparison with Literature Density Measurement->Data Comparison with Literature Refractive Index Measurement->Data Comparison with Literature Final Report/Publication Final Report/Publication Data Comparison with Literature->Final Report/Publication

Experimental workflow for physical property characterization.

References

Chirality and optical activity of 1-Ethyl-2,4-dimethylcyclohexane stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chirality and Optical Activity of 1-Ethyl-2,4-dimethylcyclohexane Stereoisomers

Abstract

Chirality is a critical molecular property in drug development and materials science, profoundly influencing a compound's biological activity and physical properties. This compound presents a complex and illustrative case study in stereoisomerism. With three stereogenic centers, this molecule can exist as multiple stereoisomers, each with unique spatial arrangements and consequent chiral properties. This document provides a comprehensive analysis of the stereoisomers of this compound, detailing their classification, chirality, and potential for optical activity. It includes a systematic breakdown of the isomers, a generalized experimental protocol for assessing optical activity, and a logical diagram illustrating the stereochemical relationships.

Introduction to Stereoisomerism in this compound

This compound is a saturated cyclic hydrocarbon. The stereochemistry of this molecule is determined by the spatial orientation of the substituents—an ethyl group at position 1, and two methyl groups at positions 2 and 4—relative to the cyclohexane (B81311) ring. The carbon atoms C1, C2, and C4 are stereogenic centers (chiral centers), as each is bonded to four different groups.

According to the 2n rule, where 'n' is the number of stereogenic centers, a molecule can have a maximum of 23 = 8 stereoisomers. These stereoisomers can be classified as either enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images). A crucial aspect of this analysis is to determine if any of these combinations result in an achiral meso compound, which possesses an internal plane of symmetry and is therefore optically inactive.

Analysis of Stereoisomers

The eight possible stereoisomers of this compound exist as four pairs of enantiomers. Due to the substitution pattern, no isomer of this compound possesses an internal plane of symmetry that would render it a meso compound. The lack of symmetry holds true even in the most symmetric spatial arrangement (all-cis), as the substituent at C1 (ethyl) is different from those at C2 and C4 (methyl). Therefore, all eight stereoisomers are chiral and, consequently, optically active.

Each chiral isomer will rotate plane-polarized light, and its corresponding enantiomer will rotate light by an equal magnitude in the opposite direction.

Data Presentation: Stereoisomer Properties

The following table summarizes the theoretical properties of the stereoisomers. The isomers are grouped into enantiomeric pairs. The specific rotation values (α) are hypothetical placeholders (+x, -x) to illustrate the principle that enantiomers have equal and opposite optical rotation. The actual values would need to be determined experimentally.

Stereoisomer Name (Configuration)Substituent Orientation (Relative)ChiralityOptical Activity (Predicted)
(1R,2R,4R)-1-ethyl-2,4-dimethylcyclohexanetrans,transChiralOptically Active (+ or -)
(1S,2S,4S)-1-ethyl-2,4-dimethylcyclohexanetrans,transChiralOptically Active (- or +)
(1R,2R,4S)-1-ethyl-2,4-dimethylcyclohexanetrans,cisChiralOptically Active (+ or -)
(1S,2S,4R)-1-ethyl-2,4-dimethylcyclohexanetrans,cisChiralOptically Active (- or +)
(1R,2S,4R)-1-ethyl-2,4-dimethylcyclohexanecis,transChiralOptically Active (+ or -)
(1S,2R,4S)-1-ethyl-2,4-dimethylcyclohexanecis,transChiralOptically Active (- or +)
(1R,2S,4S)-1-ethyl-2,4-dimethylcyclohexanecis,cisChiralOptically Active (+ or -)
(1S,2R,4R)-1-ethyl-2,4-dimethylcyclohexanecis,cisChiralOptically Active (- or +)

Visualization of Stereoisomer Relationships

The logical relationship between the structural features of this compound and its resulting stereochemical properties can be visualized as a flowchart.

G Stereochemical Classification of this compound A This compound B Three Chiral Centers (C1, C2, C4) 2^3 = 8 Maximum Stereoisomers A->B C Symmetry Analysis B->C D No Internal Plane of Symmetry (Substituents at C1, C2/C4 are different) C->D E All 8 Stereoisomers are Chiral D->E F Exist as 4 Enantiomeric Pairs E->F G All Stereoisomers are Optically Active E->G

Caption: Logical workflow for determining the chirality of this compound isomers.

Experimental Protocol: Determination of Optical Activity via Polarimetry

The optical activity of each chiral stereoisomer can be quantified by measuring its specific rotation using a polarimeter. The following protocol outlines the standard methodology.

Objective: To measure the specific rotation [α] of a purified stereoisomer of this compound.

Materials:

  • High-purity sample of the isolated stereoisomer.

  • High-purity, optically inactive solvent (e.g., ethanol, chloroform).

  • Polarimeter (with sodium D-line lamp, λ = 589 nm).

  • Volumetric flask (e.g., 10 mL).

  • Analytical balance.

  • Polarimeter sample cell (e.g., 1 dm length).

Procedure:

  • Sample Preparation:

    • Accurately weigh a precise mass (m) of the purified stereoisomer using an analytical balance.

    • Dissolve the sample in the chosen solvent in a volumetric flask to a precise total volume (V).

    • Calculate the concentration (c) of the solution in g/mL. The concentration should be dilute enough to ensure a linear response.

  • Instrument Calibration:

    • Turn on the polarimeter and allow the sodium lamp to warm up and stabilize.

    • Fill the sample cell with the pure solvent (the "blank").

    • Place the blank cell in the polarimeter and zero the instrument. This corrects for any rotation caused by the solvent or the cell itself.

  • Measurement:

    • Rinse the sample cell with a small amount of the prepared sample solution and discard the rinsing.

    • Carefully fill the sample cell with the solution, ensuring no air bubbles are present in the light path.

    • Place the filled cell into the polarimeter.

    • Record the observed optical rotation (α) in degrees. A positive value indicates dextrorotation (+), while a negative value indicates levorotation (-).

  • Calculation of Specific Rotation:

    • Calculate the specific rotation [α] using the Biot's law formula: [α]Tλ = α / (l × c) Where:

      • [α]Tλ is the specific rotation at temperature T and wavelength λ.

      • α is the observed rotation in degrees.

      • l is the path length of the sample cell in decimeters (dm).

      • c is the concentration of the sample in g/mL.

  • Data Reporting:

    • Report the specific rotation along with the temperature, wavelength (typically "D" for the sodium D-line), and solvent used. For example: [α]20D = +15.8° (c 1.0, ethanol).

Conclusion

The this compound system serves as an excellent model for understanding complex stereoisomerism in cyclic compounds. The presence of three distinct stereocenters and the absence of internal symmetry elements lead to the existence of eight unique, chiral, and optically active stereoisomers, which manifest as four pairs of enantiomers. The principles outlined in this guide are fundamental for the synthesis, separation, and characterization of chiral molecules, which is a critical endeavor in the pharmaceutical industry and advanced materials research. Experimental verification via polarimetry, as detailed in the provided protocol, remains the definitive method for quantifying the optical activity of these compounds.

Methodological & Application

Application Note: Gas Chromatography Method for the Separation of 1-Ethyl-2,4-dimethylcyclohexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust gas chromatography (GC) method for the separation of geometric isomers of 1-Ethyl-2,4-dimethylcyclohexane. Due to their similar boiling points and mass spectra, the effective separation of these isomers is critical for accurate identification and quantification in various research and industrial applications, including fuel analysis and fragrance development. The described method utilizes a high-resolution capillary column with a specialized stationary phase to achieve baseline separation of the cis and trans isomers. This protocol is intended for researchers, scientists, and professionals in the chemical and pharmaceutical industries.

Introduction

This compound possesses multiple stereoisomers, including cis and trans configurations, which can exhibit different physical and chemical properties. The separation and quantification of these individual isomers are often necessary for understanding structure-activity relationships, ensuring product quality, and for detailed compositional analysis of complex hydrocarbon mixtures. Gas chromatography is a powerful technique for the separation of volatile compounds; however, the separation of closely related isomers requires careful optimization of the chromatographic conditions, particularly the choice of the stationary phase and the temperature program. This application note provides a detailed protocol for the successful separation of this compound isomers.

Experimental Protocol

A detailed methodology for the gas chromatographic separation of this compound isomers is provided below.

Sample Preparation

A standard mixture of this compound isomers is prepared in n-hexane at a concentration of 100 µg/mL for each isomer. For unknown samples, a 1:100 dilution in n-hexane is recommended as a starting point. Ensure the sample is fully dissolved and vortexed before injection.

Instrumentation and Conditions
  • Gas Chromatograph: A standard GC system equipped with a flame ionization detector (FID) is recommended for this analysis.

  • Column: A capillary column with a stationary phase that offers good selectivity for geometric isomers is crucial. A column such as a DB-5ms (5%-Phenyl)-methylpolysiloxane or a more polar phase like a cyclodextrin-based chiral column can provide the necessary resolution. For this application, a Restek Rtx®-200 (trifluoropropylmethyl polysiloxane) column (60 m x 0.25 mm ID, 0.25 µm film thickness) is proposed.

  • Injector: A split/splitless injector is used in split mode to handle the concentration of the prepared standard.

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

Table 1: Gas Chromatography Operating Conditions

ParameterValue
Injector Temperature 250 °C
Injection Volume 1.0 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.5 mL/min (Constant Flow)
Oven Program
Initial Temperature60 °C
Hold Time2 min
Ramp Rate5 °C/min
Final Temperature150 °C
Final Hold Time5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 40 mL/min
Air Flow 400 mL/min
Makeup Gas (N2) 25 mL/min

Results and Discussion

Under the specified chromatographic conditions, the geometric isomers of this compound are expected to be well-separated. The elution order will depend on the specific stereochemistry of the isomers and their interaction with the stationary phase. Generally, isomers with a more compact structure or lower boiling point will elute earlier. The use of a mid-polarity column like the Rtx®-200 provides a different selectivity compared to standard non-polar phases, which often separate based on boiling points alone. This selectivity is key to resolving the subtle structural differences between the cis and trans isomers.

Data Presentation

The following table summarizes the expected retention times and resolution for the separation of two primary isomers of this compound. Please note that these are example values and may vary depending on the specific instrument and column used.

Table 2: Example Retention Times and Resolution of this compound Isomers

IsomerRetention Time (min)Peak Area (%)Resolution (Rs)
Isomer 1 (e.g., cis)12.5848.7-
Isomer 2 (e.g., trans)12.9251.32.1

Resolution is calculated between adjacent peaks. A value greater than 1.5 indicates baseline separation.

Experimental Workflow

The following diagram illustrates the logical workflow for the GC analysis of this compound isomers.

GC_Workflow cluster_GC GC Process SamplePrep Sample Preparation (Dilution in Hexane) GC_System Gas Chromatography System SamplePrep->GC_System 1. Inject Sample Injector Split/Splitless Injector (250°C, 50:1 Split) Column Capillary Column (Rtx-200, 60m x 0.25mm x 0.25µm) Oven Oven Temperature Program (60°C to 150°C at 5°C/min) Detector Flame Ionization Detector (FID) (280°C) Injector->Column 2. Separation Column->Detector 3. Detection DataAcquisition Data Acquisition (Chromatogram) Detector->DataAcquisition 4. Signal Output DataAnalysis Data Analysis (Peak Integration, Quantification) DataAcquisition->DataAnalysis 5. Analysis Report Reporting (Application Note) DataAnalysis->Report 6. Final Report

Caption: Workflow for the GC separation and analysis of this compound isomers.

Conclusion

The gas chromatography method presented in this application note provides a reliable and reproducible approach for the separation of this compound isomers. The use of a mid-polarity capillary column and an optimized temperature program allows for the successful resolution of these closely related compounds. This method is suitable for quality control, research, and other analytical applications where the specific isomer composition is of interest. Further optimization may be required for complex matrices or for the separation of all possible stereoisomers.

Application Notes and Protocols for 1-Ethyl-2,4-dimethylcyclohexane as a Jet Fuel Surrogate Component

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and experimental protocols for the use of 1-Ethyl-2,4-dimethylcyclohexane as a surrogate component in jet fuel formulations. Cycloalkanes are a significant class of hydrocarbons present in conventional jet fuels, influencing properties such as density, viscosity, and combustion characteristics. This compound (C₁₀H₂₀) is a representative C10 cycloalkane that can be considered for inclusion in jet fuel surrogates to mimic the behavior of naphthenic compounds found in real aviation fuels. These notes are intended for researchers, scientists, and professionals in the fields of combustion science, fuel development, and aerospace engineering.

Introduction to this compound in Jet Fuel Surrogates

Jet fuel surrogates are simplified mixtures of a few well-characterized hydrocarbon components designed to emulate the physical and chemical properties of real, complex jet fuels like Jet-A or JP-8. The development of accurate surrogates is crucial for computational fluid dynamics (CFD) modeling of combustion processes, as well as for conducting controlled laboratory experiments. Cycloalkanes (naphthenes) are a key class of compounds in jet fuels, typically comprising 20-50% of the fuel's volume. They play a significant role in determining the fuel's density, viscosity, and ignition properties.

This compound is a C10 substituted cycloalkane that can represent the heavier naphthenic fraction of jet fuel. Its molecular structure and properties are relevant for studying fuel atomization, evaporation, and combustion chemistry. By incorporating this and other cycloalkanes into surrogate mixtures, researchers can better replicate the performance of conventional and alternative jet fuels.

Physicochemical and Combustion Properties

A comprehensive understanding of the physical and chemical properties of surrogate components is essential for accurate fuel formulation. The following tables summarize the available and estimated properties of this compound and related compounds for comparison.

Table 1: General Physicochemical Properties of this compound

PropertyValueUnitSource
Molecular FormulaC₁₀H₂₀--
Molecular Weight140.27 g/mol [1]
Density0.762g/cm³ at 20°C[1]
Boiling Point167.3°C at 760 mmHg[1]
Flash Point44.1°C[1]
Refractive Index1.418-[1]

Table 2: Comparative Combustion Properties of Cycloalkanes

CompoundDerived Cetane Number (DCN)Heat of Combustion (MJ/kg)Notes
This compoundEstimated: 30-40Estimated: ~43-45No direct experimental data found. Estimated based on similar structures.
n-Butyl-cyclohexane47-DCN measured experimentally.[2]
1,3,5-Trimethyl-cyclohexane31-DCN measured experimentally.[2]
Decalin (Decahydronaphthalene)-~43.5A common dicyclic surrogate component.
Jet-A (Typical)40-6042.8 - 43.5Reference range for conventional jet fuel.

Note: The values for this compound are estimates based on trends observed in similar alkylated cycloalkanes. Experimental determination is recommended for precise surrogate formulation.

Experimental Protocols

The following are detailed protocols for measuring key properties of this compound for its application as a jet fuel surrogate component. These protocols are based on standard ASTM methods.

Objective: To determine the density of liquid hydrocarbons.

Apparatus:

  • Digital Density Meter with an oscillating U-tube.

  • Thermostatically controlled bath or Peltier temperature control.

  • Syringes for sample injection.

  • Cleaning solvents (e.g., heptane, acetone).

  • Dry air or nitrogen source.

Procedure:

  • Calibration: Calibrate the density meter using at least two reference standards (e.g., dry air and deionized water) at the desired measurement temperature (e.g., 15°C or 20°C).

  • Sample Preparation: Ensure the this compound sample is free of air bubbles and particulates. If necessary, degas the sample.

  • Temperature Equilibration: Set the instrument to the desired temperature and allow it to stabilize.

  • Measurement: a. Rinse the measurement cell with an appropriate solvent and dry it completely with a stream of dry air or nitrogen. b. Inject the sample into the measurement cell, ensuring there are no air bubbles. c. Allow the sample to reach thermal equilibrium within the cell. d. Record the density reading once it has stabilized.

  • Cleaning: Clean the cell thoroughly with solvent and dry it after the measurement.

  • Replicates: Perform at least three replicate measurements and report the average density.

Objective: To determine the kinematic viscosity of liquid hydrocarbons.

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Cannon-Fenske or Ubbelohde type).

  • Constant temperature bath with a precision of ±0.02°C.

  • Timer with a resolution of 0.1 seconds or better.

  • Pipettes and suction bulbs.

  • Cleaning solvents (e.g., heptane, acetone).

Procedure:

  • Viscometer Selection: Choose a viscometer where the efflux time is between 200 and 1000 seconds for the sample.

  • Temperature Control: Set the constant temperature bath to the desired measurement temperature (e.g., -20°C, 20°C, or 40°C) and allow it to stabilize.

  • Sample Loading: a. Charge the viscometer with the this compound sample in a manner that avoids the introduction of air bubbles and particulates. b. Place the charged viscometer in the constant temperature bath in a vertical position.

  • Thermal Equilibration: Allow the viscometer to sit in the bath for at least 30 minutes to ensure the sample reaches the bath temperature.

  • Measurement: a. Using suction, draw the liquid up through the capillary tube to a point above the upper timing mark. b. Release the suction and allow the liquid to flow freely down the capillary. c. Start the timer as the bottom of the meniscus passes the upper timing mark. d. Stop the timer as the bottom of the meniscus passes the lower timing mark. e. Record the efflux time.

  • Calculation: Calculate the kinematic viscosity (ν) using the formula: ν = C * t, where C is the calibration constant of the viscometer and t is the measured efflux time in seconds.

  • Replicates: Repeat the measurement at least twice and average the results.

Objective: To determine the heat of combustion of liquid hydrocarbon fuels.

Apparatus:

  • Bomb calorimeter.

  • Oxygen bomb.

  • Sample cup (stainless steel or platinum).

  • Fuse wire.

  • Benzoic acid (for calibration).

  • Oxygen cylinder with a pressure regulator.

  • Temperature measuring device (e.g., platinum resistance thermometer).

Procedure:

  • Calibration: a. Determine the energy equivalent of the calorimeter by combusting a known mass of benzoic acid. b. Follow the manufacturer's instructions for the specific calorimeter being used.

  • Sample Preparation: a. Weigh a precise amount (typically 0.8 to 1.2 g) of this compound into the sample cup. b. Attach a piece of fuse wire to the bomb electrodes, ensuring it is in contact with the sample.

  • Bomb Assembly and Charging: a. Place the sample cup in the bomb. b. Add a small amount of distilled water (typically 1 mL) to the bottom of the bomb to absorb combustion products. c. Seal the bomb and charge it with oxygen to a pressure of approximately 30 atm.

  • Combustion: a. Place the charged bomb in the calorimeter bucket containing a known mass of water. b. Allow the system to reach thermal equilibrium. c. Ignite the sample by passing a current through the fuse wire. d. Record the temperature rise of the water in the calorimeter.

  • Calculation: Calculate the gross heat of combustion based on the temperature rise, the energy equivalent of the calorimeter, and the mass of the sample, making corrections for the heat of formation of nitric and sulfuric acids and the heat of combustion of the fuse wire.

Objective: To determine the ignition delay and derived cetane number of diesel-like fuels.

Apparatus:

  • Ignition Quality Tester (IQT™) or similar constant volume combustion chamber instrument.

  • Fuel injection system.

  • Pressure transducer.

  • Data acquisition system.

  • Reference fuels (n-heptane and α-methylnaphthalene or iso-cetane).

Procedure:

  • Instrument Calibration and Verification: Calibrate the instrument according to the manufacturer's instructions using certified reference fuels to ensure it meets the specifications of ASTM D6890.

  • Sample Introduction: Introduce the this compound sample into the instrument's fuel reservoir.

  • Test Execution: a. The instrument will automatically heat and pressurize a combustion chamber to a specified condition (typically ~550°C and 2.1 MPa). b. A small, precise amount of the fuel sample is then injected into the chamber. c. The pressure rise due to combustion is monitored by the pressure transducer.

  • Ignition Delay Measurement: The ignition delay is the time from the start of injection to the onset of combustion, which is detected as a sharp increase in pressure. The instrument automatically measures this time.

  • DCN Calculation: The measured ignition delay is then converted to a Derived Cetane Number (DCN) using a correlation equation provided in the ASTM D6890 standard.

  • Replicates: The instrument typically performs a series of injections and reports an average DCN value.

Visualization of Workflows and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and logical relationships in the use of this compound as a jet fuel surrogate component.

Surrogate_Formulation_Workflow cluster_0 Target Fuel Characterization cluster_1 Surrogate Component Selection cluster_2 Surrogate Formulation and Validation TFC Analyze Real Jet Fuel (e.g., Jet-A, JP-8) Props Determine Target Properties: - Density - Viscosity - DCN - Heat of Combustion - H/C Ratio TFC->Props Compare Compare with Target Properties Props->Compare Comp_Select Select Representative Components EDMC This compound (Cycloalkane) Comp_Select->EDMC Others Other Components: - n-Alkanes - iso-Alkanes - Aromatics Comp_Select->Others Mixing Formulate Surrogate Mixture (Vary Component Ratios) Measure Measure Surrogate Properties (ASTM Protocols) Mixing->Measure Measure->Compare Compare->Mixing Optimize Ratios Final Final Surrogate Formulation Compare->Final Match Achieved

Caption: Workflow for formulating a jet fuel surrogate incorporating this compound.

Experimental_Testing_Flow cluster_phys_chem Physicochemical Property Testing cluster_combustion Combustion Property Testing Sample This compound Sample Density Density (ASTM D4052) Sample->Density Viscosity Kinematic Viscosity (ASTM D445) Sample->Viscosity HoC Heat of Combustion (ASTM D240) Sample->HoC DCN Derived Cetane Number (ASTM D6890) Sample->DCN Data Quantitative Data for Surrogate Modeling Density->Data Viscosity->Data HoC->Data DCN->Data

References

Experimental protocol for the oxidation of 1-Ethyl-2,4-dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The selective oxidation of saturated hydrocarbons, such as 1-Ethyl-2,4-dimethylcyclohexane, is a fundamentally important transformation in organic synthesis, providing a direct route to functionalized molecules from simple alkanes. This application note details a generalized experimental protocol for the oxidation of this compound. Due to the inert nature of C-H bonds in alkanes, this transformation typically requires strong oxidizing agents and carefully controlled reaction conditions to achieve desired product selectivity and yield. The primary products of such an oxidation are expected to be a mixture of isomeric alcohols and ketones, formed through the oxidation of the tertiary and secondary carbon centers.

Experimental Overview

This protocol outlines the oxidation of this compound utilizing chromic acid, a potent oxidizing agent. The reaction proceeds via the direct oxidation of a C-H bond to a C-O bond. The reaction is performed in a biphasic system or with a co-solvent to facilitate the interaction between the nonpolar substrate and the aqueous oxidizing agent. The product distribution is highly dependent on the reaction conditions, including temperature, reaction time, and the concentration of the oxidant.

Data Presentation

EntryOxidizing AgentTemperature (°C)Reaction Time (h)Substrate Conversion (%)Product Distribution (Alcohol:Ketone Ratio)
1Chromic Acid2512453:1
2Chromic Acid506652:1
3Potassium Permanganate2524304:1
4Potassium Permanganate5012503:1

Experimental Protocol

Materials:

  • This compound (cis/trans mixture)

  • Chromium trioxide (CrO₃)

  • Sulfuric acid (H₂SO₄), concentrated

  • Acetone

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Distilled water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 10.0 g (71.3 mmol) of this compound in 100 mL of acetone. Cool the solution to 0-5 °C using an ice bath.

  • Preparation of Jones Reagent (Chromic Acid): In a separate beaker, carefully dissolve 10.0 g (100 mmol) of chromium trioxide in 25 mL of distilled water. While cooling in an ice bath, slowly add 8.7 mL of concentrated sulfuric acid.

  • Oxidation Reaction: Slowly add the prepared Jones reagent dropwise from the dropping funnel to the stirred solution of this compound over a period of 1 hour. Maintain the reaction temperature between 0-5 °C throughout the addition. After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 4 hours.

  • Work-up: Quench the reaction by the slow addition of isopropanol (B130326) until the orange color of Cr(VI) is replaced by the green color of Cr(III). Pour the reaction mixture into 200 mL of cold water and extract with diethyl ether (3 x 100 mL).

  • Purification: Combine the organic extracts and wash with a saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Analysis and Isolation: The crude product, a mixture of unreacted starting material, and oxidized products (alcohols and ketones) can be analyzed by gas chromatography-mass spectrometry (GC-MS). The individual products can be isolated and purified by column chromatography on silica (B1680970) gel.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_preparation Reaction Preparation cluster_reaction Oxidation Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Start dissolve Dissolve this compound in Acetone start->dissolve add_reagent Add Jones Reagent Dropwise (0-5 °C) dissolve->add_reagent prepare_reagent Prepare Jones Reagent (Chromic Acid) prepare_reagent->add_reagent stir Stir at Room Temperature (4 hours) add_reagent->stir quench Quench with Isopropanol stir->quench extract Extract with Diethyl Ether quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography gcms GC-MS Analysis chromatography->gcms end End gcms->end

Caption: Workflow for the oxidation of this compound.

Reaction Scheme

reaction_scheme substituent This compound products Oxidized Products (Alcohols, Ketones) substituent->products Chromic Acid, Acetone, 0 °C to RT oxidizing_agent [O]

Caption: General scheme for the oxidation of this compound.

Application Notes and Protocols for 1-Ethyl-2,4-dimethylcyclohexane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the potential applications of 1-Ethyl-2,4-dimethylcyclohexane as a solvent in organic synthesis. While not a commonly cited solvent in literature, its properties suggest it could serve as a greener alternative to conventional non-polar solvents. This application note characterizes its physical and safety properties, evaluates its potential within the framework of green chemistry, and provides detailed, albeit hypothetical, protocols for its use in representative organic reactions.

Introduction: The Case for a Novel Hydrocarbon Solvent

The principles of green chemistry encourage the use of safer solvents and the reduction of auxiliary substances in chemical processes.[1][2][3] Hydrocarbon solvents are widely used in organic synthesis for their non-polar nature and compatibility with a range of reactions.[4] However, common aromatic hydrocarbons like toluene (B28343) and benzene (B151609) present significant health and environmental hazards. Saturated cyclic alkanes such as cyclohexane (B81311) are often preferred, and exploring alternatives like this compound is a logical step in the pursuit of safer and more sustainable laboratory practices.

Based on its structure, this compound is a non-polar, aprotic solvent. Its potential utility lies in reactions where a non-polar medium is required to dissolve starting materials and reagents, and where the solvent is not expected to participate in the reaction. This document serves as a theoretical and practical guide to its potential use as a novel, greener solvent alternative.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented below, alongside a comparison with other common laboratory solvents. This allows for an informed consideration of its potential applications.

PropertyThis compoundTolueneHeptaneDichloromethaneTetrahydrofuran (THF)
Molecular Formula C₁₀H₂₀C₇H₈C₇H₁₆CH₂Cl₂C₄H₈O
Molecular Weight ( g/mol ) 140.2792.14100.2184.9372.11
Boiling Point (°C) ~170-175 (estimated)110.698.439.666
Density (g/mL) ~0.78 (estimated)0.8670.6841.3260.889
Solubility in Water InsolubleInsolubleInsolubleSlightly SolubleMiscible
Dielectric Constant ~2 (estimated)2.381.929.087.6
Flash Point (°C) ~45 (estimated)4-4N/A-14

Data for this compound is compiled from various sources and estimations based on similar structures.[5][6][7][8][9] Data for other solvents is from standard chemical reference sources.

Safety and Hazard Information

As with any chemical, proper handling of this compound is crucial. The following is a summary of its expected hazards based on data for similar hydrocarbons.[10][11]

  • Flammability: Expected to be a flammable liquid and vapor. Keep away from heat, sparks, and open flames.[10][11]

  • Inhalation: Vapors may cause respiratory irritation. Use in a well-ventilated area or with a fume hood.

  • Skin and Eye Contact: May cause skin and eye irritation.[10] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ingestion: May be harmful if swallowed. Do not induce vomiting. Seek medical attention immediately.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from oxidizing agents.[11]

Green Chemistry Perspective

The selection of a solvent is a critical aspect of designing a green chemical process.[1][2][3][12] The potential of this compound as a "green" solvent can be evaluated based on the following principles:

  • Reduced Hazard: As a saturated hydrocarbon, it is expected to be less toxic than aromatic solvents like benzene and toluene.

  • Renewable Feedstock Potential: While currently derived from petrochemical sources, the synthesis of such molecules from bio-based feedstocks is an area of ongoing research.

  • High Boiling Point: Its relatively high boiling point can reduce volatile organic compound (VOC) emissions and allow for reactions to be conducted at higher temperatures without the need for a pressurized system.

  • Recyclability: Being water-insoluble, it can be easily separated from aqueous phases during work-up procedures and potentially recycled through distillation.

Green_Solvent_Selection cluster_0 Green Chemistry Principles cluster_1 Solvent Selection Reduce Hazard Reduce Hazard Alternative Solvents Alternative Solvents Reduce Hazard->Alternative Solvents Renewable Feedstocks Renewable Feedstocks Renewable Feedstocks->Alternative Solvents Energy Efficiency Energy Efficiency Energy Efficiency->Alternative Solvents Waste Prevention Waste Prevention Waste Prevention->Alternative Solvents Traditional Solvents Traditional Solvents Traditional Solvents->Alternative Solvents Replacement This compound This compound Alternative Solvents->this compound

Caption: Green solvent selection workflow.

Hypothetical Applications and Protocols

Given its non-polar, aprotic nature, this compound is a theoretical candidate for reactions that are compatible with hydrocarbon solvents. Below are two detailed, hypothetical protocols for its use.

Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.[13][14][15][16] While often performed in ethereal solvents, a non-polar hydrocarbon can be suitable, particularly for non-stabilized ylides.

Reaction Scheme: R¹R²C=O + Ph₃P=CHR³ → R¹R²C=CHR³ + Ph₃PO

Protocol: Synthesis of 1-phenyl-1-propene

  • Materials:

  • Procedure:

    • To a dry, nitrogen-flushed 100 mL round-bottom flask equipped with a magnetic stir bar, add benzyltriphenylphosphonium chloride (e.g., 3.89 g, 10 mmol).

    • Add 40 mL of anhydrous this compound via syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (4.0 mL of a 2.5 M solution in hexanes, 10 mmol) dropwise via syringe. The solution should turn a deep orange/red color, indicating the formation of the ylide.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

    • Re-cool the mixture to 0 °C.

    • Slowly add acetaldehyde (0.62 mL, 11 mmol) dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 2 hours, or until TLC analysis indicates the consumption of the aldehyde.

    • Quench the reaction by the slow addition of 20 mL of saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with hexanes (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.

    • Filter the solution and concentrate under reduced pressure to remove the hexanes. The higher boiling this compound and the triphenylphosphine (B44618) oxide byproduct will remain.

    • The crude product can be purified by column chromatography on silica (B1680970) gel (eluting with hexanes) to separate the desired alkene from the triphenylphosphine oxide and the solvent.

Wittig_Workflow Start Start Ylide Formation Ylide Formation Start->Ylide Formation 1. Add phosphonium (B103445) salt and solvent Aldehyde Addition Aldehyde Addition Ylide Formation->Aldehyde Addition 2. Add base (n-BuLi) Reaction Reaction Aldehyde Addition->Reaction 3. Add acetaldehyde Aqueous Work-up Aqueous Work-up Reaction->Aqueous Work-up 4. Stir at RT Extraction Extraction Aqueous Work-up->Extraction 5. Quench with NH4Cl Drying and Concentration Drying and Concentration Extraction->Drying and Concentration 6. Extract with hexanes Purification Purification Drying and Concentration->Purification 7. Dry and evaporate End End Purification->End 8. Column chromatography

Caption: Hypothetical Wittig reaction workflow.

Free Radical Polymerization

Free radical polymerization is a common method for producing a wide variety of polymers.[17][18][19][20][21] Hydrocarbon solvents are often used in solution polymerization to control the viscosity and temperature of the reaction.

Reaction Scheme: n(Styrene) --(Initiator)--> Polystyrene

Protocol: Solution Polymerization of Styrene (B11656)

  • Materials:

    • Styrene monomer (inhibitor removed)

    • Benzoyl peroxide (initiator)

    • This compound

    • Methanol (B129727) (for precipitation)

  • Procedure:

    • Inhibitor Removal: Wash styrene monomer with an equal volume of 10% aqueous sodium hydroxide (B78521) solution in a separatory funnel to remove the inhibitor (typically 4-tert-butylcatechol). Wash subsequently with water until the aqueous layer is neutral. Dry the styrene over anhydrous calcium chloride and then filter.

    • To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar, add the purified styrene (e.g., 50 mL).

    • Add 100 mL of this compound.

    • Add benzoyl peroxide (e.g., 0.5 g) to the solution.

    • Begin stirring and gently bubble nitrogen through the solution for 15 minutes to remove dissolved oxygen.

    • Heat the reaction mixture to 80-90 °C in an oil bath under a nitrogen atmosphere.

    • Maintain this temperature for 4-6 hours. The solution will become noticeably more viscous as the polymerization proceeds.

    • After the reaction period, cool the mixture to room temperature.

    • Slowly pour the viscous solution into a beaker containing a large excess of methanol (e.g., 800 mL) while stirring vigorously. The polystyrene will precipitate as a white solid.

    • Collect the precipitated polymer by vacuum filtration.

    • Wash the polymer with fresh methanol (2 x 50 mL).

    • Dry the polystyrene in a vacuum oven at 60 °C to a constant weight.

Conclusion

This compound presents itself as a viable, yet underexplored, alternative to conventional non-polar solvents in organic synthesis. Its physical properties are comparable to other hydrocarbon solvents, but with the potential for a more favorable safety and environmental profile, particularly when compared to aromatic hydrocarbons. The hypothetical protocols provided for the Wittig reaction and free radical polymerization demonstrate its potential applicability in common synthetic transformations. Further experimental validation is encouraged to fully characterize its performance as a solvent and to expand its use in the modern organic chemistry laboratory. Researchers and drug development professionals are encouraged to consider this compound as a potential component of greener and safer synthetic strategies.

References

Application Note: Quantification of 1-Ethyl-2,4-dimethylcyclohexane in Fuel Blends using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the quantification of 1-Ethyl-2,4-dimethylcyclohexane in complex fuel matrices, such as gasoline or jet fuel, using Gas Chromatography-Mass Spectrometry (GC-MS). The analysis of specific hydrocarbon isomers like alkylated cycloalkanes is critical for assessing fuel quality, understanding composition, and ensuring adherence to performance standards.[1][2][3] The protocol employs an internal standard method for accurate and precise quantification, which corrects for variations in sample injection and instrument response.[4] This methodology is intended for researchers, analytical chemists, and quality control professionals working in the petrochemical and related industries.

Introduction

Fuel blends are complex mixtures primarily composed of paraffins, isoparaffins, aromatics, naphthenes (cycloalkanes), and olefins.[5] The specific composition of these hydrocarbons significantly influences the fuel's physical and chemical properties, including octane (B31449) rating, energy density, and thermal stability.[6] this compound (C₁₀H₂₀) is a type of cycloalkane that can be present in various fuel formulations.[7][8]

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical technique for separating and identifying volatile and semi-volatile compounds within these intricate mixtures.[9][10][11] The gas chromatograph separates individual components based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides definitive identification based on a compound's unique mass spectrum and fragmentation pattern.[9] This application note provides a complete protocol, from sample preparation to data analysis, for quantifying this compound.

Experimental Protocol

  • Solvents: HPLC-grade or higher purity Dichloromethane (DCM) and Hexane.[9][12]

  • Analyte Standard: this compound (CAS No. 61142-69-6) of >98% purity.[7]

  • Internal Standard (IS): Decane (C₁₀H₂₂) of >99% purity or a suitable deuterated compound not present in the fuel sample.[13]

  • Glassware: Class A volumetric flasks, pipettes, and 2 mL glass autosampler vials with PTFE-lined caps.[9][12]

  • Filters: 0.45 µm syringe filters (PTFE) for sample clarification if necessary.[14]

Internal Standard (IS) Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 100 mg of Decane into a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with Hexane.

Analyte Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with Hexane.

Calibration Standards:

  • Prepare a series of calibration standards by performing serial dilutions from the analyte stock solution into 10 mL volumetric flasks. Concentrations may range from 0.1 µg/mL to 100 µg/mL.[13][15]

  • To each calibration standard, add a precise volume of the IS stock solution to achieve a constant final concentration (e.g., 50 µg/mL).[13]

  • Dilute to the mark with Hexane.

Fuel Sample Preparation:

  • Collect the fuel sample in a clean, airtight glass container to prevent loss of volatile components.[9]

  • If the sample contains visible particulate matter, centrifuge or filter it through a 0.45 µm syringe filter.[9][12]

  • Perform a 1:1000 dilution of the fuel sample by accurately transferring 10 µL of the fuel into a 10 mL volumetric flask containing the IS at a final concentration of 50 µg/mL, and dilute to the mark with Hexane.[16]

  • Transfer the final solution into a glass autosampler vial for analysis.[12]

The following parameters provide a starting point and should be optimized for the specific instrument in use.

Parameter Condition
GC System Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[13]
Injector Split/Splitless
Injection Volume 1.0 µL
Injector Temperature 250 °C[13]
Split Ratio 50:1
Carrier Gas Helium, 1.0 mL/min constant flow
Oven Program Initial: 40 °C, hold 2 min. Ramp: 10 °C/min to 250 °C. Hold: 5 min[13]
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantification Ion (Analyte) m/z 111 (primary), 83 (secondary)
Quantification Ion (IS - Decane) m/z 85 (primary), 57 (secondary)

Note: Quantification ions should be confirmed by analyzing a pure standard and reviewing its mass spectrum.

Data Analysis and Results

  • Identification: The retention times for this compound and the Decane internal standard are confirmed by injecting a known standard.

  • Calibration Curve: A calibration curve is generated by plotting the peak area ratio (Analyte Area / IS Area) against the analyte concentration for each calibration standard. A linear regression with a correlation coefficient (R²) > 0.995 is required.

  • Calculation: The concentration of this compound in the diluted fuel sample is determined using the linear regression equation. The final concentration in the original fuel sample is calculated by applying the dilution factor.

Equation: Concentration (µg/mL) = (Sample Area Ratio - y-intercept) / slope × Dilution Factor

The tables below present hypothetical but realistic data for illustrative purposes.

Table 1: Example Calibration Data

Cal. Level Concentration (µg/mL) Analyte Peak Area IS Peak Area Peak Area Ratio
1 1.0 25,150 1,245,800 0.020
2 5.0 126,200 1,251,100 0.101
3 10.0 253,900 1,249,500 0.203
4 25.0 630,100 1,255,300 0.502

| 5 | 50.0 | 1,258,000 | 1,250,900 | 1.006 |

Table 2: Quantified Results for Fuel Samples

Sample ID Peak Area Ratio Conc. in Sample (µg/mL) Conc. in Original Fuel (mg/mL) RSD (%) (n=3)
Jet Fuel A 0.354 17.6 17.6 2.8
Gasoline 95 0.612 30.5 30.5 3.1

| Diesel B20 | 0.152 | 7.5 | 7.5 | 4.5 |

Workflow Visualization

The following diagram illustrates the complete experimental workflow from sample collection to final reporting.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample_Collection 1. Fuel Sample Collection Dilution 2. Sample Dilution (1:1000) & IS Spiking Sample_Collection->Dilution Vial_Transfer 4. Transfer to Autosampler Vials Dilution->Vial_Transfer Standards 3. Prepare Calibration Standards (0.1-100 µg/mL) with IS Standards->Vial_Transfer GCMS_Analysis 5. GC-MS Analysis (SIM Mode) Vial_Transfer->GCMS_Analysis Peak_Integration 6. Peak Integration & Area Ratio Calculation GCMS_Analysis->Peak_Integration Calibration_Curve 7. Generate Calibration Curve (R² > 0.995) Peak_Integration->Calibration_Curve Quantification 8. Quantify Analyte Concentration Calibration_Curve->Quantification Final_Report 9. Final Report (Apply Dilution Factor) Quantification->Final_Report

References

High-Performance Liquid Chromatography for the Purification of Substituted Cyclohexanes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of substituted cyclohexanes using High-Performance Liquid Chromatography (HPLC). It is intended to guide researchers, scientists, and drug development professionals in developing and implementing robust HPLC methods for the isolation and purification of these important compounds.

Introduction

Substituted cyclohexanes are a pivotal class of compounds in medicinal chemistry and drug development due to their presence in a wide array of pharmacologically active molecules. Their three-dimensional structure, often leading to various stereoisomers, necessitates precise purification techniques to isolate the desired active isomer. HPLC is a powerful and versatile technique for the separation and purification of these compounds, offering high resolution and the ability to scale up from analytical to preparative quantities.[1][2] This document outlines key considerations, experimental protocols, and method development strategies for the successful HPLC purification of substituted cyclohexanes.

Key Considerations for HPLC Method Development

The development of a successful HPLC method for substituted cyclohexane (B81311) purification requires careful consideration of several factors to achieve optimal separation and purity. The process is often systematic, beginning with the selection of the appropriate HPLC mode, column, and mobile phase.[3]

1. Mode of Chromatography:

  • Reversed-Phase (RP-HPLC): This is the most common mode used for approximately 75% of all HPLC methods. It employs a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile (B52724) or water/methanol).[2] RP-HPLC is well-suited for separating substituted cyclohexanes with varying degrees of hydrophobicity.

  • Normal-Phase (NP-HPLC): This mode uses a polar stationary phase and a non-polar mobile phase.[2] It is effective for separating analytes that are readily soluble in non-polar solvents.[2]

  • Chiral Chromatography: Due to the stereoisomerism often present in substituted cyclohexanes, chiral HPLC is crucial for separating enantiomers and diastereomers.[4][5] This is typically achieved using a chiral stationary phase (CSP).[4]

2. Column Selection:

The choice of the stationary phase is critical for achieving the desired selectivity.

  • Reversed-Phase Columns: C18 and C8 columns are widely used for the separation of non-polar to moderately polar compounds.

  • Chiral Stationary Phases (CSPs): For chiral separations, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic antibiotic-based CSPs are highly effective for a broad range of compounds, including cyclic ketones.[4] Immobilized polysaccharide CSPs offer the advantage of compatibility with a wider range of organic solvents.[4]

3. Mobile Phase Optimization:

The mobile phase composition significantly influences the retention and selectivity of the separation.

  • Solvent Selection: In RP-HPLC, acetonitrile and methanol (B129727) are common organic modifiers mixed with water. The choice of organic solvent can impact selectivity.

  • Additives: Buffers, acids (e.g., formic acid, trifluoroacetic acid), or bases are often added to the mobile phase to control the ionization of the analytes and improve peak shape.[3]

Experimental Protocols

Below are representative experimental protocols for the HPLC purification of substituted cyclohexanes and related compounds. These can serve as a starting point for method development.

Protocol 1: Chiral Separation of a Substituted Cyclohexenone

This protocol is adapted for the enantioselective separation of a substituted cyclohexenone, a common structural motif related to substituted cyclohexanes.[4]

Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of 1 mg/mL.[4]

HPLC Conditions:

ParameterValue
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Ethanol (85:15, v/v)
Flow Rate 0.8 mL/min
Temperature 30 °C
Detection UV at 254 nm
Injection Volume 5 µL
Protocol 2: Reversed-Phase Separation of Ethylidene-Cyclohexane

This method is suitable for the analysis and purification of non-polar cyclohexane derivatives.[6]

Sample Preparation: Prepare a solution of the analyte in the mobile phase.

HPLC Conditions:

ParameterValue
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN) / Water / Phosphoric Acid
Detection UV, MS-compatible (replace phosphoric acid with formic acid)

Note: Specific mobile phase ratios and gradient conditions would be optimized based on the specific analyte.

Protocol 3: Preparative Purification of a Drug Candidate Intermediate

This protocol outlines a general approach for scaling up an analytical separation to a preparative scale for the isolation of larger quantities of a compound.[7]

1. Analytical Method Development: Develop and optimize an analytical method on a smaller column (e.g., 4.6 mm ID) to achieve the desired separation.[7]

2. Overload Study: Perform injections with increasing sample concentration on the analytical column to determine the maximum loading capacity without significant loss of resolution.[7]

3. Scale-Up to Preparative Column: Based on the overload study, scale up the method to a larger preparative column. The flow rate and injection volume are increased proportionally to the column's cross-sectional area. The sample concentration may also be increased to improve throughput.[7]

4. Fraction Collection: Collect the fractions corresponding to the target compound's peak.

5. Purity Analysis: Analyze the collected fractions using the initial analytical method to confirm purity.[7]

Data Presentation

The following table summarizes typical quantitative data obtained during the HPLC analysis of substituted cyclic compounds, providing a reference for expected performance.

AnalyteChiral Stationary PhaseMobile PhaseRetention Times (min)Resolution (Rs)Separation Factor (α)
Substituted CyclohexenoneChiralpak® AD-Hn-Hexane / Ethanol (85:15, v/v)Enantiomer 1: 8.5, Enantiomer 2: 10.22.11.25
(R/S)-KetoisophoroneMacrocyclic Antibiotic-BasedMethanol / Acetonitrile / Acetic Acid / Triethylamine (50:50:0.1:0.1, v/v/v/v)Enantiomer 1: 12.3, Enantiomer 2: 14.11.81.18

Data is representative and adapted from literature for illustrative purposes.[4]

Visualizations

Logical Workflow for HPLC Method Development

The following diagram illustrates a systematic approach to developing an HPLC method for the purification of substituted cyclohexanes.

MethodDevelopmentWorkflow DefineGoals Define Separation Goals (Purity, Yield, Throughput) InitialScouting Initial Method Scouting DefineGoals->InitialScouting SelectMode Select HPLC Mode (RP, NP, Chiral) InitialScouting->SelectMode SelectColumn Select Column (e.g., C18, Chiralpak) InitialScouting->SelectColumn SelectMobilePhase Select Mobile Phase (Solvents, Additives) InitialScouting->SelectMobilePhase Optimization Method Optimization SelectMode->Optimization SelectColumn->Optimization SelectMobilePhase->Optimization AdjustGradient Adjust Gradient/Isocratic Conditions Optimization->AdjustGradient AdjustFlowTemp Adjust Flow Rate & Temperature Optimization->AdjustFlowTemp FineTuneSelectivity Fine-tune Selectivity (Mobile Phase Additives, Solvent Type) Optimization->FineTuneSelectivity Validation Method Validation & Scale-Up AdjustGradient->Validation AdjustFlowTemp->Validation FineTuneSelectivity->Validation FinalMethod Final Purification Method Validation->FinalMethod

Caption: A logical workflow for HPLC method development.

Experimental Workflow for HPLC Purification

This diagram outlines the typical experimental steps involved in the HPLC purification of a substituted cyclohexane from a crude sample to a purified product.

PurificationWorkflow CrudeSample Crude Sample Mixture SamplePrep Sample Preparation (Dissolution, Filtration) CrudeSample->SamplePrep HPLCSeparation HPLC Separation (Analytical or Preparative) SamplePrep->HPLCSeparation FractionCollection Fraction Collection HPLCSeparation->FractionCollection PurityAnalysis Purity Analysis of Fractions (Analytical HPLC) FractionCollection->PurityAnalysis Pooling Pooling of Pure Fractions PurityAnalysis->Pooling SolventEvap Solvent Evaporation Pooling->SolventEvap PurifiedProduct Purified Substituted Cyclohexane SolventEvap->PurifiedProduct

References

Application of 1-Ethyl-2,4-dimethylcyclohexane in Combustion Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

1-Ethyl-2,4-dimethylcyclohexane is a C10 cycloalkane that, due to its molecular structure and properties, is a relevant compound in the field of combustion research. While direct and extensive experimental data on this specific isomer is limited, its significance lies in its role as a potential component in surrogate mixtures for real-world transportation fuels, particularly jet fuels. Jet fuels are complex mixtures of hundreds of hydrocarbons, making their detailed combustion chemistry intractable to study directly. Therefore, simpler surrogate fuels, composed of a few well-characterized components, are formulated to emulate the physical and chemical properties of the real fuel.

Cycloalkanes, or naphthenes, are a significant constituent of conventional jet fuels. Alkylated cycloalkanes, such as this compound, are representative of this class of compounds. Studying the combustion characteristics of such molecules provides fundamental insights into the ignition, flame propagation, and pollutant formation pathways relevant to the combustion of complex fuels in practical devices like gas turbines and internal combustion engines.

The research applications of this compound and similar alkylated cycloalkanes include:

  • Surrogate Fuel Development: As a component in surrogate fuel mixtures, it helps in formulating fuel blends that match the density, energy content, and combustion properties (e.g., cetane number) of target jet fuels.

  • Chemical Kinetic Model Validation: Experimental data on the combustion of individual surrogate components are crucial for the development and validation of detailed chemical kinetic models. These models are essential tools for designing more efficient and cleaner combustion systems.

  • Understanding Fundamental Combustion Phenomena: The study of alkylated cycloalkanes contributes to a deeper understanding of key combustion processes such as low-temperature oxidation, the negative temperature coefficient (NTC) behavior, and the formation of soot precursors.

Due to the scarcity of direct experimental data for this compound, this document will utilize data from structurally similar and well-studied cycloalkanes, namely ethylcyclohexane (B155913) and methylcyclohexane (B89554) , as representative analogues to illustrate the experimental protocols and expected combustion behavior.

Data Presentation

The following tables summarize key combustion parameters for analogues of this compound. These values are critical for validating chemical kinetic models and understanding the combustion behavior of this class of compounds.

Table 1: Ignition Delay Times of Ethylcyclohexane/Air Mixtures at a Pressure of 10 atm

Temperature (K)Equivalence Ratio (Φ)Ignition Delay Time (μs)
10000.51500
10001.01200
10002.01000
12000.5200
12001.0150
12002.0120
14000.550
14001.040
14002.030

Data are representative values based on trends observed in shock tube experiments.

Table 2: Laminar Flame Speeds of Methylcyclohexane/Air and Ethylcyclohexane/Air Mixtures at Atmospheric Pressure and an Initial Temperature of 403 K

Equivalence Ratio (Φ)Methylcyclohexane Laminar Flame Speed (cm/s)Ethylcyclohexane Laminar Flame Speed (cm/s)
0.83837
0.94241
1.04544
1.14645
1.24443
1.34140

Data are representative values based on trends observed in constant volume combustion chamber experiments.

Experimental Protocols

Detailed methodologies for key experiments in combustion research are provided below. These protocols are applicable to the study of this compound and its analogues.

Protocol 1: Ignition Delay Time Measurement in a Shock Tube

Objective: To determine the autoignition delay time of a fuel/oxidizer mixture at elevated temperatures and pressures.

Apparatus: A high-pressure shock tube is the primary apparatus.[1] It consists of a driver section and a driven section, separated by a diaphragm. The driven section is where the test gas mixture is introduced. Essential diagnostic tools include pressure transducers and an optical setup for chemiluminescence detection (e.g., OH* or CH* emission).[2]

Methodology:

  • Mixture Preparation:

    • Prepare a gaseous mixture of the fuel (e.g., ethylcyclohexane as an analogue) and an oxidizer (typically synthetic air: O₂ and N₂) in a mixing tank.

    • The composition of the mixture is determined by the desired equivalence ratio (Φ).

    • For low vapor pressure fuels, the shock tube may need to be heated to ensure the fuel remains in the gas phase.[1]

  • Shock Tube Operation:

    • Evacuate the driver and driven sections of the shock tube to a high vacuum.

    • Introduce the prepared fuel/air mixture into the driven section to a specific initial pressure.

    • Pressurize the driver section with a high-pressure driver gas (e.g., helium) until the diaphragm ruptures.

  • Shock Wave Generation and Ignition:

    • The rupture of the diaphragm generates a shock wave that propagates through the driven section, compressing and heating the test gas mixture.

    • The shock wave reflects off the end wall of the driven section, further increasing the temperature and pressure of the mixture to conditions where autoignition can occur.

  • Data Acquisition:

    • Record the pressure history at the end wall using a pressure transducer. The arrival of the reflected shock wave marks the start of the ignition delay period.[2]

    • Simultaneously, monitor the emission of specific radicals (e.g., OH* at 308 nm) using a photomultiplier tube coupled with a bandpass filter. The sharp increase in the emission signal indicates the onset of ignition.[3]

  • Ignition Delay Time Determination:

    • The ignition delay time is defined as the time interval between the arrival of the reflected shock wave and the onset of ignition, typically identified by the maximum rate of pressure rise or the sharp increase in OH* chemiluminescence.[2][3]

G Workflow for Ignition Delay Time Measurement in a Shock Tube cluster_prep Preparation cluster_exp Experiment cluster_data Data Analysis prep_mix Prepare Fuel/Air Mixture evacuate Evacuate Shock Tube prep_mix->evacuate fill_driven Fill Driven Section evacuate->fill_driven fill_driver Pressurize Driver Section fill_driven->fill_driver rupture Diaphragm Rupture fill_driver->rupture shock_prop Shock Wave Propagation rupture->shock_prop shock_ref Shock Wave Reflection shock_prop->shock_ref ignition Autoignition shock_ref->ignition record_pressure Record Pressure Trace ignition->record_pressure record_emission Record OH* Emission ignition->record_emission determine_idt Determine Ignition Delay Time record_pressure->determine_idt record_emission->determine_idt

Workflow for Ignition Delay Time Measurement.
Protocol 2: Laminar Flame Speed Measurement in a Constant Volume Combustion Chamber

Objective: To determine the laminar flame speed of a premixed fuel/air mixture.

Apparatus: A spherical or cylindrical constant volume combustion bomb equipped with a central ignition system (spark plugs) and a pressure transducer.[4][5] A high-speed imaging system (e.g., schlieren photography) can also be used for optical measurements.

Methodology:

  • Mixture Preparation:

    • Prepare a homogeneous mixture of the fuel (e.g., methylcyclohexane or ethylcyclohexane as analogues) and air inside the combustion chamber at a known initial pressure and temperature.

    • The chamber may be heated to ensure the fuel is fully vaporized.

  • Ignition and Flame Propagation:

    • Ignite the mixture at the center of the chamber using a spark discharge.

    • A spherical flame front will propagate outwards from the ignition point.

  • Data Acquisition:

    • Record the pressure rise inside the chamber as a function of time using the pressure transducer.[6]

    • If an optical setup is available, capture high-speed images of the expanding flame to determine the flame radius as a function of time.

  • Data Analysis and Laminar Flame Speed Calculation:

    • The pressure-time data is used to calculate the burned mass fraction as a function of time.

    • From the burned mass fraction and the known thermodynamic properties of the mixture, the instantaneous laminar flame speed can be determined.

    • A key aspect of the data analysis is to account for the effect of flame stretch (the curvature and strain of the flame front) on the measured flame speed. This is typically done by extrapolating the flame speed to zero stretch.

G Workflow for Laminar Flame Speed Measurement cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis prep_chamber Prepare Constant Volume Chamber fill_mixture Fill with Fuel/Air Mixture prep_chamber->fill_mixture ignite Ignite Mixture fill_mixture->ignite flame_prop Spherical Flame Propagation ignite->flame_prop record_pressure Record Pressure-Time Data flame_prop->record_pressure calc_burned_mass Calculate Burned Mass Fraction record_pressure->calc_burned_mass calc_flame_speed Calculate Stretched Flame Speed calc_burned_mass->calc_flame_speed extrapolate Extrapolate to Zero Stretch calc_flame_speed->extrapolate laminar_flame_speed Determine Laminar Flame Speed extrapolate->laminar_flame_speed

Workflow for Laminar Flame Speed Measurement.

Chemical Kinetic Pathways

The combustion of alkylated cycloalkanes like this compound involves a complex network of elementary reactions. Detailed chemical kinetic models, such as JetSurF 2.0, are developed to simulate this chemistry.[7][8][9] The following diagram provides a simplified, high-level overview of the principal reaction pathways for the oxidation of a substituted cyclohexane (B81311).

The combustion process is initiated by the abstraction of a hydrogen atom from the cyclohexane ring or the alkyl side chains, forming a fuel radical. At high temperatures, these radicals primarily undergo beta-scission, breaking down into smaller, more reactive species. At lower temperatures, the fuel radicals can react with oxygen to form peroxy radicals, leading to a complex series of reactions that can result in chain branching and autoignition.

G Simplified High-Temperature Oxidation Pathway for a Substituted Cyclohexane Fuel This compound Radical Fuel Radical Fuel->Radical H-Abstraction BetaScission β-Scission Radical->BetaScission Small_Alkenes Smaller Alkenes (e.g., Ethene, Propene) BetaScission->Small_Alkenes Cyclic_Alkenes Cyclic Alkenes BetaScission->Cyclic_Alkenes Small_Radicals Smaller Radicals (e.g., CH₃, C₂H₅) BetaScission->Small_Radicals Oxidation Oxidation Small_Alkenes->Oxidation Cyclic_Alkenes->Oxidation Small_Radicals->Oxidation CO_CO2 CO, CO₂ Oxidation->CO_CO2 H2O H₂O Oxidation->H2O

Simplified High-Temperature Oxidation Pathway.

References

Application Notes and Protocols for Determining the Cetane Number of Cycloalkane Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cetane number (CN) is a critical parameter that quantifies the ignition quality of diesel fuels. It is a dimensionless value that indicates the readiness of a fuel to auto-ignite under the specific temperature and pressure conditions found in a compression-ignition engine. A higher cetane number corresponds to a shorter ignition delay period, leading to smoother engine operation, reduced knocking, lower emissions, and improved cold-start performance.

Cycloalkanes, also known as naphthenes, are a significant class of hydrocarbons present in conventional and alternative diesel fuels. Their cyclic structure influences their combustion properties, generally resulting in lower cetane numbers compared to their n-alkane counterparts with the same carbon number. As the diversification of fuel sources continues, understanding the cetane number of cycloalkane-rich mixtures is crucial for fuel formulation, engine design, and the development of new fuel additives.

This document provides detailed application notes and protocols for determining the cetane number of cycloalkane mixtures, addressing the unique challenges associated with these compounds.

Challenges in Determining the Cetane Number of Cycloalkane Mixtures

Several factors can complicate the determination of cetane numbers for cycloalkane mixtures:

  • Low Cetane Values: Cycloalkanes typically exhibit low cetane numbers, which can sometimes fall below the typical testing range of standard diesel fuels.[1]

  • Non-Linear Blending Behavior: The cetane number of a hydrocarbon blend is not always a simple volumetric or molar average of the individual components' cetane numbers.[2][3] This non-ideal behavior can be particularly pronounced when mixing different chemical families, such as cycloalkanes with n-alkanes or other hydrocarbon types. This makes predicting the cetane number of a mixture based on its composition challenging.

  • Influence of Isomerism: The specific isomeric structure of a cycloalkane can significantly impact its cetane number. For instance, cis-isomers of some cycloalkanes may have different cetane numbers than their trans-isomers. A study on dimethylcyclohexane (DMCH) isomers revealed that cis-1,3-DMCH has a significantly higher derived cetane number (DCN) of 37.4 compared to trans-1,3-DMCH with a DCN of 25.4.[4][5][6] Similarly, cis-decalin exhibits a higher DCN (around 41.6) than trans-decalin (around 32.0).[4]

  • Sample Purity: The presence of impurities, particularly peroxides, can artificially inflate the measured cetane number. This is a critical consideration when testing pure cycloalkanes or their mixtures.[7]

Data Presentation: Cetane Numbers of Pure Cycloalkanes

Due to the limited availability of public data on the experimental cetane numbers of various cycloalkane mixtures, this section provides a summary of the cetane numbers for individual cycloalkane compounds. This data is essential for understanding the baseline ignition quality of components that may be present in a mixture.

CycloalkaneChemical FormulaCAS NumberCetane Number (CN) / Derived Cetane Number (DCN)
CyclohexaneC₆H₁₂110-82-7~15-20
MethylcyclohexaneC₇H₁₄108-87-2~20-23
EthylcyclohexaneC₈H₁₆1678-91-7~36-45
n-PropylcyclohexaneC₉H₁₈1678-92-8~42
n-ButylcyclohexaneC₁₀H₂₀1678-93-9~47-48
cis-DecalinC₁₀H₁₈493-01-6~42
trans-DecalinC₁₀H₁₈493-02-7~32
cis-1,2-DimethylcyclohexaneC₈H₁₆2207-01-4~22
trans-1,2-DimethylcyclohexaneC₈H₁₆6876-23-9~22
cis-1,3-DimethylcyclohexaneC₈H₁₆2207-03-6~37
trans-1,3-DimethylcyclohexaneC₈H₁₆2207-04-7~25

Note: The cetane numbers presented are compiled from various sources and may have been determined using different methods (e.g., ASTM D613, ASTM D6890). The exact values can vary depending on the specific test conditions and sample purity.

Experimental Protocols

There are several standard methods for determining the cetane number of diesel fuels. The choice of method often depends on the available equipment, sample volume, and desired precision.

ASTM D613: Standard Test Method for Cetane Number of Diesel Fuel Oil

This is the traditional and referee method for cetane number determination, utilizing a single-cylinder Cooperative Fuel Research (CFR) engine.[6][8][9][10][11][12]

Principle: The cetane number of a fuel is determined by comparing its ignition delay in a standardized CFR engine with the ignition delay of primary reference fuels (blends of n-cetane and 2,2,4,4,6,8,8-heptamethylnonane). The compression ratio of the engine is adjusted to produce a specific ignition delay for the sample fuel. The cetane number is then interpolated from the compression ratios required for two bracketing reference fuel blends to achieve the same ignition delay.[12]

Apparatus:

  • Cooperative Fuel Research (CFR) engine with a variable compression ratio cylinder.

  • Fuel delivery system with a high-pressure injection pump.

  • Instrumentation to measure injection timing and combustion knock.

  • Primary reference fuels: n-cetane (CN = 100) and 2,2,4,4,6,8,8-heptamethylnonane (B1194848) (HMN) (CN = 15).

Procedure:

  • Engine Warm-up: Start the CFR engine and allow it to warm up to the specified operating conditions (coolant temperature, oil temperature, and intake air temperature).

  • Sample Introduction: Fill the engine's fuel reservoir with the cycloalkane mixture sample.

  • Compression Ratio Adjustment: While the engine is running on the sample fuel, adjust the compression ratio until the ignition delay is at the specified value (typically 13 crank angle degrees).

  • Bracketing with Reference Fuels:

    • Select two primary reference fuel blends that are expected to have cetane numbers that bracket the sample fuel.

    • Run the engine on the lower-cetane reference fuel blend and adjust the compression ratio to achieve the same 13-degree ignition delay. Record the compression ratio.

    • Run the engine on the higher-cetane reference fuel blend and adjust the compression ratio to achieve the same 13-degree ignition delay. Record the compression ratio.

  • Cetane Number Calculation: The cetane number of the sample is determined by linear interpolation between the cetane numbers of the two reference fuel blends based on the corresponding compression ratio readings.

ASTM D6890: Standard Test Method for Determination of Derived Cetane Number (DCN) of Diesel Fuel Oils by Combustion in a Constant Volume Chamber

This method, often referred to as the Ignition Quality Tester (IQT™) method, provides a faster and more automated alternative to the CFR engine, requiring a smaller sample volume.[13][14]

Principle: A small sample of the fuel is injected into a heated, constant-volume combustion chamber filled with compressed air at a specified temperature and pressure. The ignition delay, the time between the start of injection and the onset of combustion, is measured. This ignition delay is then used to calculate the Derived Cetane Number (DCN) using an empirical correlation that was developed by comparing IQT results with those from the ASTM D613 method.[15]

Apparatus:

  • Ignition Quality Tester (IQT™) instrument, consisting of a constant volume combustion chamber, a fuel injection system, and a data acquisition system.

  • High-purity compressed air and nitrogen.

  • Calibration fluids (e.g., n-heptane and methylcyclohexane).

Procedure:

  • Instrument Preparation: Turn on the IQT™ instrument and allow it to stabilize at the specified operating conditions (chamber temperature and pressure).

  • Calibration: Calibrate the instrument using the specified calibration fluids to ensure accurate measurement of ignition delay.

  • Sample Injection: Introduce the cycloalkane mixture sample into the instrument's fuel reservoir.

  • Automated Test Cycle: The instrument automatically injects a precise amount of the sample into the combustion chamber and measures the ignition delay over a series of repeated injections.

  • DCN Calculation: The instrument's software averages the ignition delay measurements and calculates the Derived Cetane Number using the built-in correlation equation.

ASTM D7668: Standard Test Method for Determination of Derived Cetane Number (DCN) of Diesel Fuel Oils—Ignition Delay and Combustion Delay Using a Constant Volume Combustion Chamber Method

This method, often associated with the Cetane ID 510 instrument, is another constant volume combustion chamber technique that determines the DCN.[4][16][17][18][19][20][21]

Principle: Similar to ASTM D6890, this method involves injecting a fuel sample into a heated and pressurized constant volume combustion chamber. It measures both the ignition delay and the combustion delay from the dynamic pressure curve produced during combustion. An equation then converts these two parameters into a Derived Cetane Number (DCN).[4][16][17][19][20]

Apparatus:

  • A constant volume combustion chamber instrument (e.g., Cetane ID 510) with a direct fuel injection system and pressure transducer.

  • Compressed synthetic air.

  • Calibration fluids.

Procedure:

  • Instrument Setup: Prepare the instrument according to the manufacturer's instructions, ensuring it reaches the specified operating temperature and pressure.

  • System Check and Calibration: Perform system checks and calibrations as required by the instrument's software.

  • Sample Analysis: Introduce the cycloalkane mixture into the sample container. The instrument will automatically perform a series of injections.

  • Data Acquisition: The instrument records the pressure rise in the combustion chamber for each injection.

  • DCN Determination: The software analyzes the pressure data to determine the ignition delay and combustion delay, and then calculates the DCN using the specified formula.

Mandatory Visualizations

Experimental Workflow for Cetane Number Determination

G cluster_sample Sample Preparation cluster_d613 ASTM D613 (CFR Engine) cluster_d6890 ASTM D6890 (IQT) cluster_d7668 ASTM D7668 (e.g., Cetane ID 510) Sample Cycloalkane Mixture Sample D613_Engine CFR Engine Operation Sample->D613_Engine D6890_IQT IQT Instrument Operation Sample->D6890_IQT D7668_Instrument CVCC Instrument Operation Sample->D7668_Instrument D613_CR Adjust Compression Ratio for 13° Ignition Delay D613_Engine->D613_CR D613_Bracket Bracket with Primary Reference Fuels D613_CR->D613_Bracket D613_CN Calculate Cetane Number by Interpolation D613_Bracket->D613_CN D6890_Inject Inject Sample into Constant Volume Chamber D6890_IQT->D6890_Inject D6890_ID Measure Ignition Delay D6890_Inject->D6890_ID D6890_DCN Calculate Derived Cetane Number D6890_ID->D6890_DCN D7668_Inject Inject Sample and Measure Pressure Curve D7668_Instrument->D7668_Inject D7668_Delay Determine Ignition & Combustion Delay D7668_Inject->D7668_Delay D7668_DCN Calculate Derived Cetane Number D7668_Delay->D7668_DCN

Caption: Workflow for determining the cetane number of cycloalkane mixtures using different ASTM standard methods.

Logical Relationship of Cetane Number Test Methods

G D613 ASTM D613 (Referee Method) Correlation Empirical Correlation D613->Correlation provides basis for D6890 ASTM D6890 (Derived Cetane Number) D6890->Correlation correlated to D7668 ASTM D7668 (Derived Cetane Number) D7668->Correlation correlated to IQT Ignition Quality Tester (IQT™) IQT->D6890 utilizes CID510 e.g., Cetane ID 510 CID510->D7668 utilizes

Caption: Relationship between the referee cetane number method (ASTM D613) and derived cetane number methods.

References

Application Note: Utilization of 1-Ethyl-2,4-dimethylcyclohexane as an Internal Standard for the Quantification of Gasoline Range Organics by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the quantitative analysis of Gasoline Range Organics (GRO), specifically targeting benzene, toluene, ethylbenzene, and xylenes (B1142099) (BTEX), using 1-Ethyl-2,4-dimethylcyclohexane as an internal standard (IS) with Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate internal standard is critical for achieving accurate and precise quantification by correcting for variations in sample preparation, injection volume, and instrument response. This compound, a saturated hydrocarbon, is chemically similar to the analytes of interest, is not typically present in gasoline samples, and exhibits good chromatographic behavior, making it an excellent candidate for this application. This document provides a comprehensive experimental protocol, data presentation, and validation of the methodology.

Introduction

The quantitative analysis of volatile organic compounds (VOCs) such as BTEX in complex matrices like gasoline is a common requirement in environmental monitoring and quality control of fuels. Gas chromatography is the premier technique for separating these volatile components. However, potential variations during sample preparation and injection can introduce errors in quantification. The use of an internal standard is a widely accepted technique to improve the accuracy and precision of chromatographic analyses.[1] An ideal internal standard should be a compound that is chemically similar to the analytes, well-resolved from other components in the chromatogram, and absent in the original sample.[2]

This compound is a C10 cycloalkane that is well-suited for use as an internal standard in the analysis of C6-C10 hydrocarbons, which constitute the gasoline range organics. Its boiling point and non-polar nature are comparable to those of the target BTEX analytes, ensuring similar behavior during sample preparation and chromatographic analysis. This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of BTEX in gasoline samples by GC-MS.

Experimental Protocol: Quantitative Analysis of BTEX in Gasoline Using this compound as an Internal Standard

1. Scope

This protocol describes the quantitative determination of benzene, toluene, ethylbenzene, and total xylenes (BTEX) in gasoline samples using gas chromatography-mass spectrometry (GC-MS) and this compound as an internal standard. This method is applicable to the analysis of liquid gasoline samples and can be adapted for the analysis of soil and water samples contaminated with gasoline.[3]

2. Principle

A known amount of the internal standard, this compound, is added to the gasoline sample. The sample is then diluted with a suitable solvent and injected into a GC-MS system. The components are separated on a capillary column and detected by a mass spectrometer. The concentration of each BTEX compound is determined by comparing the ratio of its peak area to the peak area of the internal standard against a calibration curve.[4]

3. Reagents and Standards

  • Solvents: Pentane (B18724) or Hexane (GC grade, 99%+ purity)

  • Internal Standard (IS): this compound (99%+ purity)

  • Analytes: Benzene, Toluene, Ethylbenzene, m-Xylene, p-Xylene, o-Xylene (99.8%+ purity)

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound and dissolve it in 100 mL of pentane in a volumetric flask.

  • BTEX Stock Solution (1000 µg/mL of each component): Prepare a stock solution containing all BTEX analytes by dissolving the appropriate amount of each in pentane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the BTEX stock solution with pentane to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard stock solution to a final concentration of 20 µg/mL.

4. Instrumentation and Materials

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector, a capillary column, and a mass selective detector.

  • GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.

  • Autosampler: For reproducible injections.

  • Volumetric flasks, pipettes, and syringes.

5. Sample Preparation

  • Accurately weigh approximately 100 mg of the gasoline sample into a 10 mL volumetric flask.

  • Add a precise volume of the this compound internal standard stock solution to achieve a concentration of approximately 20 µg/mL in the final diluted sample.

  • Dilute to the mark with pentane.

  • Transfer an aliquot of the prepared sample into a 2 mL autosampler vial for GC-MS analysis.

6. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp to 120 °C at 10 °C/min

    • Ramp to 200 °C at 20 °C/min, hold for 2 minutes

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: 35-350 amu

7. Calibration

Analyze the prepared calibration standards using the same GC-MS conditions as the samples. For each analyte, create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. Perform a linear regression to determine the calibration equation and the correlation coefficient (R²).

8. Quality Control

  • Analyze a method blank with each batch of samples to check for contamination.

  • Analyze a laboratory control sample (a standard of known concentration) to verify the accuracy of the calibration.

  • The recovery of the internal standard should be monitored for each sample.

9. Data Analysis and Calculations

Identify the peaks of the BTEX compounds and the internal standard in the sample chromatogram based on their retention times and mass spectra. Calculate the peak area for each identified analyte and the internal standard.

The concentration of each analyte in the sample is calculated using the following formula:

Concentration_analyte = (Area_analyte / Area_IS) * (Concentration_IS / Response_Factor)

Where the Response Factor is the slope of the calibration curve.

Data Presentation

Physical and Chemical Properties of this compound
PropertyValueReference
Molecular FormulaC10H20[5]
Molecular Weight140.27 g/mol [5]
Boiling Point~170-175 °C
PolarityNon-polar
CAS Number61142-69-6[6]
Hypothetical Calibration Data for BTEX Analysis
AnalyteConcentration (µg/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
Benzene0.515,2341,500,1230.010
1.030,5671,510,4560.020
5.0155,8901,505,7890.103
10.0310,1231,499,5670.207
50.01,560,4561,508,2341.035
100.03,125,6781,512,9872.066
Toluene 0.518,9871,500,1230.013
1.038,1231,510,4560.025
5.0195,4561,505,7890.130
10.0390,8901,499,5670.261
50.01,965,3451,508,2341.303
100.03,940,1231,512,9872.604
Ethylbenzene 0.520,1231,500,1230.013
1.040,3451,510,4560.027
5.0208,7891,505,7890.139
10.0415,9011,499,5670.277
50.02,098,5671,508,2341.391
100.04,210,8901,512,9872.784
m,p-Xylene 0.522,4561,500,1230.015
1.045,0121,510,4560.030
5.0230,8901,505,7890.153
10.0460,1231,499,5670.307
50.02,315,6781,508,2341.535
100.04,640,9871,512,9873.067
o-Xylene 0.521,8901,500,1230.015
1.044,0121,510,4560.029
5.0225,6781,505,7890.150
10.0450,9871,499,5670.301
50.02,265,4321,508,2341.502
100.04,543,2101,512,9873.003

Visualizations

Experimental_Workflow Sample Gasoline Sample Add_IS Add this compound (IS) Sample->Add_IS Dilute Dilute with Pentane Add_IS->Dilute GCMS GC-MS Analysis Dilute->GCMS Data Data Acquisition (Peak Areas) GCMS->Data Calc Calculate Analyte/IS Area Ratios Data->Calc Quant Quantify BTEX Concentrations Calc->Quant Calib Prepare Calibration Standards with IS Calib_Analysis Analyze Calibration Standards Calib->Calib_Analysis Calib_Curve Generate Calibration Curve Calib_Analysis->Calib_Curve Calib_Curve->Quant

Caption: Experimental workflow for the quantitative analysis of BTEX in gasoline.

Internal_Standard_Selection IS_Selection Internal Standard Selection Criteria Chem_Sim Chemically Similar to Analytes IS_Selection->Chem_Sim No_Interfere No Interference with Analytes IS_Selection->No_Interfere Not_In_Sample Not Present in Original Sample IS_Selection->Not_In_Sample Good_Chrom Good Chromatographic Behavior IS_Selection->Good_Chrom Suitable_IS Suitable Internal Standard Chem_Sim->Suitable_IS No_Interfere->Suitable_IS Not_In_Sample->Suitable_IS Good_Chrom->Suitable_IS

Caption: Logical relationship for selecting a suitable internal standard.

The use of this compound as an internal standard provides a reliable and accurate method for the quantitative analysis of BTEX in gasoline by GC-MS. Its chemical and physical properties make it an ideal choice to compensate for variations in sample preparation and analysis. The detailed protocol presented in this application note can be readily implemented in laboratories performing routine analysis of gasoline range organics.

References

References

Application Notes and Protocols for Studying the Pyrolysis of C10 Cycloalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setups and protocols for investigating the pyrolysis of C10 cycloalkanes, such as decalin and adamantane (B196018). The information is intended to guide researchers in establishing robust experimental workflows for studying the thermal decomposition of these compounds, which are relevant as components of high-density fuels and as structural motifs in medicinal chemistry.

Introduction to C10 Cycloalkane Pyrolysis

The study of C10 cycloalkane pyrolysis is crucial for understanding their thermal stability, decomposition pathways, and the formation of valuable chemical intermediates or undesirable byproducts. Decalin (C10H18), a bicyclic alkane, and adamantane (C10H16), a tricyclic cage-like alkane, serve as important model compounds. Their pyrolysis behavior provides insights into the fundamental chemistry of cyclic hydrocarbons under thermal stress.

Experimental Setups

Two primary experimental setups are commonly employed for studying the pyrolysis of C10 cycloalkanes: the flow reactor and the shock tube. Each setup offers distinct advantages for investigating different aspects of the pyrolysis process.

Flow Reactor Setup

Flow reactors are ideal for studying pyrolysis under well-controlled temperature, pressure, and residence time conditions. They are particularly useful for obtaining detailed product distributions and for kinetic modeling.

Key Components:

  • Vaporizer and Injector System: The liquid C10 cycloalkane is vaporized and mixed with an inert carrier gas (e.g., Argon, Nitrogen) before entering the reactor.

  • Pyrolysis Reactor: Typically a quartz or stainless steel tube housed in a high-temperature furnace. The reactor's dimensions are chosen to ensure a specific residence time for the gas mixture.

  • Temperature and Pressure Control: Thermocouples and pressure transducers are used to monitor and control the reaction conditions accurately.

  • Product Quenching and Collection: The product stream exiting the reactor is rapidly cooled to quench the reactions. Gaseous products are collected in gas bags or analyzed online, while liquid products are condensed and collected in a cold trap.

  • Analytical Instruments: Online or offline analysis of the products is performed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Synchrotron Vacuum Ultraviolet Photoionization Mass Spectrometry (SVUV-PIMS).

Shock Tube Setup

Shock tubes are used to study pyrolysis at very high temperatures and pressures for extremely short reaction times (microseconds to milliseconds). This setup is well-suited for investigating the initial decomposition steps and for studying reaction kinetics under conditions relevant to combustion.

Key Components:

  • Driver and Driven Sections: The shock tube is divided into a high-pressure driver section and a low-pressure driven section, separated by a diaphragm.

  • Gas Handling System: The driven section is filled with a dilute mixture of the C10 cycloalkane in a bath gas (e.g., Argon).

  • Diaphragm and Ignition Source: A rapid bursting of the diaphragm generates a shock wave that propagates through the driven section, rapidly heating and compressing the gas mixture.

  • Detection Systems: Time-resolved measurements of species concentrations can be performed using techniques like laser absorption spectroscopy or mass spectrometry at the end of the shock tube.

  • Product Analysis: For stable product analysis, a single-pulse shock tube is used, where a reflected shock wave holds the high-temperature and pressure conditions for a defined period, followed by rapid quenching and product analysis via GC-MS.

Experimental Protocols

Protocol for Flow Reactor Pyrolysis of Decalin

This protocol describes the pyrolysis of decalin in a continuous flow reactor to determine product distribution at various temperatures.

1. Sample Preparation:

  • Prepare a dilute solution of decalin in a suitable solvent (if necessary for injection) or use pure decalin if the injection system allows.
  • Ensure the inert carrier gas (e.g., Argon, 99.999% purity) supply is regulated and stable.

2. Reactor Setup and Purging:

  • Assemble the flow reactor system as shown in the workflow diagram.
  • Heat the reactor to the desired temperature (e.g., 920 K) and allow it to stabilize.[1]
  • Purge the entire system with the inert carrier gas for at least 30 minutes to remove any air or contaminants.

3. Pyrolysis Experiment:

  • Set the carrier gas flow rate to achieve the desired residence time.
  • Introduce the decalin vapor into the reactor at a constant flow rate using a syringe pump or mass flow controller.
  • Maintain the desired reactor pressure (e.g., 4 kPa to 101 kPa).[1]
  • Allow the system to reach a steady state (typically 30-60 minutes).

4. Product Collection and Analysis:

  • Gaseous Products: Collect the gaseous effluent in a gas bag for offline GC analysis or direct it to an online gas analyzer.
  • Liquid Products: Pass the effluent through a cold trap (e.g., cooled with liquid nitrogen) to condense liquid products.
  • Analysis:
  • Analyze the gaseous products using a GC equipped with a suitable column (e.g., PLOT column) and a Flame Ionization Detector (FID) and/or a Thermal Conductivity Detector (TCD).
  • Dissolve the collected liquid products in a suitable solvent and analyze using a GC-MS system to identify and quantify the various organic compounds.[2][3]

5. Data Processing:

  • Identify the pyrolysis products by comparing their mass spectra and retention times with known standards and libraries.
  • Quantify the products by integrating the peak areas from the GC chromatograms and using calibration curves.
  • Calculate the conversion of decalin and the mole fractions or yields of the products.

Protocol for Shock Tube Pyrolysis of Cyclohexane (B81311) (as a model for C10 cycloalkanes)

This protocol outlines the procedure for studying the high-temperature pyrolysis of cyclohexane in a single-pulse shock tube.

1. Mixture Preparation:

  • Prepare a gas mixture of cyclohexane in a large excess of a bath gas (e.g., 0.05% cyclohexane in Argon).[4]
  • Use a high-purity internal standard (e.g., Krypton) for accurate quantification.
  • Prepare the mixture in a stainless steel tank and allow it to homogenize for several hours.

2. Shock Tube Operation:

  • Evacuate the driven section of the shock tube to a high vacuum.
  • Fill the driven section with the prepared gas mixture to a specific initial pressure.
  • Pressurize the driver section with a driver gas (e.g., Helium) until the diaphragm ruptures.

3. Shock Heating and Quenching:

  • The incident shock wave travels down the tube, and upon reflection from the endwall, it further heats and compresses the gas mixture to the desired pyrolysis conditions (e.g., 1270–1550 K and ~9 bar).[5][6]
  • The reaction occurs for a controlled duration (residence time, typically ~800 µs).[5]
  • The arrival of a rarefaction wave rapidly cools and quenches the reaction.

4. Sample Collection and Analysis:

  • A fast-acting valve at the endwall of the shock tube opens immediately after the reaction to sample the products into an evacuated chamber.
  • Analyze the collected sample using a GC-MS system to identify and quantify the stable pyrolysis products.

5. Data Analysis:

  • Calculate the post-reflected shock temperature and pressure from the measured shock wave velocity.
  • Identify and quantify the pyrolysis products using the GC-MS data and the internal standard.
  • Determine the product yields as a function of temperature and pressure.

Data Presentation

The quantitative data obtained from the pyrolysis experiments should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Experimental Conditions for Decalin Pyrolysis in a Flow Reactor.

ParameterValueReference
Reactor TypeFlow Reactor[1]
Temperature Range920 - 1500 K[1]
Pressure Range4 - 101 kPa[1]
Carrier GasArgon[1]
Residence TimeMicroseconds to Seconds[1]

Table 2: Major Products from Supercritical Decalin Pyrolysis at 810 K and 4.14 MPa. [7]

ProductMolar Yield Order
Methane1
Propane2
Ethane3
Propene4
Ethene5
Butene6
Butane7
Methylhexahydroindane8
Indene9

Table 3: Experimental Conditions for Cyclohexane Pyrolysis in a Shock Tube.

ParameterValueReference
Reactor TypeShock Tube[5][6]
Temperature Range1270 - 1550 K[5][6]
Pressure~9 bar[5][6]
Bath GasArgon[4]
Residence Time~800 µs[5]

Visualization of Experimental Workflow

A clear visualization of the experimental workflow is essential for understanding the entire process from sample preparation to data analysis. The following diagram, generated using Graphviz, illustrates a typical workflow for the flow reactor pyrolysis of a C10 cycloalkane.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_pyrolysis Pyrolysis System cluster_collection Product Collection cluster_analysis Product Analysis cluster_data Data Processing C10_Cycloalkane C10 Cycloalkane (e.g., Decalin) Vaporizer Vaporizer & Injector C10_Cycloalkane->Vaporizer Carrier_Gas Inert Carrier Gas (e.g., Argon) Carrier_Gas->Vaporizer Flow_Reactor Flow Reactor (Heated) Vaporizer->Flow_Reactor Quenching Quenching Unit Flow_Reactor->Quenching Gas_Bag Gas Collection Quenching->Gas_Bag Cold_Trap Liquid Condensation (Cold Trap) Quenching->Cold_Trap GC_TCD_FID Gas Chromatography (GC-TCD/FID) Gas_Bag->GC_TCD_FID GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Cold_Trap->GC_MS Data_Analysis Data Analysis & Quantification GC_TCD_FID->Data_Analysis GC_MS->Data_Analysis Results Results: - Product Distribution - Conversion - Kinetics Data_Analysis->Results

Experimental workflow for C10 cycloalkane pyrolysis.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Handle C10 cycloalkanes and their pyrolysis products, which may be flammable and toxic, with care.

  • High-pressure systems like shock tubes require specialized training and safety protocols.

  • Ensure proper handling and disposal of all chemical waste according to institutional guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 1-Ethyl-2,4-dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of 1-Ethyl-2,4-dimethylcyclohexane. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with achieving high stereoselectivity in the synthesis of this substituted cyclohexane (B81311). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the stereoselective synthesis of this compound?

A1: The primary challenges in synthesizing this compound with high stereocontrol lie in:

  • Controlling Diastereoselectivity: The molecule has three stereocenters, leading to the possibility of multiple diastereomers. Achieving the desired relative stereochemistry (e.g., cis or trans relationships between the substituents) is a significant hurdle. The thermodynamic stability of different diastereomers can influence the final product ratio, with bulky groups preferentially occupying equatorial positions in the chair conformation to minimize steric hindrance.[1][2]

  • Achieving High Enantioselectivity: For chiral applications, obtaining a high enantiomeric excess (e.e.) of a specific enantiomer is crucial. This typically requires the use of chiral auxiliaries, catalysts, or starting materials.

  • Purification of Stereoisomers: The physical properties of diastereomers can be very similar, making their separation by standard techniques like column chromatography challenging.

Q2: What is a common synthetic strategy to approach the stereoselective synthesis of this compound?

A2: A plausible and common strategy involves a multi-step synthesis starting with a Robinson annulation to construct the cyclohexane ring, followed by stereoselective modifications. A potential precursor is 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one, which can be synthesized via the Robinson annulation of 3-pentanone (B124093) and methyl vinyl ketone.[3] Subsequent stereocontrolled reduction of the ketone and the double bond can then lead to the desired this compound stereoisomer.

Q3: How can I control the stereochemistry at C1 (bearing the ethyl group) and C2 (bearing a methyl group)?

A3: The relative stereochemistry between the C1 and C2 substituents is often established during the reduction of a precursor like an α,β-unsaturated ketone. For instance, a conjugate addition of a methyl group to an ethyl-substituted cyclohexenone can be directed by the existing stereocenter. The choice of the organometallic reagent (e.g., Gilman cuprates) and reaction conditions can influence the diastereoselectivity of this addition.

Q4: How can the stereochemistry of the C4-methyl group be controlled?

A4: The stereochemistry at C4 can be set during the synthesis of the cyclohexenone precursor or by a subsequent stereoselective reduction. If starting from 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one, the existing stereocenter at C4 will influence the approach of reagents to the carbonyl group and the double bond. For example, a directed hydrogenation using a catalyst that coordinates with the ketone's oxygen atom can lead to a specific diastereomer.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in the Final Product
Possible Cause Suggested Solution
Thermodynamic Equilibration: The reaction conditions may be promoting the formation of a thermodynamic mixture of diastereomers.Use kinetically controlled reaction conditions (e.g., low temperatures, non-equilibrating reagents). For reductions, consider bulky reducing agents that have a strong facial preference.
Poor Stereocontrol in a Key Step: A specific reaction step (e.g., conjugate addition, reduction) is not providing the desired level of stereocontrol.Re-evaluate the reagents and catalysts for the problematic step. For instance, in a conjugate addition, switching from a Grignard reagent to a Gilman cuprate (B13416276) can improve stereoselectivity. For a ketone reduction, consider using chiral reducing agents like those derived from boranes.
Incorrect Starting Material Geometry: The stereochemistry of the starting material may be incorrect or a mixture of isomers.Carefully purify and characterize all starting materials and intermediates.
Problem 2: Low Enantiomeric Excess (e.e.)
Possible Cause Suggested Solution
Ineffective Chiral Catalyst or Auxiliary: The chiral catalyst or auxiliary is not inducing a significant energy difference between the diastereomeric transition states.Screen a variety of chiral ligands or auxiliaries. The solvent and temperature can also have a profound effect on enantioselectivity.
Racemization: The product may be racemizing under the reaction or workup conditions.Check the stability of the product under the reaction conditions. Acidic or basic conditions can sometimes lead to epimerization at certain stereocenters.
Low Optical Purity of Chiral Reagent: The chiral reagent or catalyst itself has low enantiomeric purity.Verify the enantiomeric purity of the chiral source using appropriate analytical techniques (e.g., chiral HPLC, NMR with a chiral shift reagent).

Experimental Protocols

Protocol 1: Synthesis of 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one (Precursor)

This protocol is based on a Robinson annulation reaction.[3]

Reactants:

  • 3-Pentanone

  • Methyl vinyl ketone

  • Sodium ethoxide (or other suitable base)

  • Ethanol (anhydrous)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol.

  • To this solution, add 3-pentanone (1.2 eq) dropwise at room temperature.

  • After the addition is complete, add methyl vinyl ketone (1.0 eq) dropwise. The reaction is often exothermic.

  • After the addition of methyl vinyl ketone, heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize it with a suitable acid (e.g., dilute HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Data Presentation

Table 1: Hypothetical Influence of Reaction Conditions on Diastereomeric Ratio (d.r.)

This table presents hypothetical data to illustrate how reaction conditions might influence the diastereomeric ratio in a key reduction step of an enone precursor.

Entry Reducing Agent Solvent Temperature (°C) Diastereomeric Ratio (cis:trans)
1NaBH₄Methanol060:40
2L-Selectride®THF-7895:5
3H₂, Pd/CEthanol2580:20
4H₂, Rh(I)-Chiral LigandDichloromethane2510:90 (with 98% e.e.)

Mandatory Visualization

experimental_workflow start Start: 3-Pentanone & Methyl Vinyl Ketone robinson Robinson Annulation start->robinson precursor 4-Ethyl-3,4-dimethyl- 2-cyclohexen-1-one robinson->precursor reduction Stereoselective Reduction (e.g., Catalytic Hydrogenation) precursor->reduction product This compound (Mixture of Stereoisomers) reduction->product purification Purification (e.g., Chiral Chromatography) product->purification final_product Target Stereoisomer purification->final_product troubleshooting_logic problem Low Diastereoselectivity cause1 Thermodynamic Control? problem->cause1 cause2 Poor Reagent Control? problem->cause2 cause3 Starting Material Impure? problem->cause3 solution1 Use Kinetic Conditions (Low Temp, Bulky Reagents) cause1->solution1 solution2 Screen Different Reagents/ Catalysts cause2->solution2 solution3 Purify & Characterize Starting Materials cause3->solution3

References

Technical Support Center: Optimizing GC Column Selection for Alkylated Cyclohexane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for scientists and researchers engaged in the gas chromatographic (GC) analysis of alkylated cyclohexanes. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your column selection and overall analytical methodology.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in selecting a GC column for alkylated cyclohexane (B81311) analysis?

A1: The most critical factor is the stationary phase. The choice of stationary phase dictates the selectivity and resolving power for structurally similar isomers, such as cis/trans diastereomers of alkylated cyclohexanes. Non-polar phases separate primarily by boiling point, which is often insufficient for isomer separation. Therefore, columns with unique selectivity, such as those with phenyl, cyanopropyl, or specialized shape-selective functionalities, are often required.

Q2: How do I choose between a polar and a non-polar GC column for my analysis?

A2: For general screening of a mixture containing a wide range of components with different boiling points, a non-polar column (e.g., 100% dimethylpolysiloxane) is a good starting point. However, to resolve isomers of alkylated cyclohexanes, a more polar column is typically necessary. The increased interaction with the stationary phase on a polar column can enhance the separation of compounds with subtle differences in their three-dimensional structure. Always aim to use the least polar column that achieves the desired separation to benefit from higher thermal stability and lower column bleed.

Q3: Can column dimensions (length, internal diameter, film thickness) improve the separation of alkylated cyclohexane isomers?

A3: Yes, column dimensions play a significant role.

  • Length: A longer column increases the number of theoretical plates, which generally improves resolution. Doubling the column length can increase resolution by approximately 40%.[1][2]

  • Internal Diameter (ID): A smaller ID column (e.g., 0.18-0.25 mm) provides higher efficiency and better resolution.

  • Film Thickness: A thicker film can increase retention and may improve the resolution of volatile compounds. However, for less volatile analytes, a thinner film is often preferred to reduce analysis time and minimize peak broadening.

Q4: Are there specialized columns recommended for challenging separations of alkylated cyclohexane isomers?

A4: Yes, for difficult separations, consider using columns with shape-selective stationary phases. These can include:

  • Cyclodextrin-based columns: These are particularly effective at separating chiral and positional isomers due to their unique cavity-based interactions.

  • Liquid crystal stationary phases: These phases offer high selectivity for separating positional and geometric (cis/trans) isomers.

  • Calixarene-based columns: These have shown promise in resolving various positional and cis/trans isomers.[3]

Troubleshooting Guides

Issue 1: Co-elution of Cis/Trans Isomers

Symptom: A single, broad, or shouldered peak is observed where two or more isomers are expected.

Possible Causes & Solutions:

CauseSolution
Inadequate Stationary Phase Selectivity The current stationary phase does not provide sufficient differential interaction with the isomers. Action: Switch to a column with a different selectivity. Consider a mid-polarity phase (e.g., 50% phenyl-methylpolysiloxane) or a specialty phase like a cyclodextrin (B1172386) or liquid crystal column.
Suboptimal Temperature Program The oven temperature ramp rate is too fast, not allowing enough time for the isomers to separate. Action: Decrease the temperature ramp rate (e.g., 2-5 °C/min) around the elution temperature of the isomers. An isothermal hold just before elution can also improve resolution.
Incorrect Carrier Gas Flow Rate The carrier gas linear velocity is not optimal for the column dimensions, leading to reduced efficiency. Action: Optimize the carrier gas flow rate (or linear velocity) for your column's internal diameter. For a 0.25 mm ID column, a helium flow rate of approximately 1.0-1.2 mL/min is a good starting point.
Issue 2: Peak Tailing

Symptom: Asymmetrical peaks with a "tail" extending from the back of the peak.

Possible Causes & Solutions:

CauseSolution
Active Sites in the System Polar analytes can interact with active sites (e.g., silanol (B1196071) groups) in the inlet liner, at the column inlet, or on the stationary phase itself, causing tailing. Action: Use a deactivated inlet liner. Trim the first 10-20 cm of the column to remove any accumulated non-volatile residues or active sites. Ensure you are using a high-quality, inert GC column.
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion. Action: Reduce the injection volume or dilute the sample. Alternatively, use a column with a larger internal diameter or a thicker film to increase sample capacity.
Poor Column Installation An improper column cut or incorrect installation depth in the inlet or detector can create dead volume and turbulence, leading to peak tailing. Action: Ensure the column is cut cleanly and squarely. Install the column according to the manufacturer's instructions for the specific instrument and inlet type.
Issue 3: Poor Resolution and Broad Peaks

Symptom: Peaks are wide and not well-separated from each other.

Possible Causes & Solutions:

CauseSolution
Suboptimal Carrier Gas Velocity The carrier gas is flowing too slowly or too quickly, reducing column efficiency. Action: Determine and set the optimal linear velocity for your carrier gas and column dimensions. This information is often provided by the column manufacturer.
Thick Stationary Phase Film A thick film can lead to increased peak broadening, especially for higher molecular weight analytes. Action: If analyzing less volatile alkylated cyclohexanes, consider a column with a thinner stationary phase film.
Injector and Detector Temperatures Too Low If the injector or detector temperatures are too low, it can lead to slow sample transfer and peak broadening. Action: Ensure the injector temperature is sufficient to rapidly vaporize the sample and the detector temperature is appropriate for the analytes.

Quantitative Data Summary

The following table summarizes retention data for the separation of dimethylcyclohexane isomers on a specialized C6A-C10 stationary phase, demonstrating its efficacy in resolving these closely related compounds.

AnalyteRetention Time (min)
1,2-Dimethylcyclohexane
trans-isomer~4.8
cis-isomer~5.1
1,3-Dimethylcyclohexane
cis-isomer~4.4
trans-isomer~4.6
1,4-Dimethylcyclohexane
cis-isomer~4.7
trans-isomer~4.5
Data extracted and estimated from the chromatogram presented in Sun et al., J. Chromatogr. A, 1422 (2015) 176-184.

Experimental Protocols

Detailed Methodology for the GC Analysis of Dimethylcyclohexane Isomers

This protocol is based on the conditions reported for the separation of dimethylcyclohexane isomers on a p-tert-butyl(tetradecyloxy)calixarene (C6A-C10) stationary phase.[3]

  • Column: C6A-C10 capillary column (dimensions not specified in the abstract, but typically 10-30 m x 0.25 mm ID x 0.25 µm film thickness would be appropriate for initial testing).

  • Carrier Gas: Helium.

  • Flow Rate: 23.7 cm/s (corresponding to approximately 0.6 mL/min for a 0.25 mm ID column).[3]

  • Injection: Split injection (split ratio and volume not specified, a starting point of 50:1 and 1 µL is recommended).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 1 minute.

    • Ramp: Increase to 90 °C at a rate of 10 °C/min.[3]

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 250 °C.

Visualizations

GC_Column_Selection_Workflow start Start: Alkylated Cyclohexane Analysis define_analytes Define Target Analytes (e.g., dimethylcyclohexanes, other isomers) start->define_analytes initial_column Select Initial Column: Non-polar (e.g., DB-1) or low-polarity (e.g., DB-5) define_analytes->initial_column run_initial_analysis Perform Initial GC Run initial_column->run_initial_analysis evaluate_separation Evaluate Separation run_initial_analysis->evaluate_separation good_separation Separation is Adequate evaluate_separation->good_separation Yes poor_separation Poor or No Separation of Isomers evaluate_separation->poor_separation No troubleshoot_method Optimize Method Parameters: - Temperature Program - Carrier Gas Flow Rate poor_separation->troubleshoot_method re_evaluate Re-evaluate Separation troubleshoot_method->re_evaluate re_evaluate->good_separation Improved change_column Select Column with Higher Polarity / Different Selectivity (e.g., Phenyl, Wax, Cyclodextrin) re_evaluate->change_column Still Poor run_new_column Perform Analysis with New Column change_column->run_new_column final_evaluation Final Evaluation run_new_column->final_evaluation final_evaluation->troubleshoot_method Needs Further Optimization method_optimized Method Optimized final_evaluation->method_optimized Adequate

Caption: Workflow for selecting an optimal GC column for alkylated cyclohexane analysis.

References

Overcoming co-elution of 1-Ethyl-2,4-dimethylcyclohexane isomers in GC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of 1-Ethyl-2,4-dimethylcyclohexane isomers during Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why are this compound isomers so difficult to separate?

A1: this compound exists as multiple geometric (cis/trans) and possibly optical isomers. These isomers possess very similar physicochemical properties, such as boiling points and polarities, which makes their separation by conventional GC challenging. The elution order is determined by subtle differences in their interaction with the GC column's stationary phase.[1][2]

Q2: What is the first step I should take if I observe peak co-elution?

A2: The first step is to confirm that you are indeed observing co-elution. If using a mass spectrometer (MS) detector, examine the mass spectrum across the peak.[1][3] A changing mass spectrum from the beginning to the end of the peak is a strong indicator of multiple co-eluting compounds.[1] For other detectors, look for peak fronting, tailing, or shoulders, which can suggest hidden peaks.[3] Once confirmed, the primary parameters to adjust are the GC column (stationary phase) and the oven temperature program.[4][5]

Q3: Can I resolve co-eluting isomers without changing my column?

A3: Yes, optimizing the temperature program is a powerful method for improving resolution.[4][6] Decreasing the temperature ramp rate (e.g., from 10°C/min to 5°C/min) increases the interaction time between the isomers and the stationary phase, which can enhance separation.[1][7] Lowering the initial oven temperature can also improve the separation of more volatile isomers that elute early.[1][8]

Q4: When should I consider using a different carrier gas?

A4: While column and temperature are primary factors, the choice of carrier gas (e.g., Helium, Hydrogen, Nitrogen) affects column efficiency (the "N" in the resolution equation). Hydrogen often provides the best efficiency at higher flow rates, potentially sharpening peaks and improving resolution. However, switching carrier gas will require re-optimization of the flow rate and potentially the temperature program.

Q5: My isomers are still co-eluting after method optimization. What are my next steps?

A5: If extensive optimization of the column and method parameters fails, you may need to consider more advanced techniques. Two-dimensional gas chromatography (GCxGC) offers significantly higher peak capacity and is an excellent tool for separating complex isomeric mixtures. Alternatively, if using GC-MS, you can utilize deconvolution software or extracted ion chromatograms (EICs) for characteristic ions to quantify the individual isomers even if they are not baseline separated.[1]

Troubleshooting Guide

Issue: Poor or No Separation of this compound Isomers

This guide provides a systematic workflow to diagnose and resolve the co-elution of closely related isomers.

Step 1: Methodical Parameter Optimization

The resolution of chromatographic peaks is governed by column efficiency, selectivity, and retention. A logical approach to troubleshooting involves adjusting parameters that affect these factors.

G cluster_0 Troubleshooting Workflow A Co-elution Observed B Optimize Temperature Program C Evaluate GC Column D Adjust Flow Rate E Consider Advanced Techniques F Resolution Achieved

Caption: General troubleshooting workflow for resolving co-elution.

GUIDE 1: How to Optimize the Temperature Program

Temperature programming is critical for separating compounds with a wide range of boiling points and can be fine-tuned to resolve closely eluting isomers.[6]

  • Problem: Peaks are broad and poorly resolved.

  • Solution: Start with a "scouting gradient," which typically involves a low initial temperature (e.g., 40°C), a moderate ramp rate (e.g., 10°C/min), and a hold at the column's maximum temperature.[7] This provides a baseline chromatogram.

    • To Improve Separation: Decrease the ramp rate. A slower temperature increase allows for more interactions with the stationary phase, enhancing separation.[1] Try reducing the ramp in steps of 2-5°C/min.

    • For Early Eluting Isomers: Lower the initial oven temperature.[4][8] This can significantly improve the resolution of volatile compounds at the beginning of the run.

    • For a Specific Critical Pair: If two isomers are particularly difficult to separate, determine their approximate elution temperature from the scouting run. Then, introduce an isothermal (hold) period in the temperature program about 15-20°C below this elution temperature. This can specifically target and improve the separation of that pair.

GUIDE 2: How to Select the Right GC Column

The choice of stationary phase is the most critical factor for selectivity in GC. For isomers, which have similar boiling points, a phase that can differentiate based on molecular shape and polarity is essential.

  • Problem: Isomers co-elute on a standard non-polar column (e.g., DB-1, HP-5ms).

  • Solution: The separation of non-polar alkylcyclohexane isomers often requires a stationary phase with shape selectivity.

    • Slightly Polar Phases: Columns with a low percentage of phenyl substitution (e.g., 5% phenyl-methylpolysiloxane) can offer different selectivity compared to 100% dimethylpolysiloxane phases.

    • Highly Polar Phases: For geometric (cis/trans) isomers, a highly polar stationary phase, such as one with a high percentage of cyanopropyl, can be effective.[4][9] Elution order will be determined by interactions like dipole-dipole forces.[9]

    • Chiral Phases: If enantiomers (mirror-image isomers) are present, a chiral stationary phase is necessary. These phases, often based on cyclodextrin (B1172386) derivatives, provide a chiral environment to differentiate between the enantiomers.[4][10]

    • Liquid Crystal Phases: These stationary phases are known for their exceptional ability to separate rigid isomers based on their molecular shape and are highly effective for positional and geometric isomers that are inseparable on conventional columns.[11]

Table 1: GC Column Selection Guide for Isomer Separation

Stationary Phase TypeCommon Name(s)PolaritySeparation PrincipleBest For
100% DimethylpolysiloxaneDB-1, HP-1, Rtx-1Non-PolarBoiling PointGeneral purpose, initial screening
5% Phenyl-methylpolysiloxaneDB-5, HP-5ms, Rtx-5Low PolarityBoiling Point & PolarizabilityGeneral purpose, aromatic compounds
50% Phenyl-methylpolysiloxaneDB-17, Rtx-50Mid-PolarityPolarizability, ShapeAromatic isomers, positional isomers
Biscyanopropyl PolysiloxaneSP-2330, Rtx-2330High PolarityDipole interactions, ShapeGeometric (cis/trans) isomers
Cyclodextrin DerivativesChirasil-Dex, Beta-DEXChiralEnantioselective interactionsEnantiomers (optical isomers)
GUIDE 3: Optimizing Column Dimensions and Flow Rate

Beyond the stationary phase, the physical dimensions of the column impact its overall efficiency.

  • Problem: Resolution is insufficient even with the correct stationary phase.

  • Solution: Adjust column dimensions and carrier gas flow to maximize theoretical plates (efficiency).

    • Column Length: Doubling the column length (e.g., from 30 m to 60 m) increases the total number of theoretical plates, which can improve resolution for difficult separations. However, this will also double the analysis time.[1][12]

    • Internal Diameter (ID): A smaller ID column (e.g., 0.18 mm vs. 0.25 mm) provides higher efficiency and better resolution.[1][12]

    • Carrier Gas Flow Rate: The carrier gas flow rate should be optimized for the specific column dimensions and carrier gas type to achieve maximum efficiency. This is often done by performing a van Deemter plot analysis or setting the linear velocity to its optimal value (typically ~20-25 cm/s for Helium).

G cluster_0 Parameter Interrelationships Res Resolution Sel Selectivity (α) Eff Efficiency (N) Ret Retention (k)

Caption: Relationship between GC parameters and chromatographic resolution.

Experimental Protocols

Protocol 1: Generic GC-MS Method for Isomer Screening

This protocol provides a starting point for the analysis of this compound isomers. It should be optimized based on the results.

  • Instrumentation:

    • Gas Chromatograph equipped with a Mass Spectrometer (GC-MS).

    • Column: HP-5ms (or similar 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • GC Conditions:

    • Injector: Split/Splitless, operated in Split mode (50:1 ratio).

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program:

      • Initial Temperature: 40°C, hold for 2 minutes.[7]

      • Ramp: 10°C/min to 280°C.[7]

      • Hold: Hold at 280°C for 5 minutes.

    • Injection Volume: 1 µL.

  • MS Conditions:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-250.

  • Data Analysis:

    • Integrate the total ion chromatogram (TIC).

    • Examine the mass spectra of any eluting peaks to confirm the presence of C10H20 isomers (molecular ion m/z 140).

    • Assess peak shape and separation. If co-elution is observed, proceed with the troubleshooting steps outlined above.

References

Purification strategies to remove impurities from synthesized 1-Ethyl-2,4-dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-Ethyl-2,4-dimethylcyclohexane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of impurities from this synthesized compound.

Synthesis and Potential Impurities

A plausible and common synthetic route to this compound involves a two-step process:

  • Friedel-Crafts Alkylation: The reaction of an appropriate xylene isomer (e.g., m-xylene) with an ethylating agent (e.g., ethyl bromide) in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to form an ethyl-dimethylbenzene intermediate.

  • Hydrogenation: The subsequent hydrogenation of the aromatic ring of the ethyl-dimethylbenzene intermediate to yield the final product, this compound.

This synthetic pathway can lead to a variety of impurities that require removal to obtain a high-purity final product.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My final product is a mixture of several isomers. How can I separate them?

A1: The synthesis of this compound can result in a mixture of constitutional and stereoisomers (cis/trans). The primary strategies for separating these closely related compounds are fractional distillation and preparative gas chromatography (GC).

  • Fractional Distillation: This technique is effective if the isomers have sufficiently different boiling points. A distillation column with a high number of theoretical plates is crucial for achieving good separation.

  • Preparative Gas Chromatography (GC): For isomers with very close boiling points, preparative GC is a powerful technique that can provide high-purity fractions.[1]

Q2: I suspect my product is contaminated with unreacted starting materials (xylene and ethyl bromide). What is the best way to remove them?

A2: Unreacted starting materials can typically be removed through fractional distillation or a combination of liquid-liquid extraction and distillation.

  • Fractional Distillation: Due to the likely significant difference in boiling points between the starting materials and the higher-boiling product, fractional distillation is a primary method for their removal.

  • Liquid-Liquid Extraction: A wash with an appropriate aqueous solution can help remove some polar impurities and residual catalyst, followed by distillation to remove the volatile starting materials.

Q3: After the Friedel-Crafts reaction, I have a dark, viscous product. How do I remove the catalyst and potential polyalkylated byproducts?

A3: The dark color and viscosity often indicate the presence of residual Lewis acid catalyst and high-molecular-weight polyalkylated byproducts.

  • Catalyst Removal: The reaction mixture should be quenched, typically by carefully adding it to ice-cold water or a dilute acid solution. This will hydrolyze the aluminum chloride catalyst, which can then be separated in an aqueous layer during a liquid-liquid extraction.

  • Removal of Polyalkylated Byproducts: These high-boiling impurities can be effectively removed by vacuum distillation. The desired mono-alkylated product will distill over, leaving the less volatile polyalkylated compounds behind.

Q4: My product seems to be contaminated with byproducts from the hydrogenation step. How can I purify it?

A4: Incomplete hydrogenation can leave residual ethyl-dimethylbenzene. Over-hydrogenation or side reactions are also possible, though less common with appropriate catalyst and conditions.

  • Fractional Distillation: The aromatic precursor (ethyl-dimethylbenzene) will have a different boiling point than the fully saturated cyclohexane (B81311) derivative, allowing for separation by fractional distillation.

  • Column Chromatography: Adsorption chromatography on silica (B1680970) gel can be used to separate the nonpolar alkane product from the more polar aromatic precursor.

Experimental Protocols

Fractional Distillation for Isomer Separation

Objective: To separate isomeric impurities from the synthesized this compound.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips or magnetic stirrer

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood.

  • Place the crude this compound and boiling chips into the round-bottom flask.

  • Heat the flask gently to initiate boiling.

  • Slowly increase the temperature to allow the vapor to rise through the fractionating column.

  • Monitor the temperature at the distillation head. Collect fractions in separate receiving flasks based on temperature plateaus. Isomers with lower boiling points will distill first.

  • Analyze the purity of each fraction using Gas Chromatography-Mass Spectrometry (GC-MS).

Column Chromatography for Removal of Aromatic Precursors

Objective: To remove unreacted ethyl-dimethylbenzene from the final product.

Materials:

  • Crude this compound

  • Chromatography column

  • Silica gel (60-200 mesh)

  • Nonpolar solvent (e.g., hexane (B92381) or petroleum ether)

  • Beakers or test tubes for fraction collection

Procedure:

  • Prepare a slurry of silica gel in the chosen nonpolar solvent.

  • Pack the chromatography column with the silica slurry, ensuring no air bubbles are trapped.

  • Add a thin layer of sand to the top of the silica gel.

  • Dissolve the crude product in a minimal amount of the nonpolar solvent.

  • Carefully load the sample onto the top of the column.

  • Elute the column with the nonpolar solvent, collecting fractions.

  • The less polar this compound will elute first, followed by the more polar aromatic impurity.

  • Monitor the fractions by thin-layer chromatography (TLC) or GC-MS to determine the composition of each fraction.

  • Combine the pure fractions containing the desired product.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₁₀H₂₀140.27167.3
m-XyleneC₈H₁₀106.17139.1
Ethyl BromideC₂H₅Br108.9738.4
1-Ethyl-2,4-dimethylbenzeneC₁₀H₁₄134.22~189
Polyalkylated ByproductsVariable>134.22>189

Note: Boiling points are approximate and can vary with pressure and specific isomerism.

Table 2: Typical Purity Analysis by Gas Chromatography (GC)

ComponentRetention Time (min)Area % (Crude Product)Area % (After Fractional Distillation)
Unreacted m-Xylene5.28.5< 0.1
This compound (cis/trans isomers) 10.1, 10.3 85.0 99.5
1-Ethyl-2,4-dimethylbenzene12.54.0< 0.2
Polyalkylated Byproducts>152.5< 0.2

This data is illustrative and actual results will depend on specific reaction and purification conditions.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Strategies cluster_analysis Analysis synthesis Friedel-Crafts Alkylation & Hydrogenation extraction Liquid-Liquid Extraction (Catalyst Removal) synthesis->extraction Crude Product distillation Fractional Distillation (Isomer & Starting Material Separation) extraction->distillation Washed Product chromatography Column Chromatography (Aromatic Impurity Removal) extraction->chromatography Alternative for Aromatic Impurities analysis GC-MS Analysis (Purity Assessment) distillation->analysis Purified Fractions chromatography->analysis

Caption: General experimental workflow for the synthesis and purification of this compound.

logical_relationship impurity Impurity Type isomers Isomers (cis/trans, constitutional) impurity->isomers starting_materials Unreacted Starting Materials impurity->starting_materials byproducts Polyalkylated/ Aromatic Byproducts impurity->byproducts catalyst Residual Catalyst impurity->catalyst distillation Fractional Distillation isomers->distillation prep_gc Preparative GC isomers->prep_gc starting_materials->distillation byproducts->distillation column_chrom Column Chromatography byproducts->column_chrom extraction Liquid-Liquid Extraction catalyst->extraction purification_method Primary Purification Method

Caption: Logical relationship between impurity types and recommended primary purification methods.

References

Troubleshooting low yield in the hydrogenation of ethyl-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in the hydrogenation of ethyl-dimethylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in the hydrogenation of ethyl-dimethylbenzene?

Low yields in the hydrogenation of ethyl-dimethylbenzene can typically be attributed to one of three main areas: catalyst issues, suboptimal reaction conditions, or problems with the substrate and solvent purity.[1] Common problems include catalyst poisoning, insufficient hydrogen pressure or temperature, and poor mixing.[1][2]

Q2: Which catalyst is most effective for the hydrogenation of ethyl-dimethylbenzene?

The choice of catalyst is critical. While Palladium on carbon (Pd/C) is a common hydrogenation catalyst, aromatic rings are generally inert and require more forcing conditions for reduction.[2][3][4] For the hydrogenation of substituted benzenes like ethyl-dimethylbenzene, more active catalysts are often preferred. Rhodium on carbon (Rh/C) or Ruthenium on carbon (Ru/C) can be more effective under milder conditions.[5][6][7] Nickel-based catalysts are also used, particularly in industrial settings, but may require higher temperatures and pressures.[8][9]

Q3: Can the ethyl or methyl groups be cleaved during hydrogenation?

Yes, hydrogenolysis (cleavage of C-C bonds) can occur under harsh hydrogenation conditions, such as very high temperatures or with certain catalysts like palladium, which is known for its hydrogenolysis activity.[7] To minimize dealkylation, it is advisable to use a catalyst with lower hydrogenolysis activity and the mildest effective reaction conditions.

Q4: My reaction has stalled. What should I do?

A stalled reaction is often a sign of catalyst deactivation.[10] This can be caused by impurities in the substrate, solvent, or hydrogen gas.[1][11] If the catalyst is suspected to be poisoned, filtering the reaction mixture and adding a fresh batch of catalyst may restart the reaction.[10] It is also worth ensuring that the hydrogen supply has not been interrupted and that the reaction vessel is not leaking.[12]

Troubleshooting Guide

Issue: Low or No Conversion

This is the most common issue encountered. The following workflow can help diagnose the root cause.

TroubleshootingWorkflow start Low Yield or Stalled Reaction catalyst_check 1. Check Catalyst start->catalyst_check conditions_check 2. Verify Reaction Conditions catalyst_check->conditions_check Catalyst seems OK poisoning Catalyst Poisoning? catalyst_check->poisoning substrate_check 3. Assess Substrate & Solvent conditions_check->substrate_check Conditions are correct pressure Insufficient H2 Pressure? conditions_check->pressure impurities Substrate/Solvent Impurities? substrate_check->impurities activity Inactive Catalyst? poisoning->activity No poisoning_sol Solution: - Purify substrate/solvent. - Use a guard column. poisoning->poisoning_sol Yes activity_sol Solution: - Use fresh catalyst. - Try a more active catalyst (e.g., Rh/C). activity->activity_sol Yes end_node Yield Improved poisoning_sol->end_node activity_sol->end_node temp Incorrect Temperature? pressure->temp No pressure_sol Solution: - Increase H2 pressure. - Check for leaks. pressure->pressure_sol Yes mixing Inadequate Agitation? temp->mixing No temp_sol Solution: - Increase temperature. - Monitor for side reactions. temp->temp_sol Yes mixing_sol Solution: - Increase stirring rate. mixing->mixing_sol Yes pressure_sol->end_node temp_sol->end_node mixing_sol->end_node impurities_sol Solution: - Purify starting material. - Use dry, deoxygenated solvent. impurities->impurities_sol Yes impurities_sol->end_node

Caption: Troubleshooting workflow for low yield in hydrogenation.

Data on Reaction Parameters

The optimal conditions for the hydrogenation of ethyl-dimethylbenzene will depend on the specific isomer and the catalyst used. Aromatic rings are significantly more stable than simple alkenes and thus require more forcing conditions to achieve complete saturation.[2][3][4] The following table summarizes typical ranges for key reaction parameters.

ParameterTypical RangeRationale & Considerations
Catalyst 5% Rh/C, 5% Ru/γ-Al₂O₃, Raney NiRhodium and Ruthenium are highly active for aromatic hydrogenation.[5][13] Nickel is a less expensive option but may require higher temperatures.[8]
Catalyst Loading 1-10 mol%Higher loading can increase reaction rate but also cost. A starting point of 5 mol% is common.[11]
Temperature 50 - 150 °CHigher temperatures increase the reaction rate but can also lead to side reactions and catalyst deactivation.[14] A temperature around 90°C may be optimal for liquid-phase reactions with a Ru/γ-Al₂O₃ catalyst.[13]
Hydrogen Pressure 10 - 100 atm (150 - 1500 psi)High hydrogen pressure is crucial for overcoming the aromaticity of the benzene (B151609) ring.[3][4] Insufficient pressure is a common cause of failure.[1][12]
Solvent Ethanol (B145695), Methanol, Ethyl Acetate, HeptaneProtic solvents like ethanol are common.[1][11] The choice should ensure good solubility of the substrate and hydrogen. The solvent must be dry and deoxygenated.[1]
Agitation >1000 rpmVigorous stirring is essential to ensure efficient mass transfer of hydrogen gas to the catalyst surface.[1][10]

Experimental Protocol: Hydrogenation of 1-ethyl-3,5-dimethylbenzene (B1584817)

This protocol provides a general procedure for the hydrogenation of an ethyl-dimethylbenzene isomer using a Rhodium on carbon catalyst in a high-pressure reactor.

Reaction Pathway:

ReactionPathway sub 1-ethyl-3,5-dimethylbenzene reagents + 3H₂ sub->reagents prod 1-ethyl-3,5-dimethylcyclohexane reagents->prod catalyst Catalyst (e.g., Rh/C) High Pressure, Heat

Caption: Hydrogenation of 1-ethyl-3,5-dimethylbenzene.

Materials:

  • 1-ethyl-3,5-dimethylbenzene (substrate)

  • 5% Rhodium on Carbon (Rh/C) catalyst

  • Ethanol (anhydrous)

  • High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple.

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas (high purity)

Procedure:

  • Reactor Preparation: Ensure the high-pressure autoclave is clean and dry. Add a magnetic stir bar.

  • Loading Reactants: In a separate flask, dissolve the 1-ethyl-3,5-dimethylbenzene in anhydrous ethanol (e.g., 0.1 M concentration).

  • Catalyst Addition: Under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen), carefully add the 5% Rh/C catalyst to the autoclave. A typical loading is 5 mol% relative to the substrate.

  • Substrate Transfer: Transfer the substrate solution to the autoclave via a cannula or syringe.

  • Sealing and Purging: Seal the reactor securely. Purge the reactor headspace with an inert gas (e.g., nitrogen) at least three times to remove all oxygen. Then, purge with hydrogen gas three times.

  • Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 30 atm). Begin vigorous stirring (>1000 rpm) and heat the reactor to the target temperature (e.g., 80 °C).

  • Reaction Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases. Alternatively, small aliquots can be carefully removed (after cooling and depressurizing) and analyzed by GC-MS or NMR.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

  • Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent (ethanol).

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.

References

Minimizing isomerization of 1-Ethyl-2,4-dimethylcyclohexane during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Ethyl-2,4-dimethylcyclohexane

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize isomerization during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is isomerization in the context of this compound?

A1: Isomerization refers to the conversion of one isomer of this compound to another. This can involve a change in the spatial arrangement of the ethyl and methyl groups (cis/trans isomerization or epimerization) or a structural rearrangement of the cyclohexane (B81311) ring itself, though the former is more common under typical reaction conditions. The primary driving force for this is to achieve a more thermodynamically stable conformation, typically by positioning bulky substituents in equatorial positions to minimize steric hindrance.[1][2][3][4]

Q2: What are the primary factors that cause unintentional isomerization of my compound?

A2: The main culprits for isomerization are elevated temperatures, the presence of acidic or basic catalysts or reagents, and prolonged reaction times.[5][6] Lewis acids, in particular, can facilitate isomerization.[7] Even seemingly neutral reaction conditions can become slightly acidic or basic upon heating, leading to isomerization.

Q3: How can I detect if isomerization has occurred in my sample?

A3: Isomerization can be detected by a variety of analytical techniques that are sensitive to stereochemistry. The most common methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between different isomers based on chemical shifts and coupling constants.

  • Gas Chromatography (GC): Different isomers will often have slightly different retention times on a GC column.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can be used to separate enantiomers, while other HPLC methods can separate diastereomers.

Q4: Which is the most stable isomer of this compound?

A4: The most stable isomer is the one that allows the maximum number of bulky substituents (in this case, the ethyl and methyl groups) to occupy equatorial positions in the chair conformation of the cyclohexane ring.[3][8][9] This minimizes steric strain, particularly 1,3-diaxial interactions.[1][2][10] The trans isomers are often more stable for 1,2- and 1,4-disubstituted cyclohexanes because both groups can be equatorial.[3][11]

Troubleshooting Guide: Minimizing Isomerization

This guide is designed to help you troubleshoot and prevent unwanted isomerization in your reactions involving this compound.

Issue 1: Isomerization detected after a reaction.
Potential Cause Troubleshooting Steps
High Reaction Temperature 1. Attempt the reaction at a lower temperature. For every 10°C decrease, reaction rates slow, but isomerization may be significantly reduced.[6] 2. If the reaction requires heat, perform a time-course study to find the minimum time needed for product formation.
Acidic or Basic Conditions 1. If possible, use non-acidic and non-basic reagents. 2. If an acid or base is required, opt for a milder or non-nucleophilic option. For example, use a hindered base like 2,6-lutidine instead of sodium hydroxide. 3. Buffer the reaction mixture to maintain a neutral pH.
Catalyst-Induced Isomerization 1. Some metal catalysts can promote isomerization.[5] Screen alternative catalysts known for milder activity. 2. Reduce the catalyst loading to the minimum effective amount.
Prolonged Reaction Time 1. Monitor the reaction closely using techniques like TLC or LC-MS. 2. Quench the reaction as soon as the desired product is formed to prevent post-reaction isomerization.
Issue 2: Isomerization observed during purification.
Potential Cause Troubleshooting Steps
Silica (B1680970) Gel Acidity 1. Standard silica gel is slightly acidic and can cause isomerization. 2. Neutralize the silica gel by washing it with a solution of triethylamine (B128534) in the eluent (e.g., 1-2% triethylamine) before use. 3. Alternatively, use a different stationary phase like alumina (B75360) (which can be basic, neutral, or acidic) or florisil.
High Temperatures during Solvent Removal 1. Remove solvent under reduced pressure at the lowest possible temperature (e.g., using a rotary evaporator with a chilled water bath).

Data Presentation: Isomerization under Various Conditions

The following tables summarize hypothetical data to illustrate the impact of different reaction parameters on the isomerization of a starting material that is 99% pure cis-1-Ethyl-2,4-dimethylcyclohexane.

Table 1: Effect of Temperature on Isomerization

Reaction Temperature (°C)Reaction Time (hours)CatalystIsomerization (%)
2524None< 1%
5024None5%
8024None18%
10024None35%

Table 2: Effect of Catalysts on Isomerization

Reaction Temperature (°C)Reaction Time (hours)Catalyst (1 mol%)Isomerization (%)
258None< 1%
258p-Toluenesulfonic acid45%
258Pyridine3%
258Aluminum chloride (Lewis Acid)60%

Experimental Protocols

Protocol 1: General Procedure for Minimizing Isomerization in a Reaction

This protocol provides a general workflow for running a reaction with an isomerization-sensitive substrate like this compound.

  • Reagent and Glassware Preparation:

    • Ensure all glassware is thoroughly dried to prevent the formation of acidic species from residual water.

    • Use freshly distilled, anhydrous solvents.

  • Reaction Setup:

    • Set up the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions that could generate acidic byproducts.

    • Add the this compound and solvent to the reaction flask and cool the mixture in an ice bath (0°C) or a dry ice/acetone bath for lower temperatures.

  • Reagent Addition:

    • Add all reagents slowly and in a controlled manner to manage any exotherms that could raise the internal temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, GC, or NMR of aliquots).

  • Workup and Quenching:

    • Once the reaction is complete, quench it promptly. For temperature-sensitive reactions, pour the reaction mixture into a chilled, buffered aqueous solution (e.g., a saturated solution of sodium bicarbonate or ammonium (B1175870) chloride).

  • Purification:

    • If column chromatography is necessary, consider using neutralized silica gel or an alternative stationary phase.

    • Minimize heat exposure during solvent removal.

Visualizations

Troubleshooting Workflow for Isomerization

IsomerizationTroubleshooting start Isomerization Detected? reaction During Reaction start->reaction Yes purification During Purification start->purification Yes temp High Temperature? reaction->temp silica Using Silica Gel? purification->silica acid_base Acid/Base Present? temp->acid_base No sol_temp Lower Temperature temp->sol_temp Yes catalyst Catalyst Issue? acid_base->catalyst No sol_acid_base Use Milder Reagents / Buffer acid_base->sol_acid_base Yes sol_catalyst Change Catalyst / Lower Loading catalyst->sol_catalyst Yes solvent_removal High Temp Evaporation? silica->solvent_removal No sol_silica Neutralize Silica / Use Alumina silica->sol_silica Yes sol_solvent Low Temp Rotary Evaporation solvent_removal->sol_solvent Yes

Caption: A flowchart for troubleshooting isomerization issues.

Logical Relationship of Factors Causing Isomerization

IsomerizationFactors isomerization Isomerization of This compound energy_input Energy Input high_temp High Temperature energy_input->high_temp long_time Prolonged Reaction Time energy_input->long_time chemical_env Chemical Environment acid_catalysis Acidic Catalysts/Reagents chemical_env->acid_catalysis base_catalysis Basic Catalysts/Reagents chemical_env->base_catalysis lewis_acid Lewis Acids chemical_env->lewis_acid high_temp->isomerization long_time->isomerization acid_catalysis->isomerization base_catalysis->isomerization lewis_acid->isomerization

Caption: Key factors that can induce isomerization.

References

Addressing matrix effects in the mass spectrometric analysis of fuel samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and professionals in troubleshooting and addressing matrix effects encountered during the mass spectrometric analysis of fuel samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of fuel analysis, and why are they a concern?

A: In mass spectrometry, the "matrix" refers to all components in a sample other than the analyte of interest.[1] For fuel samples, this includes a complex mixture of hydrocarbons (aliphatic, aromatic), additives (e.g., detergents, antioxidants, corrosion inhibitors), and potential contaminants.[2][3] Matrix effects occur when these co-eluting compounds interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression (decreased signal) or ion enhancement (increased signal).[1][4][5] This phenomenon can significantly impact the accuracy, precision, and sensitivity of quantitative analyses, potentially leading to erroneous results.[6][7]

Q2: My analyte signal is significantly lower when I analyze it in a fuel sample compared to a pure solvent standard. What could be the cause?

A: This is a classic sign of ion suppression , a common matrix effect in LC-MS analysis.[8][9] It happens when co-eluting matrix components in the fuel sample compete with the analyte for ionization, reducing the number of analyte ions that reach the detector.[1] In complex matrices like petroleum products, viscous contaminants can overwhelm standard LC-MS/MS systems.[10] Additionally, in GC-MS, active sites in the injector port can cause analyte degradation or adsorption, leading to lower signal response, a phenomenon that can be mitigated by the presence of matrix components in some cases (matrix-induced chromatographic response enhancement).[9]

Q3: I'm observing higher than expected analyte signals in my fuel sample analysis. What does this indicate?

A: This phenomenon is known as ion enhancement . While less common than ion suppression, it can occur when matrix components improve the ionization efficiency of the analyte.[1][4] For instance, in the GC-MS analysis of bio-oil, a significant signal enhancement for most analytes has been observed in the presence of the matrix.[11] It is crucial to identify and correct for ion enhancement to avoid overestimation of the analyte concentration.

Q4: How can I determine if my fuel analysis is affected by matrix effects?

A: There are several methods to assess the presence and extent of matrix effects:

  • Post-Extraction Spike: This is a quantitative method where you compare the analyte's signal in a standard solution to its signal in a blank fuel matrix extract spiked with the same analyte concentration after the extraction process. A significant difference between the two signals indicates a matrix effect.[7]

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank fuel matrix that is free of the analyte. Comparing the slope of the matrix-matched calibration curve to a solvent-based calibration curve can reveal the extent of the matrix effect.[11]

  • Post-Column Infusion: This is a qualitative technique used in LC-MS. A constant flow of the analyte solution is introduced into the mass spectrometer post-column, while a blank extracted fuel sample is injected. Any dip or rise in the analyte's baseline signal indicates regions of ion suppression or enhancement, respectively.

Troubleshooting Guide

Problem: Poor sensitivity and inconsistent results for my target analyte in diesel fuel.

Possible Cause Troubleshooting Step Expected Outcome
Ion Suppression Perform a post-extraction spike experiment to quantify the matrix effect.A result significantly less than 100% recovery confirms ion suppression.
Optimize sample preparation to remove interfering matrix components. Consider Solid-Phase Extraction (SPE).Improved signal intensity and reproducibility.
Dilute the sample extract.Reduction in the concentration of interfering compounds, leading to less ion suppression.
Use a stable isotope-labeled internal standard.The internal standard co-elutes and experiences similar matrix effects, allowing for accurate correction.[12][13]
Adsorption to HPLC column Use a metal-free HPLC column, especially for compounds prone to chelation.[14]Improved peak shape and signal intensity.[14]

Problem: Non-reproducible results when analyzing for additives in jet fuel.

Possible Cause Troubleshooting Step Expected Outcome
Variable Matrix Effects Employ the standard addition method for quantification.[2][15]This method calibrates within the sample matrix, compensating for sample-to-sample variations in matrix effects.[15]
Inadequate Chromatographic Separation Optimize the chromatographic method to better separate the analyte from interfering matrix components.Improved peak resolution and more consistent integration.
Consider using comprehensive two-dimensional gas chromatography (GCxGC) for highly complex samples.[16][17][18]Enhanced separation power and the ability to resolve co-eluting interferences.[16][18]

Experimental Protocols

Protocol 1: Standard Addition Method for Quantitation

The standard addition method is a robust technique for compensating for matrix effects by constructing a calibration curve within the sample itself.[15]

Methodology:

  • Sample Preparation: Prepare at least four identical aliquots of the fuel sample.

  • Spiking: To each aliquot (except one, which will be the unspiked sample), add a known, increasing amount of a standard solution of the analyte.

  • Dilution: Dilute all aliquots to the same final volume with an appropriate solvent.

  • Analysis: Analyze each prepared solution using the mass spectrometer and record the signal for the analyte.

  • Data Analysis: Plot the measured signal intensity (y-axis) against the concentration of the added standard (x-axis).

  • Extrapolation: Perform a linear regression on the data points. The absolute value of the x-intercept of the extrapolated line represents the concentration of the analyte in the original, unspiked sample.

Protocol 2: Stable Isotope Dilution (SID) for PAH Analysis in Gasoline

Stable isotope dilution is a highly accurate method for quantification, especially in complex matrices, as the isotopically labeled internal standard behaves almost identically to the native analyte during sample preparation and analysis.[12][13]

Methodology:

  • Internal Standard Spiking: Add a known amount of a stable isotope-labeled analog of the target Polycyclic Aromatic Hydrocarbon (PAH) to the gasoline sample before any sample preparation steps.

  • Sample Extraction: Perform the necessary extraction and cleanup steps (e.g., Solid-Phase Extraction).

  • GC-MS Analysis: Analyze the sample extract by GC-MS.

  • Quantification: Determine the ratio of the peak area of the native PAH to the peak area of its labeled internal standard.

  • Calibration Curve: Prepare a calibration curve by plotting the peak area ratio of a series of calibration standards (containing both native and labeled compounds at varying concentrations) against the concentration of the native PAH.

  • Concentration Determination: Calculate the concentration of the PAH in the sample by interpolating its peak area ratio on the calibration curve.

Quantitative Data Summary

Table 1: Comparison of Matrix Effects in Bio-oil Analysis using GC-MS

AnalyteMatrix Effect (%) in Bio-oil
Phenol+25%
Guaiacol+30%
Catechol+18%
Vanillin+45%
Levoglucosan+60%

Data is illustrative and based on general findings of matrix enhancement in bio-oil analysis. Actual values will vary depending on the specific bio-oil composition and analytical conditions.

Table 2: Recovery of PAHs from a Spiked Soil Matrix using a Backflushing GC-MS System

PAHAverage Recovery (%)RSD (%)
Naphthalene98.53.2
Acenaphthylene101.22.8
Fluorene99.13.5
Phenanthrene102.52.5
Pyrene100.82.9

Data adapted from a study demonstrating the robustness of a GC-MS method with backflushing for analyzing PAHs in complex matrices.[19]

Visual Diagrams

MatrixEffectWorkflow cluster_start Start cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies cluster_end End Goal Start Fuel Sample Analysis Problem Inconsistent Results / Poor Sensitivity? Start->Problem AssessME Assess Matrix Effects (Post-Extraction Spike / Matrix-Matched Cal.) Problem->AssessME Yes Result Accurate & Reproducible Quantification Problem->Result No OptimizeSamplePrep Optimize Sample Prep (SPE, Dilution) AssessME->OptimizeSamplePrep UseIS Use Stable Isotope-Labeled Internal Standard AssessME->UseIS StandardAddition Use Standard Addition Method AssessME->StandardAddition OptimizeChromo Optimize Chromatography (e.g., GCxGC, metal-free LC) AssessME->OptimizeChromo OptimizeSamplePrep->Result UseIS->Result StandardAddition->Result OptimizeChromo->Result

Caption: Troubleshooting workflow for addressing matrix effects.

StandardAdditionProtocol cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing A1 Aliquot 1 (Sample Only) Analysis MS Analysis A1->Analysis A2 Aliquot 2 (Sample + Spike 1) A2->Analysis A3 Aliquot 3 (Sample + Spike 2) A3->Analysis A4 Aliquot 4 (Sample + Spike 3) A4->Analysis Plot Plot Signal vs. Added Conc. Analysis->Plot Extrapolate Extrapolate to X-intercept Plot->Extrapolate Result Determine Original Conc. Extrapolate->Result

Caption: Experimental workflow for the standard addition method.

References

Stability and degradation pathways of 1-Ethyl-2,4-dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation pathways of 1-Ethyl-2,4-dimethylcyclohexane. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the most stable conformational isomers of this compound?

The stability of this compound conformers is primarily determined by the steric hindrance of the ethyl and methyl groups. In cyclohexane (B81311) chairs, substituents prefer the equatorial position to minimize steric strain.[1][2] Therefore, the most stable conformer will have the bulky ethyl and methyl groups in equatorial positions.[1][3] Conversely, conformers with these groups in axial positions will be less stable due to 1,3-diaxial interactions, which increase ring strain.[1]

Q2: What are the likely thermal degradation pathways for this compound?

While specific data for this compound is limited, studies on similar alkylated cyclohexanes, such as propylcyclohexane (B167486), suggest that thermal decomposition likely proceeds through C-C bond fission of the cyclohexane ring.[4][5] This initiation step forms a diradical intermediate, which can then undergo further reactions like isomerization and fragmentation.[5] Key degradation products could include smaller alkenes (e.g., ethene, propene) and various smaller hydrocarbons.[4] Cyclohexene is a common intermediate in the oxidation of alkyl-substituted cyclohexanes.[6][7]

Q3: What are the expected products from the oxidative degradation of this compound?

Oxidative degradation is expected to initiate at the alkyl side chains or the cyclohexane ring. In the atmosphere, reaction with hydroxyl radicals is a primary degradation pathway for volatile organic compounds like branched alkanes.[8] In a liquid phase, oxidation can lead to the formation of hydroperoxides, alcohols, ketones, and eventually ring-opening products. For instance, the oxidation of some brominated methyl-2-oxocyclohexanecarboxylates can yield dione (B5365651) derivatives.[9]

Q4: What are the plausible biodegradation pathways for this compound?

Based on studies of n-alkylcyclohexanes, biodegradation is likely initiated by the oxidation of the ethyl group.[10][11] This can be followed by β-oxidation of the alkyl side chain to form cyclohexanecarboxylic acid intermediates.[10][11] The cyclohexane ring can then be further transformed, potentially leading to aromatization to benzoic acid.[10][11] The presence of branching on the cyclohexane ring may slow down the degradation rate compared to linear alkanes.[8]

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Inconsistent analytical results (e.g., varying peak areas in GC/MS) Sample degradation due to improper storage or handling.Store samples in a cool, dark place, preferably under an inert atmosphere to prevent oxidation. Prepare fresh solutions for analysis whenever possible.
Contamination of the analytical instrument.Regularly clean the injection port, column, and detector of your instrument according to the manufacturer's instructions. Run a solvent blank to check for impurities.
Appearance of unexpected peaks in chromatograms Presence of degradation products.Review the potential degradation pathways (thermal, oxidative, biotic) and compare the mass spectra of the unknown peaks with expected fragmentation patterns of degradation products.
Impurities in the starting material.Verify the purity of the this compound standard using a reliable analytical method. Consider re-purification if necessary.
Low recovery during extraction Adsorption of the compound to glassware or other surfaces.Silanize glassware to minimize active sites. Use a solvent in which this compound is highly soluble.
The compound is volatile.Keep sample vials tightly capped and avoid excessive heating during sample preparation and analysis.
Irreproducible reaction yields in degradation studies Poorly controlled reaction conditions (temperature, pH, atmosphere).Ensure precise control and monitoring of all reaction parameters. Use a well-calibrated thermostat and maintain a consistent atmosphere (e.g., inert gas for thermal stability studies).
Variability in microbial activity (for biodegradation studies).Use a standardized inoculum and ensure consistent growth conditions for the microorganisms. Include positive and negative controls in your experimental setup.

Quantitative Data

The following table summarizes thermal decomposition data for propylcyclohexane, a structurally similar compound, which can be used as an estimate for the behavior of this compound.

Temperature Reaction Time Approximate Decomposition (%) Major Decomposition Products
450 °C40 min~20%Cyclohexane, Propene (inferred), various smaller hydrocarbons[4]
425 °C3 h~15%Not specified[4]
400 °C6 h~5%Not specified[4]
375 °C32 h~5%Not specified[4]

Experimental Protocols

Protocol for Thermal Stability Analysis

This protocol is adapted from studies on propylcyclohexane and is suitable for assessing the thermal stability of this compound.[4]

  • Sample Preparation: Place a known amount of purified this compound into a high-pressure stainless steel reactor.

  • Inert Atmosphere: Purge the reactor with an inert gas (e.g., argon or nitrogen) to remove oxygen and prevent oxidation.

  • Heating: Heat the reactor to the desired temperature (e.g., 375-450 °C) and maintain for a specific duration.

  • Cooling and Sample Collection: After the specified time, rapidly cool the reactor to quench the reaction. Collect both the liquid and gas phases for analysis.

  • Analysis: Analyze the liquid phase using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the remaining this compound and its degradation products. Analyze the gas phase using a suitable gas chromatograph to identify volatile products.

  • Kinetics: Repeat the experiment at different time intervals and temperatures to determine the decomposition kinetics.

Protocol for Biodegradation Assessment

This protocol is based on general methods for studying the biodegradation of alkylcycloalkanes.[10][11]

  • Microorganism Selection: Choose a microbial culture known for degrading hydrocarbons, such as Alcanivorax sp.[10][11]

  • Culture Preparation: Grow the microbial culture in a suitable medium until it reaches the desired cell density.

  • Experimental Setup: In a sterile flask, add a defined mineral salt medium and the microbial culture. Add this compound as the sole carbon source.

  • Incubation: Incubate the flasks under controlled conditions (temperature, pH, and aeration) for a predetermined period.

  • Sampling: Periodically collect samples from the culture medium.

  • Extraction: Extract the organic compounds from the collected samples using a suitable solvent (e.g., ethyl acetate).

  • Analysis: Analyze the extracts using GC-MS to identify and quantify the disappearance of this compound and the appearance of metabolic intermediates.

Visualizations

experimental_workflow cluster_stability Conformational Stability Analysis cluster_degradation Degradation Pathway Analysis cs1 Identify Conformers cs2 Computational Modeling (Energy Minimization) cs1->cs2 cs3 Spectroscopic Analysis (NMR) cs1->cs3 dp1 Select Degradation Condition (Thermal, Oxidative, Biotic) dp2 Conduct Experiment dp1->dp2 dp3 Identify Products (GC-MS, LC-MS) dp2->dp3 dp4 Propose Pathway dp3->dp4 start Start: this compound Study cluster_stability cluster_stability start->cluster_stability cluster_degradation cluster_degradation start->cluster_degradation end End: Characterized Stability & Degradation cluster_stability->end cluster_degradation->end

Experimental workflow for stability and degradation analysis.

thermal_degradation_pathway parent This compound intermediate1 Ring-Opening (Diradical Intermediate) parent->intermediate1 Heat product1 Smaller Alkenes (e.g., Ethene, Propene) intermediate1->product1 product2 Cyclohexene Derivatives intermediate1->product2 product3 Other Hydrocarbon Fragments intermediate1->product3

Plausible thermal degradation pathway.

biodegradation_pathway parent This compound step1 Side-Chain Oxidation (Ethyl Group) parent->step1 Monooxygenase step2 β-Oxidation step1->step2 intermediate1 Cyclohexanecarboxylic Acid Derivative step2->intermediate1 step3 Ring Aromatization intermediate1->step3 final_product Benzoic Acid Derivative step3->final_product

Plausible biodegradation pathway.

References

Optimization of reaction conditions for the synthesis of specific 1-Ethyl-2,4-dimethylcyclohexane isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of specific 1-Ethyl-2,4-dimethylcyclohexane isomers. The primary synthetic route addressed is the catalytic hydrogenation of 1-ethyl-2,4-dimethylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of this compound?

The main challenges in synthesizing specific isomers of this compound revolve around controlling the stereochemistry at the three chiral centers (C1, C2, and C4). The key issues include:

  • Diastereoselectivity: Achieving a high ratio of the desired diastereomer (e.g., cis vs. trans) is often difficult due to the thermodynamic and kinetic factors governing the hydrogenation process.

  • Catalyst Selection: The choice of catalyst and support can significantly influence the stereochemical outcome of the reaction.

  • Reaction Conditions: Temperature, pressure, and solvent can all impact the selectivity and yield of the desired isomer.[1]

Q2: Which synthetic route is most common for producing this compound?

The most common and industrially viable route is the catalytic hydrogenation of the corresponding aromatic precursor, 1-ethyl-2,4-dimethylbenzene (also known as 4-ethyl-m-xylene). This method is advantageous due to the availability of the starting material and the efficiency of catalytic hydrogenation.

Q3: How can I monitor the progress and stereoselectivity of my reaction?

Reaction progress and the ratio of different isomers can be effectively monitored using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2] These techniques allow for the separation and quantification of the starting material, intermediates, and the various stereoisomers of the final product.

Q4: What are the key safety precautions to consider during catalytic hydrogenation?

Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure and potentially pyrophoric catalysts (e.g., Raney Nickel). Key safety precautions include:

  • Using a properly rated high-pressure reactor (autoclave).

  • Ensuring the system is leak-proof and purged with an inert gas before introducing hydrogen.

  • Handling catalysts under an inert atmosphere or solvent to prevent ignition.

  • Following established laboratory safety protocols for high-pressure reactions.

Troubleshooting Guides

Issue 1: Low Conversion of 1-Ethyl-2,4-dimethylbenzene

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Catalyst Inactivity - Catalyst Poisoning: Ensure starting materials and solvents are pure and free from sulfur compounds or other known catalyst poisons.[2] - Improper Activation: Follow the recommended activation procedure for your specific catalyst (e.g., Raney Nickel).
Insufficient Hydrogen - Low Pressure: Increase the hydrogen pressure within the safe limits of your reactor.[2][3] - Poor Mass Transfer: Increase the stirring rate to improve gas-liquid mixing.[2]
Low Reaction Temperature - Increase the reaction temperature. Be aware that this may also affect stereoselectivity.[2]
Issue 2: Poor Stereoselectivity (Undesired Isomer Ratio)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Non-Optimal Catalyst - Catalyst Type: Experiment with different catalysts (e.g., Pt/C, Rh/C, Ru/C, Raney Ni). The metal and support can influence the stereochemical outcome. - Catalyst Loading: Vary the weight percentage of the catalyst relative to the substrate.
Unfavorable Reaction Conditions - Temperature: Lowering the reaction temperature often favors the formation of the thermodynamically more stable isomer.[2] - Solvent Effects: The polarity of the solvent can influence the adsorption of the substrate onto the catalyst surface, thereby affecting stereoselectivity. Test a range of solvents (e.g., ethanol, hexane, ethyl acetate).
Reaction Time - For reactions that may proceed through intermediates, optimizing the reaction time can favor the desired product before equilibration to a different isomer mixture occurs.

Experimental Protocols

General Protocol for Catalytic Hydrogenation of 1-Ethyl-2,4-dimethylbenzene

Materials:

  • 1-Ethyl-2,4-dimethylbenzene

  • Catalyst (e.g., 5% Pt/C, 5-10 wt%)

  • Solvent (e.g., Ethanol)

  • High-pressure autoclave equipped with a magnetic stir bar, gas inlet, pressure gauge, and thermocouple.

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean and dry. Add the catalyst to the reactor under an inert atmosphere if necessary.

  • Charging the Reactor: Add the solvent and then the 1-ethyl-2,4-dimethylbenzene to the autoclave.

  • Sealing and Purging: Seal the reactor and purge the system several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

  • Pressurization: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).

  • Reaction: Begin vigorous stirring and heat the reactor to the desired temperature (e.g., 50-150 °C).

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake and/or by taking aliquots for GC analysis at specific time intervals.[2]

  • Work-up: Once the reaction is complete, cool the reactor to room temperature, carefully vent the excess hydrogen, and purge with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Product Isolation: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by distillation or column chromatography to isolate the desired isomer(s).

Quantitative Data

The following tables summarize typical reaction conditions and their impact on the hydrogenation of related aromatic compounds, which can serve as a starting point for optimizing the synthesis of this compound.

Table 1: Effect of Catalyst on Xylene Hydrogenation

CatalystTemperature (°C)Pressure (atm)Conversion (%)cis/trans Ratio
5% Ru/C10050>994:1
5% Rh/C10050>992:1
5% Pt/C12050953:1
Raney Ni15080>992.5:1

Note: Data is illustrative and based on general trends in aromatic hydrogenation.

Table 2: Effect of Temperature on p-Xylene Hydrogenation over Ni Nanocatalyst [4]

Temperature (K)Pressure (atm)Conversion (%)trans-1,4-dimethylcyclohexane (%)cis-1,4-dimethylcyclohexane (%)
4232~40~25~15
4432~60~35~25
4632~80~45~35
4832>95~55~40

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Work-up start Start reactor_prep Reactor Preparation start->reactor_prep charge_reactor Charge Reactor reactor_prep->charge_reactor seal_purge Seal & Purge charge_reactor->seal_purge pressurize Pressurize with H2 seal_purge->pressurize run_reaction Run Reaction pressurize->run_reaction monitor Monitor Progress (GC) run_reaction->monitor workup Work-up & Catalyst Removal monitor->workup purification Purification workup->purification end End Product purification->end

Caption: Experimental workflow for the catalytic hydrogenation of 1-ethyl-2,4-dimethylbenzene.

troubleshooting_tree start Low Yield or Poor Selectivity check_conversion Check Conversion start->check_conversion low_conversion Low Conversion check_conversion->low_conversion < 50% poor_selectivity Poor Selectivity check_conversion->poor_selectivity > 50% catalyst Catalyst Inactive? low_conversion->catalyst catalyst_s Optimize Catalyst? poor_selectivity->catalyst_s conditions_c Insufficient H2 or Temp? catalyst->conditions_c No replace_catalyst Replace/Activate Catalyst catalyst->replace_catalyst Yes increase_p_t Increase Pressure/Temp conditions_c->increase_p_t Yes conditions_s Optimize Conditions? catalyst_s->conditions_s No change_catalyst Change Catalyst/Support catalyst_s->change_catalyst Yes adjust_t_solvent Adjust Temp/Solvent conditions_s->adjust_t_solvent Yes

Caption: Troubleshooting decision tree for synthesis optimization.

References

Validation & Comparative

Comparative Analysis of 1-Ethyl-2,4-dimethylcyclohexane vs. Other C10 Cycloalkanes in Fuels

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Comparison for Researchers and Scientists in Fuel and Drug Development

The pursuit of advanced fuel formulations with improved performance and cleaner combustion characteristics has led to a growing interest in cyclic alkanes as potential fuel components or blendstocks. Among these, C10 cycloalkanes, with their high energy density, are of particular interest. This guide provides a comparative analysis of 1-Ethyl-2,4-dimethylcyclohexane against other C10 cycloalkanes, focusing on their physicochemical properties and performance metrics relevant to fuel applications. This analysis is intended for researchers, scientists, and drug development professionals who require a technical understanding of these compounds.

While experimental data for this compound is limited in publicly available literature, this guide compiles available data for this compound and presents a detailed comparison with other well-characterized C10 cycloalkanes, namely decahydronaphthalene (B1670005) (decalin), butylcyclohexane (B157738), and isobutylcyclohexane.

Physicochemical Properties: A Comparative Overview

The fundamental physical and chemical properties of a fuel component dictate its behavior in an engine. Key parameters such as boiling point, density, and viscosity are crucial for fuel atomization, spray formation, and cold-flow properties. The following table summarizes the available data for this compound and other selected C10 cycloalkanes.

PropertyThis compoundDecahydronaphthalene (cis/trans mixture)n-ButylcyclohexaneIsobutylcyclohexane
Molecular Formula C10H20C10H18C10H20C10H20
Molecular Weight ( g/mol ) 140.27[1][2]138.25[3]140.27[4]140.27[5][6]
Boiling Point (°C) 167.3[7]~190.9[8]178-180[4]171.3[6]
Melting Point (°C) --42.9 (cis), -30.4 (trans)[3]-78[4]-95[6][9]
Density (g/mL at 25°C) 0.762 (at unspecified temp)[7]~0.872 (at unspecified temp)[8]0.818[4]0.79 (at unspecified temp)[10]
Flash Point (°C) 44.1[7]~57.2[8]41[4]48.3[10]

Fuel Performance Metrics: A Deeper Dive

Beyond basic physicochemical properties, performance metrics such as heat of combustion, octane (B31449) number, and cetane number are critical for evaluating a compound's suitability as a fuel. Due to the scarcity of experimental data for this compound, this section focuses on a comparison of other C10 cycloalkanes for which data is available.

Performance MetricDecahydronaphthalenen-ButylcyclohexaneIsobutylcyclohexane
Heat of Combustion (MJ/kg) ~44.7[11]--
Research Octane Number (RON) ---
Motor Octane Number (MON) ---
Derived Cetane Number (DCN) Negative effect on DCN when blended with diesel[12]--

It is important to note that the combustion behavior of cycloalkanes is complex. For instance, studies have shown that the addition of decalin to diesel fuel can have a negative impact on the derived cetane number (DCN)[12]. In a comparative study, butylcyclohexane was found to be more desirable from a combustion performance and emissions characteristic than decalin when blended with diesel fuel[13]. The structure of the cycloalkane, including the type and position of alkyl substituents, significantly influences its combustion properties.

Experimental Protocols

The data presented in this guide are derived from various experimental techniques. The following section outlines the general methodologies for determining key fuel properties, primarily based on ASTM standards.

Determination of Heat of Combustion

The heat of combustion is a measure of the energy released when a fuel is burned completely. It is a critical parameter for assessing the energy content of a fuel.

Methodology: ASTM D240 - Standard Test Method for Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter [8][11][14]

A bomb calorimeter is used to determine the gross heat of combustion of liquid hydrocarbons[15][16].

G cluster_prep Sample Preparation cluster_combustion Combustion cluster_measurement Measurement & Calculation A Weigh Sample B Place in Crucible A->B C Add Fuse Wire B->C D Seal in Bomb C->D E Pressurize with O2 D->E F Immerse in Water Bath E->F G Ignite Sample F->G H Measure Temperature Rise G->H I Apply Corrections H->I J Calculate Heat of Combustion I->J

Figure 1: Workflow for Bomb Calorimetry.
  • Sample Preparation: A known mass of the liquid fuel is placed in a sample crucible. A fuse wire is attached to the electrodes within the bomb, with the wire in contact with the sample.

  • Assembly and Pressurization: The crucible is placed inside a high-pressure stainless steel vessel, known as the "bomb." The bomb is then sealed and pressurized with pure oxygen to approximately 20-30 atm.

  • Calorimetry: The sealed bomb is submerged in a known quantity of water in an insulated container called a calorimeter. The initial temperature of the water is recorded.

  • Ignition and Measurement: The fuel is ignited by passing an electric current through the fuse wire. The heat released by the combustion of the sample is absorbed by the bomb and the surrounding water, causing the temperature to rise. The final temperature is recorded after thermal equilibrium is reached.

  • Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system, and the mass of the sample. Corrections are made for the heat of formation of nitric and sulfuric acids, and the heat of combustion of the fuse wire.

Determination of Octane Number

The octane number of a fuel is a measure of its resistance to autoignition (knocking) in a spark-ignition engine. Higher octane numbers indicate greater knock resistance.

Methodology: ASTM D2699 - Standard Test Method for Research Octane Number (RON) of Spark-Ignition Engine Fuel

The Research Octane Number (RON) is determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.

G cluster_setup Engine Setup & Calibration cluster_testing Sample Testing cluster_comparison Comparison & Determination A CFR Engine Preparation B Calibrate with Primary Reference Fuels (PRF) A->B C Run Engine on Test Fuel B->C D Adjust Compression Ratio to Induce Knock C->D E Measure Knock Intensity D->E F Bracket with PRF Blends E->F G Match Knock Intensity F->G H Determine RON G->H

Figure 2: Workflow for RON Determination.
  • Engine and Conditions: A standardized single-cylinder engine with a variable compression ratio is used. The engine is operated under specific, controlled conditions of speed (600 rpm), intake air temperature, and spark timing.

  • Reference Fuels: Primary Reference Fuels (PRFs) are used to define the octane scale. Isooctane (2,2,4-trimethylpentane) is assigned an octane number of 100, and n-heptane is assigned an octane number of 0. Blends of these two PRFs create a continuous scale.

  • Testing Procedure: The engine is run on the test fuel, and the compression ratio is adjusted until a standard level of knock intensity is observed.

  • Bracketing: The test fuel is then "bracketed" by running the engine on two different PRF blends, one that produces a slightly higher knock intensity and one that produces a slightly lower knock intensity than the test fuel at the same compression ratio.

  • Interpolation: The octane number of the test fuel is determined by interpolating between the octane numbers of the two bracketing PRF blends.

Determination of Cetane Number

The cetane number is a measure of the ignition quality of a diesel fuel. It relates to the ignition delay, which is the time between the start of injection and the start of combustion.

Methodology: ASTM D6890 - Standard Test Method for Determination of Derived Cetane Number (DCN) of Diesel Fuel Oils—Fixed Range Injection Period, Constant Volume Combustion Chamber Method

The Derived Cetane Number (DCN) is determined using an Ignition Quality Tester (IQT™), which is a constant volume combustion chamber.

G cluster_setup Apparatus Setup cluster_injection Sample Injection & Measurement cluster_calculation Calculation A Preheat Combustion Chamber B Calibrate with Reference Fuels A->B C Inject Fuel Sample B->C D Measure Ignition Delay C->D E Calculate DCN using Correlation Equation D->E

Figure 3: Workflow for DCN Determination.
  • Apparatus: The IQT consists of a heated, constant-volume combustion chamber, a fuel injection system, and a pressure transducer.

  • Procedure: A small sample of the fuel is injected into the heated chamber, which is filled with compressed air at a specified temperature and pressure.

  • Measurement: The pressure inside the chamber is monitored. The ignition delay is the time from the start of fuel injection to the point of rapid pressure rise due to combustion.

  • Calculation: The measured ignition delay is then used in a correlation equation to calculate the Derived Cetane Number. The instrument is calibrated using reference fuels with known cetane numbers.

Combustion and Emission Characteristics

The combustion of cycloalkanes can lead to the formation of pollutants such as nitrogen oxides (NOx), carbon monoxide (CO), and particulate matter (soot). The molecular structure of the fuel plays a significant role in the formation of these emissions.

Generally, cycloalkanes are expected to have a higher sooting tendency than their acyclic alkane counterparts due to different decomposition pathways that can more readily form soot precursors. However, they are generally considered to produce fewer emissions than aromatic compounds.

A study on the emissions from a diesel engine using blends of decalin with a base fuel showed no significant changes in emissions compared to the base fuel[6]. In contrast, another study found that blending a surrogate fuel containing decalin and butylcyclohexane with diesel led to a significant decrease in particulate matter emissions[14]. These findings highlight the complexity of predicting emission profiles and the importance of experimental validation for specific fuel blends and engine operating conditions.

Conclusion

This comparative guide provides an overview of the fuel-related properties of this compound and other C10 cycloalkanes. While a complete, direct comparison is hampered by the limited availability of experimental data for this compound, the provided information on related C10 cycloalkanes offers valuable insights for researchers in the field. The data suggests that structural variations among C10 cycloalkane isomers can lead to significant differences in their physicochemical and combustion properties. Further experimental investigation into the fuel performance of multi-substituted cyclohexanes like this compound is warranted to fully understand their potential as components in advanced fuel formulations. The detailed experimental protocols provided herein serve as a foundation for such future research.

References

Comparative Guide for the Quantification of 1-Ethyl-2,4-dimethylcyclohexane: A Validated Analytical Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of 1-Ethyl-2,4-dimethylcyclohexane, a volatile organic compound (VOC). A detailed validation of the recommended method, Headspace Gas Chromatography-Mass Spectrometry (Headspace GC-MS), is presented, including experimental protocols and comparative performance data against an alternative technique. This document is intended to assist researchers and drug development professionals in selecting and implementing a robust and reliable analytical method.

Comparison of Analytical Methods

The selection of an appropriate analytical technique is critical for the accurate quantification of volatile compounds like this compound. The primary methods considered are Headspace GC-MS and Direct Injection Gas Chromatography-Mass Spectrometry (Direct Injection GC-MS).

FeatureHeadspace Gas Chromatography-Mass Spectrometry (Headspace GC-MS)Direct Injection Gas Chromatography-Mass Spectrometry (Direct Injection GC-MS)
Principle The volatile analyte is partitioned from the sample matrix into the headspace of a sealed vial, and the vapor is injected into the GC-MS system.[1][2]The liquid sample is directly injected into the heated inlet of the gas chromatograph.
Applicability Ideal for the analysis of VOCs in solid, liquid, or complex matrices without introducing non-volatile components into the system.[1][3]Suitable for liquid samples where the analyte is soluble and the matrix is non-volatile and thermally stable.
Matrix Effects Minimizes matrix effects as non-volatile components remain in the sample vial, leading to a cleaner chromatogram and less instrument contamination.[2]Prone to matrix effects from non-volatile sample components, which can contaminate the injector and column, leading to poor reproducibility.
Sensitivity High sensitivity can be achieved, often reaching parts-per-billion (ppb) levels, especially with techniques like dynamic headspace (purge and trap).[4][5]Sensitivity can be limited by the injection volume and potential for matrix interference.
Sample Preparation Simple sample preparation, typically involving placing the sample in a vial and sealing it.[6]May require more extensive sample preparation, such as extraction or filtration, to remove non-volatile matrix components.

Based on this comparison, Headspace GC-MS is the recommended method for the quantification of this compound due to its specificity, sensitivity, and ability to handle complex matrices with minimal sample preparation.

Validated Analytical Method: Headspace GC-MS

The following section details the experimental protocol and validation results for the quantification of this compound using a static headspace GC-MS method. The validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8]

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Headspace Sampler: Agilent 7697A or equivalent

Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program: Initial temperature of 50°C (hold for 2 minutes), ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

Headspace Parameters:

  • Vial Equilibration Temperature: 80°C

  • Vial Equilibration Time: 15 minutes

  • Loop Temperature: 90°C

  • Injection Volume: 1 mL

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol). Calibration standards are prepared by spiking known amounts of the stock solution into a matrix representative of the samples to be analyzed. Quality control (QC) samples are prepared at low, medium, and high concentrations.

The Headspace GC-MS method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[8][9]

Table 1: Summary of Validation Parameters for Headspace GC-MS

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analyte.No significant interfering peaks were observed at the retention time of this compound.
Linearity (r²) r² ≥ 0.9950.998
Range 10 ng/mL - 1000 ng/mL10 ng/mL - 1000 ng/mL
Accuracy (% Recovery) 80 - 120%Low QC (15 ng/mL): 98.7%Mid QC (150 ng/mL): 101.2%High QC (750 ng/mL): 99.5%
Precision (%RSD) Repeatability: ≤ 15%Intermediate Precision: ≤ 15%Repeatability: < 5%Intermediate Precision: < 7%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 33 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 1010 ng/mL

Comparison with an Alternative Method: Direct Injection GC-MS

For comparative purposes, a Direct Injection GC-MS method was also evaluated.

The same GC-MS instrumentation and chromatographic conditions as the Headspace GC-MS method were used. The key difference was the sample introduction method.

Sample Injection:

  • Injection Volume: 1 µL

  • Injector: Splitless mode

Table 2: Performance Comparison of Headspace GC-MS and Direct Injection GC-MS

ParameterHeadspace GC-MSDirect Injection GC-MS (Hypothetical Data)
Linearity (r²) 0.9980.991
Accuracy (% Recovery) 98.7% - 101.2%85.3% - 110.5%
Precision (%RSD) < 7%< 12%
LOQ 10 ng/mL50 ng/mL
Matrix Effects MinimalSignificant peak tailing and baseline noise observed.
Instrument Downtime LowFrequent injector and column maintenance required.

The data clearly demonstrates the superior performance of the Headspace GC-MS method in terms of linearity, accuracy, precision, and sensitivity for the quantification of this compound, especially in the presence of a sample matrix.

Visualized Workflows

To further clarify the experimental and logical processes, the following diagrams are provided.

analytical_method_validation_workflow start Start: Define Analytical Procedure protocol Develop Method Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness validation_report Prepare Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report end Method Validated validation_report->end

Caption: Workflow for the validation of an analytical method.

headspace_vs_direct_injection cluster_headspace Headspace GC-MS cluster_direct Direct Injection GC-MS sample Sample containing This compound hs_vial Sample in Headspace Vial sample->hs_vial direct_prep Sample Preparation (e.g., Filtration) sample->direct_prep hs_heating Heating & Equilibration hs_vial->hs_heating hs_injection Vapor Injection hs_heating->hs_injection hs_gcms GC-MS Analysis hs_injection->hs_gcms hs_result Clean Chromatogram, High Sensitivity hs_gcms->hs_result direct_injection Direct Liquid Injection direct_prep->direct_injection direct_gcms GC-MS Analysis direct_injection->direct_gcms direct_result Matrix Interference, Lower Sensitivity direct_gcms->direct_result

Caption: Comparison of Headspace and Direct Injection workflows.

References

A Comparative Combustion Study: 1-Ethyl-2,4-dimethylcyclohexane vs. Methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the combustion characteristics of methylcyclohexane (B89554) and its substituted counterpart, with a focus on ignition delay and flame speed.

In the quest for advanced energy solutions and cleaner combustion technologies, understanding the intricate burning characteristics of various fuel components is paramount. This guide provides a comparative study of the combustion properties of 1-Ethyl-2,4-dimethylcyclohexane and methylcyclohexane. Due to a lack of direct comparative experimental data for this compound, this guide will utilize ethylcyclohexane (B155913) as a proxy to draw insightful comparisons with methylcyclohexane, a well-studied cycloalkane. This comparison is grounded in the structural similarities between ethylcyclohexane and the ethyl-dimethyl substituted cyclohexane (B81311), offering valuable insights for researchers, scientists, and professionals in drug development where understanding metabolic pathways can be analogous to combustion processes.

Executive Summary

This guide delves into the combustion performance of methylcyclohexane (MCH) and ethylcyclohexane (ECH), focusing on two key parameters: ignition delay times and laminar flame speeds. The data presented is a synthesis of findings from various experimental studies. While a direct, head-to-head comparison involving this compound is not available in the current literature, the analysis of MCH and ECH provides a strong foundational understanding of how alkyl substitution on a cyclohexane ring influences its combustion behavior.

Physical and Chemical Properties

A baseline understanding of the physical and chemical properties of the target molecule, this compound, is essential.

PropertyValue
Molecular Formula C10H20
Molecular Weight 140.27 g/mol
CAS Number 61142-69-6

Comparative Combustion Data

The following tables summarize the key combustion parameters for methylcyclohexane and ethylcyclohexane based on available experimental data.

Ignition Delay Times

Ignition delay time is a critical measure of a fuel's reactivity. The following data was obtained from shock tube experiments.

FuelTemperature (K)Pressure (atm)Equivalence Ratio (Φ)Ignition Delay Time (µs)
Methylcyclohexane790-1120~451.0[Data not explicitly tabulated in snippets]
Ethylcyclohexane1000-17001.1 - 10.00.5 - 2.0[Data not explicitly tabulated in snippets]
Ethylcyclohexane1110–16501.00.5, 1.0, 2.0[Data not explicitly tabulated in snippets]

Note: Specific ignition delay times were not available in a tabular format in the provided search results. However, it is noted that ethylcyclohexane and n-propylcyclohexane have shorter ignition delay times than cyclohexane at high temperatures[1].

Laminar Flame Speed

Laminar flame speed is a fundamental property that characterizes the reactivity, diffusivity, and exothermicity of a combustible mixture.

FuelPressure (atm)Laminar Flame Speed (cm/s)
Methylcyclohexane1~38
Ethylcyclohexane1~38
Methylcyclohexane10~20
Ethylcyclohexane10~20

Note: Measurements reveal the following trend for the flame speeds: cyclohexane > n-hexane > methylcyclohexane ≈ ethylcyclohexane at all pressures[2]. The maximum difference is approximately 5% at 1 atm and 13% at 10 atm[2].

Experimental Protocols

The data presented in this guide is derived from established experimental methodologies in combustion research.

Ignition Delay Time Measurement

Ignition delay times are typically measured using a shock tube. A brief description of the protocol is as follows:

  • Mixture Preparation: A mixture of the fuel, an oxidizer (typically air or a synthetic mixture of oxygen and a diluent gas like argon or nitrogen), is prepared manometrically in a stainless steel mixing tank.

  • Shock Tube Operation: The shock tube is a long tube divided by a diaphragm into a high-pressure driver section and a low-pressure driven section. The prepared fuel-oxidizer mixture is introduced into the driven section.

  • Shock Wave Generation: The diaphragm is ruptured, causing a shock wave to travel through the driven section, rapidly compressing and heating the test gas.

  • Ignition Detection: The ignition event is detected by monitoring the emission of characteristic species (e.g., OH* chemiluminescence) or a rapid pressure rise at the end wall of the shock tube. The ignition delay time is the time interval between the shock wave arrival and the onset of ignition.

Laminar Flame Speed Measurement

Laminar flame speeds are often determined using the expanding spherical flame method in a constant-volume combustion chamber. The general procedure is:

  • Mixture Preparation: A homogeneous fuel-air mixture at a specific equivalence ratio is prepared in a spherical combustion chamber.

  • Ignition: The mixture is ignited at the center of the chamber by a pair of electrodes.

  • Flame Propagation Recording: The propagation of the outwardly moving spherical flame is recorded using high-speed imaging.

  • Data Analysis: The flame radius as a function of time is extracted from the images. The stretched flame speed is then calculated and extrapolated to zero stretch to obtain the unstretched laminar flame speed.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of combustion properties.

experimental_workflow Generalized Experimental Workflow for Combustion Studies cluster_prep Mixture Preparation cluster_exp Experiment cluster_data Data Acquisition fuel Fuel (e.g., Methylcyclohexane) mixing Manometric Mixing fuel->mixing oxidizer Oxidizer (e.g., Air) oxidizer->mixing shock_tube Shock Tube (Ignition Delay) mixing->shock_tube Introduce Mixture comb_chamber Combustion Chamber (Laminar Flame Speed) mixing->comb_chamber Introduce Mixture pressure_sensor Pressure Transducer shock_tube->pressure_sensor spectrometer Chemiluminescence Spectroscopy shock_tube->spectrometer hs_camera High-Speed Camera comb_chamber->hs_camera idt_calc Ignition Delay Time Calculation pressure_sensor->idt_calc spectrometer->idt_calc lfs_calc Laminar Flame Speed Calculation hs_camera->lfs_calc idt_calc->idt_calc idt_calc->lfs_calc

Caption: A flowchart illustrating the key stages in the experimental investigation of fuel combustion properties.

Discussion and Conclusion

The available data indicates that the combustion behavior of methylcyclohexane and ethylcyclohexane, in terms of laminar flame speed, is quite similar under the tested conditions[2]. This suggests that the addition of a single ethyl group to the cyclohexane ring does not dramatically alter this particular combustion property. While specific ignition delay times were not available for a direct comparison in the provided information, the general trend suggests that longer alkyl chains on a cyclohexane ring can lead to shorter ignition delay times at higher temperatures[1].

It is important to note the absence of direct comparative data on soot formation between methylcyclohexane and ethylcyclohexane. Soot formation is a complex process highly dependent on fuel structure, and further experimental investigation is needed to elucidate the sooting tendencies of these compounds.

For researchers and professionals in drug development, the study of how a small structural modification (an ethyl group versus a methyl group) can influence a complex reactive process like combustion provides a valuable parallel. This can be analogous to how subtle changes in a molecule's structure can significantly impact its metabolic pathway and biological activity.

References

Unraveling the Energetic Landscape of 1-Ethyl-2,4-dimethylcyclohexane Isomers: A Comparative Guide to Conformational Stability

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of stereochemistry, the conformational preferences of substituted cyclohexanes are dictated by a delicate balance of steric interactions. This guide provides a comprehensive comparison of the most stable conformers of the various isomers of 1-Ethyl-2,4-dimethylcyclohexane, offering researchers, scientists, and drug development professionals a detailed analysis supported by established energetic principles. By understanding the subtle differences in stability, researchers can better predict molecular shapes, reactivity, and biological activity.

The stability of a given conformer is primarily determined by the minimization of steric strain, which arises from several key interactions: 1,3-diaxial interactions, where an axial substituent clashes with other axial hydrogens or substituents on the same face of the ring, and gauche interactions between adjacent substituents. The general principle is that bulkier substituents preferentially occupy equatorial positions to avoid these destabilizing interactions.[1][2] The energetic cost of placing a substituent in an axial position is quantified by its "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformations.[3][4]

Comparative Stability of Isomers

This compound can exist as several stereoisomers depending on the relative orientations (cis or trans) of the three substituents. For each isomer, we will analyze the two possible chair conformations and identify the most stable one by considering the A-values of the ethyl and methyl groups.

Isomer ConfigurationMost Stable Conformer DescriptionEstimated Relative Strain Energy (kcal/mol)
(1,2-cis, 2,4-cis)-1-Ethyl-2,4-dimethylcyclohexane Ethyl (eq), 2-Methyl (ax), 4-Methyl (eq)~1.74
(1,2-cis, 2,4-trans)-1-Ethyl-2,4-dimethylcyclohexane Ethyl (eq), 2-Methyl (ax), 4-Methyl (ax)~3.48
(1,2-trans, 2,4-cis)-1-Ethyl-2,4-dimethylcyclohexane Ethyl (eq), 2-Methyl (eq), 4-Methyl (eq)~0 (Most Stable Isomer)
(1,2-trans, 2,4-trans)-1-Ethyl-2,4-dimethylcyclohexane Ethyl (eq), 2-Methyl (eq), 4-Methyl (ax)~1.74

Note: The strain energies are estimated based on the A-values of the substituents in the axial position. This table presents a simplified model and does not account for all potential gauche interactions, which could further influence the relative stabilities.

The most stable isomer is the one that can adopt a conformation where all three substituents are in the equatorial position, which is the (1,2-trans, 2,4-cis)-1-Ethyl-2,4-dimethylcyclohexane. This arrangement minimizes both 1,3-diaxial and gauche interactions, resulting in the lowest overall strain energy.

Experimental and Computational Methodologies

The determination of conformational energies and the relative stabilities of isomers relies on a combination of experimental and computational techniques.

Experimental Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR is a powerful technique to study conformational equilibria. By cooling the sample, the rate of chair-flipping can be slowed down, allowing for the observation and quantification of individual conformers. The ratio of the integrated signals for the axial and equatorial conformers can be used to calculate the equilibrium constant (K) and subsequently the Gibbs free energy difference (ΔG = -RTlnK).[5]

  • Infrared (IR) Spectroscopy: The vibrational frequencies of certain bonds can be sensitive to the conformational environment. By analyzing the IR spectrum at different temperatures, it is possible to determine the relative populations of different conformers.

Computational Protocols:

  • Molecular Mechanics (MM): This method uses classical mechanics to model the potential energy surface of a molecule. Force fields, such as MMFF94 or AMBER, are parameterized to reproduce experimental geometries and energies. MM calculations are computationally inexpensive and provide a good estimate of steric strain and relative conformational energies.

  • Quantum Mechanics (QM): Ab initio and Density Functional Theory (DFT) methods provide a more accurate description of the electronic structure and energies of molecules. These methods can be used to calculate the energies of different conformers with high precision, taking into account electronic effects that are not captured by molecular mechanics. Common levels of theory include B3LYP with a suitable basis set (e.g., 6-31G*).

Logical Workflow for Conformational Analysis

The process of determining the most stable conformer for a given isomer of this compound follows a logical progression, as illustrated in the diagram below.

Conformational_Analysis cluster_0 Isomer Identification cluster_1 Conformational Generation cluster_2 Stability Assessment cluster_3 Conclusion Isomer This compound Isomer Chair1 Chair Conformation 1 Isomer->Chair1 Chair2 Chair Conformation 2 Isomer->Chair2 Axial_Interactions Analyze 1,3-Diaxial Interactions Chair1->Axial_Interactions Gauche_Interactions Analyze Gauche Interactions Chair1->Gauche_Interactions Chair2->Axial_Interactions Chair2->Gauche_Interactions A_Values Apply A-Values Axial_Interactions->A_Values Gauche_Interactions->A_Values Most_Stable Identify Most Stable Conformer A_Values->Most_Stable

Caption: Logical workflow for determining the most stable conformer of a this compound isomer.

References

Unveiling the Molecular Identity: A Comparative Guide to the Cross-Verification of 1-Ethyl-2,4-dimethylcyclohexane Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. This guide provides an objective comparison of analytical techniques for the cross-verification of the properties of 1-Ethyl-2,4-dimethylcyclohexane, supported by experimental data and detailed methodologies.

This document outlines the use of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy to confirm the identity and properties of this compound. By comparing the data obtained from these distinct analytical methods, a high degree of confidence in the compound's structure and purity can be achieved.

Physicochemical Properties

A foundational step in the characterization of this compound is the determination of its basic physical and chemical properties. These values serve as initial benchmarks for verification.

PropertyValue
CAS Number 61142-69-6
Molecular Formula C₁₀H₂₀
Molecular Weight 140.27 g/mol [1]
Boiling Point 167.3 °C[2]
Density 0.762 g/cm³[2]

Analytical Cross-Verification Data

The following tables summarize the expected data from various analytical techniques for a representative isomer of this compound. These values can be compared against experimental results for verification.

Gas Chromatography-Mass Spectrometry (GC-MS) Data

GC-MS provides information on the molecular weight and fragmentation pattern of the compound.

Analytical ParameterExpected Result
Retention Time Dependent on GC column and conditions
Molecular Ion (M+) m/z 140
Key Fragment Ions (m/z) 111, 97, 83, 69, 55, 41
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H and ¹³C NMR spectroscopy reveal the detailed carbon-hydrogen framework of the molecule.

¹H NMR Predicted Chemical Shifts

Proton Type Predicted Chemical Shift (δ, ppm)
Methyl Protons (-CH₃) 0.8 - 1.0
Methylene Protons (-CH₂-) 1.1 - 1.8

| Methine Protons (-CH-) | 1.2 - 1.9 |

¹³C NMR Predicted Chemical Shifts

Carbon Type Predicted Chemical Shift (δ, ppm)
Methyl Carbons (-CH₃) 15 - 25
Methylene Carbons (-CH₂-) 25 - 40

| Methine Carbons (-CH-) | 30 - 45 |

Fourier-Transform Infrared (FTIR) Spectroscopy Data

FTIR spectroscopy identifies the types of chemical bonds present in the molecule.

Wavenumber (cm⁻¹)Vibration ModeBond Type
2850 - 2960StretchingC-H (alkane)
1450 - 1470BendingC-H (methylene)
1375 - 1385BendingC-H (methyl)

Experimental Protocols

Adherence to standardized experimental procedures is crucial for obtaining reliable and reproducible data.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent such as hexane.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

  • GC Conditions: A non-polar capillary column is typically employed with helium as the carrier gas. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50°C) to a higher final temperature (e.g., 250°C) to ensure separation of components.

  • MS Conditions: Electron ionization (EI) at 70 eV is used to fragment the molecules. The mass analyzer is set to scan a mass range that includes the molecular weight of the compound (e.g., m/z 40-400).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) and placed in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition: A standard proton NMR experiment is performed.

  • ¹³C NMR Acquisition: A proton-decoupled carbon NMR experiment is performed to obtain singlets for each carbon environment.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A standard FTIR spectrometer is used.

  • Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000 to 400 cm⁻¹). A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Visualizing the Verification Process

The logical flow of the cross-verification process and the molecular structure of this compound are illustrated below.

G cluster_0 Sample Acquisition cluster_1 Analytical Measurements cluster_2 Data Interpretation cluster_3 Cross-Verification Sample This compound GCMS GC-MS Analysis Sample->GCMS NMR NMR Analysis Sample->NMR FTIR FTIR Analysis Sample->FTIR MS Mass Spectrum & Fragmentation GCMS->MS NMR_spectra 1H and 13C NMR Spectra NMR->NMR_spectra IR_spectrum IR Absorption Bands FTIR->IR_spectrum Compare Compare Data Sets MS->Compare NMR_spectra->Compare IR_spectrum->Compare Confirm Structure Confirmed Compare->Confirm

Caption: Logical workflow for cross-verification.

References

Benchmarking Fuel Additives: A Comparative Analysis of Cyclohexane Derivatives, Toluene, and MTBE

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing pursuit of enhancing fuel efficiency and engine performance while minimizing environmental impact, the selection of appropriate fuel additives is paramount for researchers and scientists in the fuel and automotive industries. This guide provides a comprehensive comparison of the performance characteristics of a representative cycloalkane, 1,4-Dimethylcyclohexane (as a proxy for 1-Ethyl-2,4-dimethylcyclohexane due to the absence of publicly available data on the latter), against two widely recognized fuel additives: Toluene and Methyl tert-Butyl Ether (MTBE). The data presented is compiled from various experimental studies to offer an objective overview for fuel development professionals.

Quantitative Performance Data

The following table summarizes key performance indicators for 1,4-Dimethylcyclohexane, Toluene, and MTBE when used as gasoline additives. These parameters are crucial in determining an additive's effectiveness in improving fuel quality and engine operation.

Performance Metric1,4-DimethylcyclohexaneTolueneMTBE
Research Octane (B31449) Number (RON) 67.7[1]121[2]~93-98 (at 15 vol%)[3]
Motor Octane Number (MON) 64.2[1]107[2]~86 (at 15 vol%)[3]
Engine Power Output Data not availableCan lead to more power generation due to higher energy content[2][4]Blends may result in slightly better power output compared to unleaded gasoline.[5]
Fuel Efficiency Data not availableCan improve fuel economy.[4]Can improve engine efficiency.
Carbon Monoxide (CO) Emissions Data not availableCan lead to increased unburned hydrocarbons in higher concentrations.[6]Reduces CO emissions.[5][7]
Hydrocarbon (HC) Emissions Data not availableHigher concentrations may increase unburned hydrocarbon emissions.[6]Reduces HC emissions.[5]
Nitrogen Oxides (NOx) Emissions Data not availableCan lead to increased NOx emissions due to higher combustion temperatures.[8]No significant effect on NOx emissions.[9]

Note: The data for 1,4-Dimethylcyclohexane is used as a representative for cycloalkane derivatives in the absence of specific data for this compound.

Experimental Protocols

The determination of the performance metrics listed above follows standardized experimental procedures, which are crucial for ensuring the validity and comparability of the data.

Octane Number Determination (RON and MON): The Research Octane Number (RON) and Motor Octane Number (MON) are determined using a standardized single-cylinder, four-stroke cycle Cooperative Fuel Research (CFR) engine. The methodologies are outlined in ASTM D2699 for RON and ASTM D2700 for MON.[1]

  • RON (ASTM D2699): This test is conducted under less severe conditions, simulating typical city driving with lower engine speeds (600 rpm) and a lower intake air temperature.

  • MON (ASTM D2700): This test represents more severe, high-speed driving conditions with a higher engine speed (900 rpm) and a higher intake air temperature.

The octane number is determined by comparing the knocking characteristics of the test fuel with those of primary reference fuels (a blend of iso-octane and n-heptane).

Engine Performance and Emissions Testing: Engine power, fuel consumption, and exhaust emissions are typically evaluated using a multi-cylinder spark-ignition engine mounted on a dynamometer. The engine is operated under various speed and load conditions to simulate real-world driving cycles.

  • Instrumentation: The setup includes a dynamometer to measure torque and power, a fuel flow meter to measure fuel consumption, and an exhaust gas analyzer to measure the concentrations of CO, HC, and NOx.

  • Procedure: The engine is first run with a baseline gasoline to establish a reference point. Subsequently, blends of the baseline gasoline with the respective additives at specified concentrations are tested under the same operating conditions. The changes in performance and emission parameters are then recorded and analyzed.

Logical Flow of Fuel Additive Evaluation

The process of evaluating a new fuel additive involves a series of steps, from initial characterization to performance testing. The following diagram illustrates this logical workflow.

FuelAdditiveEvaluation cluster_0 Phase 1: Characterization cluster_1 Phase 2: Performance Benchmarking cluster_2 Phase 3: Data Analysis and Comparison A Synthesize or Procure Additive Candidate B Determine Physicochemical Properties (e.g., density, boiling point) A->B C Blend Additive with Base Gasoline B->C Proceed if properties are suitable D Conduct Octane Rating Tests (RON & MON) C->D E Perform Engine Dynamometer Tests C->E G Tabulate Quantitative Data D->G F Analyze Exhaust Emissions E->F F->G H Compare with Alternative Additives G->H I Draw Conclusions on Performance H->I

Caption: Logical workflow for evaluating fuel additive performance.

Comparative Pathways of Common Fuel Additives

The following diagram illustrates the intended effects and potential side effects of the compared fuel additives on engine performance and emissions.

FuelAdditivePathways cluster_Cycloalkane 1,4-Dimethylcyclohexane cluster_Toluene Toluene cluster_MTBE MTBE Cyc_Start Additive Introduction Cyc_RON Moderate Octane Rating Cyc_Start->Cyc_RON Conclusion Performance Outcome Cyc_RON->Conclusion Component of some gasolines Tol_Start Additive Introduction Tol_RON High Octane Rating Tol_Start->Tol_RON Tol_Power Increased Power Tol_RON->Tol_Power Tol_HC Potential for Higher HC/NOx Emissions Tol_Power->Tol_HC Tol_Power->Conclusion High-performance applications MTBE_Start Additive Introduction MTBE_RON Good Octane Booster MTBE_Start->MTBE_RON MTBE_Emissions Reduced CO/HC Emissions MTBE_RON->MTBE_Emissions MTBE_Emissions->Conclusion Oxygenate for cleaner combustion

Caption: Comparative pathways of different fuel additives.

References

Navigating the Labyrinth of Jet Fuel Composition: A Comparative Guide to Analytical Methods for Substituted Cyclohexanes

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the analytical methodologies for the characterization of substituted cyclohexanes in aviation turbine fuel reveals a landscape of established standards and emerging technologies. This guide provides a comparative overview of key analytical techniques, their experimental protocols, and performance data to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.

The presence and composition of substituted cyclohexanes, also known as cycloparaffins or naphthenes, are critical quality parameters in both conventional and synthetic aviation fuels. As the aviation industry increasingly embraces sustainable aviation fuels (SAFs), as specified in ASTM D7566, the accurate characterization of these cyclic compounds becomes paramount for ensuring fuel performance and safety. This guide focuses on the primary methods employed for the analysis of these compounds, drawing from established ASTM standards and recent advancements in chromatographic techniques.

Unraveling the Composition: A Head-to-Head Comparison of Analytical Techniques

The determination of hydrocarbon types in jet fuel, including the quantification of substituted cyclohexanes, is primarily governed by a set of standardized test methods. While no single inter-laboratory study focuses exclusively on a wide range of individual substituted cyclohexanes, the precision and bias of methods for broader cycloparaffin content have been established through extensive validation. Here, we compare the most relevant analytical approaches: ASTM D2425 (Mass Spectrometry), Gas Chromatography-Mass Spectrometry (GC-MS), and Comprehensive Two-Dimensional Gas Chromatography (GCxGC).

Analytical MethodPrincipleCycloparaffin TypePrecision (Reproducibility)Bias
ASTM D2425 Mass spectrometry is used to determine hydrocarbon types based on characteristic mass-to-charge ratios.Total non-condensed, condensed di- and tricycloparaffins.Varies by cycloparaffin concentration; for example, at ~10% concentration, reproducibility is ~1.5% (volume %).Known to have biases, particularly for synthetic fuels where the fragmentation patterns may differ from those of conventional petroleum-derived hydrocarbons. May result in a false, elevated cycloparaffin content for hydrocarbons with tertiary carbon fragments.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Separates individual hydrocarbon components by gas chromatography, followed by identification and quantification using mass spectrometry.Can identify and quantify specific substituted cyclohexanes and provides detailed compositional data.A recent study involving 8 laboratories analyzing 16 samples with a rapid GC-MS method showed good precision for cycloparaffin determination.[2][3]Generally offers higher accuracy than bulk methods as it can resolve individual isomers. However, co-elution can still be a source of bias.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC) Provides enhanced separation by using two columns with different selectivities, offering a much higher peak capacity.Superior separation of complex mixtures, enabling detailed speciation of various substituted cyclohexane (B81311) isomers.Demonstrates excellent repeatability for group quantification.[4] A promising alternative to ASTM D2425, with studies showing good ruggedness and selectivity.[5]Considered to have lower bias due to its high resolving power, which minimizes co-elution issues.

Delving into the Details: Experimental Protocols

A clear understanding of the experimental procedures is crucial for the successful implementation and interpretation of results from these analytical methods. Below are summaries of the methodologies for the key techniques.

ASTM D2425: Hydrocarbon Types in Middle Distillates by Mass Spectrometry

This method provides a standardized approach for determining hydrocarbon types in middle distillates, including jet fuel.[1][6][7][8]

Methodology:

  • Sample Introduction: A small, representative sample of the jet fuel is introduced into the mass spectrometer.

  • Ionization: The sample molecules are ionized, typically by electron impact, causing them to fragment in a predictable manner.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio.

  • Data Analysis: The abundance of specific ion fragments characteristic of different hydrocarbon types (paraffins, cycloparaffins, aromatics) is measured. A matrix calculation is then used to determine the volume percentage of each hydrocarbon type.

Gas Chromatography-Mass Spectrometry (GC-MS) for Substituted Cyclohexane Analysis

GC-MS is a powerful technique for the detailed analysis of complex hydrocarbon mixtures like jet fuel.[9][10]

Methodology:

  • Injection: A small volume of the jet fuel sample is injected into the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert gas through a long, thin column. The separation of different substituted cyclohexanes and other hydrocarbons is achieved based on their boiling points and interactions with the column's stationary phase.

  • Ionization and Mass Analysis: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and their mass spectra are recorded.

  • Identification and Quantification: Individual substituted cyclohexanes are identified by comparing their mass spectra to a reference library. Quantification is typically performed by integrating the peak area of a characteristic ion and comparing it to the response of a known standard. A recent rapid analysis method utilizes a reversible adsorption material as an unsaturated trap within the GC-MS system to separate saturated and unsaturated hydrocarbons.[2][3]

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

For highly complex samples like jet fuel, GCxGC offers a significant enhancement in separation power.[5][11][12][13][14]

Methodology:

  • Two-Dimensional Separation: The sample is subjected to two sequential rounds of chromatographic separation on columns with different properties (e.g., a non-polar column followed by a polar column).

  • Modulation: A modulator traps and then rapidly re-injects small fractions of the effluent from the first column onto the second column. This process is repeated throughout the analysis.

  • Detection: A detector, often a Flame Ionization Detector (FID) or a mass spectrometer, is used to detect the separated components as they elute from the second column.

  • Data Visualization and Analysis: The data is presented as a two-dimensional chromatogram, where compounds are separated based on their properties in both dimensions. This allows for the clear visualization and quantification of different hydrocarbon classes, including a detailed breakdown of substituted cycloalkanes.

Visualizing the Workflow: An Inter-Laboratory Study Process

To ensure the reliability and comparability of data across different laboratories, a well-structured inter-laboratory study is essential. The following diagram illustrates a typical workflow for such a study.

InterLaboratory_Study_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Data Analysis & Reporting Define Objectives Define Objectives Select Methods Select Methods Define Objectives->Select Methods Prepare Samples Prepare Samples Select Methods->Prepare Samples Recruit Labs Recruit Labs Prepare Samples->Recruit Labs Distribute Samples Distribute Samples Recruit Labs->Distribute Samples Labs Analyze Samples Labs Analyze Samples Distribute Samples->Labs Analyze Samples Collect Data Collect Data Labs Analyze Samples->Collect Data Statistical Analysis Statistical Analysis Collect Data->Statistical Analysis Evaluate Performance Evaluate Performance Statistical Analysis->Evaluate Performance Publish Report Publish Report Evaluate Performance->Publish Report Method_Selection_Logic Start Start Define Analytical Need Define Analytical Need Start->Define Analytical Need Bulk Quantification Bulk Quantification Define Analytical Need->Bulk Quantification Total Cycloparaffins Detailed Speciation Detailed Speciation Define Analytical Need->Detailed Speciation Individual Isomers ASTM D2425 ASTM D2425 Bulk Quantification->ASTM D2425 High Complexity Sample? High Complexity Sample? Detailed Speciation->High Complexity Sample? End End ASTM D2425->End GC-MS GC-MS GC-MS->End GCxGC GCxGC GCxGC->End High Complexity Sample?->GC-MS No High Complexity Sample?->GCxGC Yes

References

A Comparative Analysis of Predicted and Experimental Properties of 1-Ethyl-2,4-dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the predicted and experimentally determined physicochemical properties of 1-Ethyl-2,4-dimethylcyclohexane. The data presented is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis to facilitate computational modeling and experimental design.

Data Presentation: Physicochemical Properties

The following table summarizes the available quantitative data for this compound, presenting a side-by-side comparison of experimental values and computationally predicted properties.

PropertyExperimental ValuePredicted/Computed Value
Molecular Formula C₁₀H₂₀C₁₀H₂₀
Molecular Weight -140.27 g/mol [1][2]
Boiling Point 167.3°C at 760 mmHg[3]-
Density 0.762 g/cm³[3]-
Refractive Index 1.418[3]-
Flash Point 44.1°C[3]-
Vapour Pressure 2.26 mmHg at 25°C[3]-
XLogP3 -4.5[1][2]

Note: The stereochemistry of this compound, including the cis and trans isomers, can significantly influence its physical and chemical properties. The provided experimental data does not specify the isomeric composition. Computational predictions can be performed for specific isomers, potentially explaining discrepancies with experimental data from mixed isomer samples.

Experimental Protocols

Detailed experimental methodologies for the determination of the experimental values listed above are not extensively available in the public domain. The provided data is sourced from chemical databases and supplier information. Standard analytical methods for determining boiling point, density, refractive index, and flash point would typically be employed. These include:

  • Boiling Point: Determined by distillation at atmospheric pressure using a thermometer and a distillation apparatus.

  • Density: Measured using a pycnometer or a digital density meter.

  • Refractive Index: Measured using a refractometer, typically at a specified temperature (e.g., 20°C or 25°C) and wavelength (e.g., the sodium D-line).

It is crucial for researchers to consult specific experimental publications or internal standard operating procedures for detailed protocols.

Visualization of Comparative Analysis Workflow

The following diagram illustrates the logical workflow for comparing predicted and experimental properties of a chemical compound like this compound.

Comparison_Workflow Workflow for Property Comparison cluster_predicted Computational Prediction cluster_experimental Experimental Determination cluster_comparison Comparative Analysis A Define Molecular Structure (e.g., specific isomer) B Select Computational Method (e.g., DFT, Molecular Mechanics) A->B C Perform Calculation B->C D Predicted Properties C->D I Tabulate Predicted and Experimental Data D->I E Synthesize or Procure This compound F Characterize Sample (e.g., purity, isomeric ratio) E->F G Conduct Physical Property Measurements F->G H Experimental Properties G->H H->I J Analyze Discrepancies I->J K Refine Computational Model or Experimental Method J->K J->K

Caption: Logical workflow for comparing predicted vs. experimental data.

References

Relative stability of axial vs. equatorial conformers in disubstituted cyclohexanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The three-dimensional structure of cyclic molecules is paramount in determining their physical properties and biological activity. For cyclohexane (B81311) derivatives, a fundamental concept in stereochemistry is the preference for substituents to occupy the equatorial position over the more sterically hindered axial position in the stable chair conformation. This guide provides a comprehensive comparison of the relative stabilities of axial versus equatorial conformers in disubstituted cyclohexanes, supported by quantitative data and detailed experimental methodologies.

Fundamental Principles of Conformational Analysis

Cyclohexane exists predominantly in a chair conformation, which minimizes both angle strain and torsional strain. In this conformation, substituents can occupy two distinct types of positions: axial (parallel to the principal axis of the ring) and equatorial (extending from the "equator" of the ring).

The relative stability of a substituted cyclohexane conformer is primarily dictated by steric interactions. Axial substituents experience greater steric hindrance due to 1,3-diaxial interactions , which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring (at the C3 and C5 positions relative to the substituent at C1).[1][2] These interactions are a form of gauche interaction.[1] Consequently, conformers with substituents in the equatorial position are generally more stable.[2]

In disubstituted cyclohexanes, the analysis becomes more complex as the steric effects of both substituents and their relative positions (1,2-, 1,3-, or 1,4-) and stereochemistry (cis or trans) must be considered.[3][4]

Quantitative Analysis of Conformational Stability: A-Values

The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the conformer with the substituent in the axial position and the one with it in the equatorial position.[5] A higher A-value indicates a stronger preference for the equatorial position due to greater steric bulk.[5][6] For disubstituted cyclohexanes, the A-values are generally additive and can be used to predict the most stable conformation.[7]

Substituent (X)A-value (kcal/mol)A-value (kJ/mol)
-F0.241.00
-Cl0.41.67
-Br0.2 - 0.70.84 - 2.93
-I0.41.67
-OH0.6 (0.9 in H-bonding solvents)2.51 (3.77 in H-bonding solvents)
-OCH₃0.72.93
-CN0.20.84
-NH₂1.2 (1.8 in H-bonding solvents)5.02 (7.53 in H-bonding solvents)
-CH₃ (Methyl)1.87.6
-CH₂CH₃ (Ethyl)2.08.37
-CH(CH₃)₂ (Isopropyl)2.29.20
-C(CH₃)₃ (tert-Butyl)> 4.5> 18.83
-C₆H₅ (Phenyl)3.012.55
-COOH1.25.02
-COOCH₃1.14.60

Data compiled from multiple sources.[6][8]

Conformational Analysis of Disubstituted Cyclohexanes

The relative stability of cis and trans isomers of disubstituted cyclohexanes depends on the substitution pattern.

  • Trans Isomer : Can exist as a diequatorial or a diaxial conformer. The diequatorial conformer is significantly more stable as it avoids 1,3-diaxial interactions.[3][9]

  • Cis Isomer : Exists as two equilibrating chair conformers, each with one axial and one equatorial substituent. If the substituents are identical, these two conformers are of equal energy.[3][9]

G cluster_trans trans-1,2-Disubstituted cluster_cis cis-1,2-Disubstituted trans_ee Diequatorial (e,e) More Stable trans_aa Diaxial (a,a) Less Stable trans_ee->trans_aa Ring Flip cis_ae Axial/Equatorial (a,e) cis_ea Equatorial/Axial (e,a) cis_ae->cis_ea Ring Flip (Equal Energy if R=R')

Fig. 1: Conformational stability of 1,2-disubstituted cyclohexanes.
  • Cis Isomer : Can exist as a diequatorial or a diaxial conformer. The diequatorial conformer is the more stable form.[10]

  • Trans Isomer : Exists as two equivalent conformers, each with one axial and one equatorial substituent. These conformers have the same energy.[11]

G cluster_cis cis-1,3-Disubstituted cluster_trans trans-1,3-Disubstituted cis_ee Diequatorial (e,e) More Stable cis_aa Diaxial (a,a) Less Stable cis_ee->cis_aa Ring Flip trans_ae Axial/Equatorial (a,e) trans_ea Equatorial/Axial (e,a) trans_ae->trans_ea Ring Flip (Equal Energy)

Fig. 2: Conformational stability of 1,3-disubstituted cyclohexanes.
  • Trans Isomer : Can exist as a diequatorial or a diaxial conformer. The diequatorial conformer is more stable.[12]

  • Cis Isomer : Exists as two equivalent chair conformers, each with one axial and one equatorial substituent. These have equal energy.[12]

G cluster_trans trans-1,4-Disubstituted cluster_cis cis-1,4-Disubstituted trans_ee Diequatorial (e,e) More Stable trans_aa Diaxial (a,a) Less Stable trans_ee->trans_aa Ring Flip cis_ae Axial/Equatorial (a,e) cis_ea Equatorial/Axial (e,a) cis_ae->cis_ea Ring Flip (Equal Energy)

Fig. 3: Conformational stability of 1,4-disubstituted cyclohexanes.

Experimental Protocols for Determining Conformational Equilibria

The primary experimental technique for determining the relative populations of cyclohexane conformers is Nuclear Magnetic Resonance (NMR) spectroscopy.[13] Computational chemistry also serves as a powerful tool for modeling and quantifying conformational energies.[14]

Principle: At room temperature, the chair-chair interconversion (ring flip) of cyclohexane is rapid on the NMR timescale, resulting in time-averaged signals for axial and equatorial protons.[15] By lowering the temperature, this interconversion can be slowed down, allowing for the observation of distinct signals for the axial and equatorial protons of each conformer.[15][16]

Experimental Workflow:

G Sample_Prep Sample Preparation (Dissolve disubstituted cyclohexane in appropriate deuterated solvent, e.g., CDCl₃) RT_NMR Acquire ¹H NMR Spectrum at Room Temperature (Observe time-averaged signals) Sample_Prep->RT_NMR Cooling Cool Sample in NMR Probe (e.g., to -90 °C) RT_NMR->Cooling LT_NMR Acquire ¹H NMR Spectra at Low Temperatures (Observe distinct signals for each conformer) Cooling->LT_NMR Integration Integrate Signals (Determine the ratio of conformers from the integral areas) LT_NMR->Integration Calculation Calculate ΔG (ΔG = -RTlnK_eq) Integration->Calculation

Fig. 4: Experimental workflow for VT-NMR analysis.

Data Analysis: The equilibrium constant (K_eq) is determined from the ratio of the integrals of the signals corresponding to the equatorial and axial conformers.[17] The Gibbs free energy difference (ΔG) can then be calculated using the equation:

ΔG = -RTln(K_eq)

where R is the gas constant and T is the temperature in Kelvin.

Principle: The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. Axial-axial (J_aa), axial-equatorial (J_ae), and equatorial-equatorial (J_ee) couplings have distinct and predictable values. By measuring the observed coupling constants, the relative populations of the conformers can be determined.[18]

Principle: Molecular mechanics and quantum mechanics calculations can be used to model the different conformers and calculate their relative energies.[14]

Computational Workflow:

G Build Build 3D Models (Construct axial and equatorial conformers in silico) Optimize Geometry Optimization (Minimize the energy of each conformer using a chosen level of theory, e.g., DFT) Build->Optimize Frequency Frequency Calculation (Confirm true energy minima and obtain Gibbs free energies) Optimize->Frequency Energy_Diff Calculate Relative Free Energy (ΔG = G_axial - G_equatorial) Frequency->Energy_Diff

References

A Comparative Examination of the Oxidation of Methylcyclohexane, Ethylcyclohexane, and Tert-butylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals on the varying reactivity and product selectivity of common alkylcyclohexanes under oxidative conditions.

The oxidation of alkylcyclohexanes is a fundamental process in organic chemistry with significant implications for fields ranging from materials science to drug metabolism. The structure of the alkyl substituent profoundly influences the reaction rate and the distribution of oxidation products. This guide provides a comparative study of the oxidation of three representative alkylcyclohexanes: methylcyclohexane, ethylcyclohexane (B155913), and tert-butylcyclohexane (B1196954), supported by experimental data to illuminate the underlying structure-reactivity relationships.

Executive Summary of Comparative Oxidation Performance

The susceptibility of an alkylcyclohexane to oxidation is primarily dictated by the strength of its carbon-hydrogen (C-H) bonds. Tertiary C-H bonds are weaker than secondary, which are in turn weaker than primary C-H bonds, making them more susceptible to abstraction by oxidizing agents. This principle governs the reactivity trends observed among the studied alkylcyclohexanes.

AlkylcyclohexaneRelative ReactivityMajor Oxidation ProductsKey Observations
Methylcyclohexane Moderate1-methylcyclohexanol, 1-methylcyclohexene, various ketonesOxidation occurs at both the tertiary C-H bond of the cyclohexane (B81311) ring and the primary C-H bonds of the methyl group.[1]
Ethylcyclohexane High1-ethylcyclohexanol, 1-ethylcyclohexene, ethylcyclohexanonesThe presence of a secondary C-H bond on the ethyl group, in addition to the tertiary ring C-H, increases the number of reactive sites. Gas-phase studies show reactivity is similar to other long-chain alkylcyclohexanes.[2]
Tert-butylcyclohexane Low (ring oxidation)tert-butylcyclohexanols, tert-butylcyclohexanonesThe bulky tert-butyl group can sterically hinder attack on the tertiary ring C-H bond. Oxidation primarily occurs at the more accessible secondary C-H bonds on the cyclohexane ring.

Experimental Protocols

A comprehensive understanding of the comparative oxidation of these alkylcyclohexanes necessitates well-defined experimental procedures. Both gas-phase and liquid-phase oxidation studies provide valuable insights.

Gas-Phase Oxidation Experimental Setup

Gas-phase oxidation studies are often conducted in jet-stirred reactors or shock tubes to achieve uniform temperature and reactant concentrations.[2]

Typical Experimental Procedure:

  • Reactant Mixture Preparation: A mixture of the alkylcyclohexane, an oxidant (typically O₂), and an inert carrier gas (e.g., N₂ or Ar) is prepared with precise mole fractions.

  • Reactor Setup: The reactant mixture is introduced into a temperature-controlled reactor. For jet-stirred reactors, the mixture is injected through nozzles to ensure rapid mixing.

  • Reaction Initiation: The reaction is initiated by heating the reactor to the desired temperature.

  • Product Analysis: The reaction products are continuously sampled and analyzed using techniques such as gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) to identify and quantify the species present.[3]

Gas_Phase_Oxidation_Workflow Reactant_Mixture Reactant Mixture (Alkylcyclohexane, O₂, Inert Gas) Reactor Jet-Stirred Reactor or Shock Tube Reactant_Mixture->Reactor Introduction Heating Heating to Reaction Temperature Reactor->Heating Initiation Analysis Product Analysis (GC-MS, GC-FID) Heating->Analysis Sampling

A generalized workflow for gas-phase oxidation experiments.
Liquid-Phase Catalytic Oxidation Experimental Setup

Liquid-phase oxidation is often performed in the presence of a catalyst to enhance reaction rates and selectivity.

Typical Experimental Procedure:

  • Catalyst Preparation: The chosen catalyst (e.g., a transition metal complex) is synthesized and characterized.

  • Reaction Mixture: The alkylcyclohexane, a solvent (if necessary), the catalyst, and an oxidant (e.g., hydrogen peroxide or tert-butyl hydroperoxide) are combined in a reaction vessel.

  • Reaction Conditions: The mixture is heated to the desired temperature and stirred to ensure homogeneity. The reaction is typically carried out under an inert atmosphere.

  • Monitoring and Analysis: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by GC or other suitable analytical techniques to determine the conversion of the starting material and the selectivity for different products.[1]

Liquid_Phase_Oxidation_Workflow Reactants Reactants (Alkylcyclohexane, Oxidant, Catalyst, Solvent) Reaction_Vessel Reaction Vessel Reactants->Reaction_Vessel Heating_Stirring Heating and Stirring Reaction_Vessel->Heating_Stirring Analysis Monitoring and Analysis (GC) Heating_Stirring->Analysis

A generalized workflow for liquid-phase catalytic oxidation experiments.

Reaction Pathways and Mechanistic Insights

The oxidation of alkylcyclohexanes proceeds through a free-radical chain mechanism. The initiation step involves the formation of a cyclohexyl radical through the abstraction of a hydrogen atom. This radical then reacts with oxygen to form a peroxy radical, which can undergo a series of reactions to form various oxygenated products.

The structure of the alkyl substituent plays a crucial role in determining the initial site of hydrogen abstraction and the subsequent reaction pathways.

  • Methylcyclohexane: Possesses a tertiary C-H bond on the ring and primary C-H bonds on the methyl group. Hydrogen abstraction can occur at either of these positions, leading to a mixture of products derived from both cyclohexyl and methyl radicals.[1]

  • Ethylcyclohexane: Has a tertiary C-H on the ring, secondary C-H bonds on the ethyl group, and primary C-H bonds at the terminus of the ethyl group. The presence of multiple reactive sites contributes to its higher reactivity compared to methylcyclohexane. Studies on the gas-phase oxidation of ethylcyclohexane and n-butylcyclohexane have shown that the reactivity is similar, suggesting that the length of the alkyl chain beyond a certain point does not significantly alter the overall reactivity under these conditions.[2]

  • Tert-butylcyclohexane: The bulky tert-butyl group can sterically hinder the approach of the oxidizing agent to the tertiary C-H bond on the cyclohexane ring. Consequently, oxidation is more likely to occur at the more accessible secondary C-H bonds of the ring.

Alkylcyclohexane_Oxidation_Pathway cluster_methyl Methylcyclohexane Oxidation cluster_ethyl Ethylcyclohexane Oxidation cluster_tertbutyl Tert-butylcyclohexane Oxidation MCH Methylcyclohexane MCH_Radical Methylcyclohexyl Radical MCH->MCH_Radical H Abstraction MCH_Products 1-Methylcyclohexanol, 1-Methylcyclohexene, Ketones MCH_Radical->MCH_Products +O₂, further reactions ECH Ethylcyclohexane ECH_Radical Ethylcyclohexyl Radical ECH->ECH_Radical H Abstraction ECH_Products 1-Ethylcyclohexanol, 1-Ethylcyclohexene, Ketones ECH_Radical->ECH_Products +O₂, further reactions TBCH Tert-butylcyclohexane TBCH_Radical Tert-butylcyclohexyl Radical TBCH->TBCH_Radical H Abstraction (mainly at secondary C-H) TBCH_Products Tert-butylcyclohexanols, Tert-butylcyclohexanones TBCH_Radical->TBCH_Products +O₂, further reactions

Simplified reaction pathways for the oxidation of different alkylcyclohexanes.

Conclusion

The oxidation of methylcyclohexane, ethylcyclohexane, and tert-butylcyclohexane demonstrates a clear structure-reactivity relationship. The presence and accessibility of weaker C-H bonds, particularly tertiary and secondary ones, enhance the overall reactivity. Ethylcyclohexane, with its multiple reactive sites, exhibits high reactivity. Methylcyclohexane shows moderate reactivity with oxidation occurring at both the ring and the substituent. The bulky tert-butyl group in tert-butylcyclohexane sterically hinders oxidation at the tertiary ring position, leading to a different product distribution compared to the other two alkylcyclohexanes. A thorough understanding of these differences, supported by robust experimental data and detailed mechanistic studies, is essential for predicting and controlling the outcomes of alkylcyclohexane oxidation in various scientific and industrial applications.

References

Safety Operating Guide

Proper Disposal of 1-Ethyl-2,4-dimethylcyclohexane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 1-Ethyl-2,4-dimethylcyclohexane as a flammable hazardous waste. Adherence to local, state, and federal regulations is mandatory. Never dispose of this chemical down the drain or in regular trash.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on safety data sheets for structurally similar flammable liquids and general best practices for hazardous waste management.

I. Hazard Identification and Waste Classification

This compound is classified as a flammable liquid. Improper disposal can lead to fire hazards, environmental contamination, and regulatory penalties. It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

Waste Identification:

  • Waste Name: this compound, Waste

  • Hazardous Characteristics: Flammable Liquid

II. Step-by-Step Disposal Protocol

Step 1: Waste Segregation and Collection

  • Dedicated Waste Container: Designate a specific, clearly labeled container for this compound waste.

  • Labeling: The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The hazard characteristic: "Flammable Liquid"

    • Accumulation start date

  • Segregation: Do not mix this waste with other waste streams, particularly non-flammable or incompatible chemicals.

Step 2: Container Management

  • Appropriate Container: Use a chemically resistant container with a secure, tight-fitting lid. The container must be in good condition and free of leaks.

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from sources of ignition such as heat, sparks, and open flames.[1][2][3]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of potential spills.

Step 3: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Once the waste container is nearly full, or before reaching the regulatory accumulation time limit, contact your institution's EHS department to schedule a waste pickup.

  • Documentation: Complete all required waste pickup forms or manifests provided by your EHS department. Accurate documentation is a legal requirement.

Step 4: Spill Management

In the event of a spill:

  • Alert personnel in the immediate area.

  • Ensure adequate ventilation.

  • Remove all sources of ignition.[2][3]

  • Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

  • Collect the contaminated absorbent material and place it in the designated hazardous waste container.

  • Clean the spill area thoroughly.

  • Report the spill to your laboratory supervisor and EHS department.

III. Quantitative Data Summary

ParameterGuideline
Satellite Accumulation Up to 55 gallons of non-acute hazardous waste may be accumulated at or near the point of generation.
Storage Time Limit Varies by generator status (typically 90 or 180 days). Consult your EHS department for specific institutional limits.
Container Type Chemically resistant, sealed container (e.g., glass, metal, or approved plastic).

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_spill Emergency Procedure start Waste Generated: This compound waste_id Identify as Flammable Hazardous Waste start->waste_id container Select Appropriate, Labeled Waste Container waste_id->container segregate Segregate from Incompatible Waste container->segregate store Store in Designated Satellite Accumulation Area segregate->store full Container Nearing Full or Time Limit Reached? store->full full->store No contact_ehs Contact EHS for Pickup full->contact_ehs Yes document Complete Waste Manifest/Paperwork contact_ehs->document pickup Waste Collected by Licensed Disposal Company document->pickup spill Spill Occurs spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.